molecular formula C15H15NO3 B556450 Ac-D-2-Nal-OH CAS No. 37440-01-0

Ac-D-2-Nal-OH

Katalognummer: B556450
CAS-Nummer: 37440-01-0
Molekulargewicht: 257.28 g/mol
InChI-Schlüssel: HGTIILKZSFKZMS-CQSZACIVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Ac-D-2-Nal-OH, also known as this compound, is a useful research compound. Its molecular formula is C15H15NO3 and its molecular weight is 257.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

(2R)-2-acetamido-3-naphthalen-2-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H15NO3/c1-10(17)16-14(15(18)19)9-11-6-7-12-4-2-3-5-13(12)8-11/h2-8,14H,9H2,1H3,(H,16,17)(H,18,19)/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGTIILKZSFKZMS-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H](CC1=CC2=CC=CC=C2C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40958536
Record name N-Acetyl-3-(2-naphthyl)-D-alanine
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Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37440-01-0
Record name (αR)-α-(Acetylamino)-2-naphthalenepropanoic acid
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Record name N-Acetyl-3-(2-naphthyl)-D-alanine
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Record name N-Acetyl-3-(2-naphthyl)-D-alanine
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Record name 2-Naphthalenepropanoic acid, α-(acetylamino)-, (αR)
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Record name N-ACETYL-3-(2-NAPHTHYL)-D-ALANINE
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Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Ac-D-2-Nal-OH in Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of N-acetyl-D-2-naphthylalanine (Ac-D-2-Nal-OH) when incorporated into peptide therapeutics, with a primary focus on its role in potent Gonadotropin-Releasing Hormone (GnRH) antagonists.

Core Mechanism of Action: Competitive Antagonism of the GnRH Receptor

This compound is a synthetic, non-natural D-amino acid characterized by a bulky, hydrophobic naphthyl group. Its incorporation, particularly at the N-terminus of peptide analogues of GnRH, is a cornerstone in the design of potent antagonists. The primary mechanism of action of these peptides is the competitive and reversible binding to GnRH receptors (GnRHR) on the gonadotrope cells of the anterior pituitary gland.[1][2] This binding physically obstructs the endogenous GnRH from activating its receptor, thereby inhibiting the downstream signaling cascade that leads to the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[3][4][5][6] The suppression of these gonadotropins subsequently leads to a rapid and reversible decrease in the production of gonadal steroids, such as testosterone and estrogen.[5]

Unlike GnRH agonists, which initially cause a surge in LH and FSH before downregulating the receptors, antagonists like those containing this compound provide an immediate onset of action without a hormonal flare-up.[5]

Structure-Activity Relationship: The Significance of this compound

The inclusion of this compound in GnRH antagonist peptides is a strategic design choice that confers several advantageous properties:

  • Enhanced Receptor Binding Affinity: The bulky and hydrophobic naphthalene side chain of D-2-Nal contributes to strong hydrophobic interactions within the GnRH receptor's binding pocket, significantly increasing the peptide's affinity for the receptor.[7] The D-configuration of the amino acid is crucial for stabilizing a specific β-II' turn conformation in the peptide, which is optimal for high-affinity receptor binding.[7]

  • Increased Proteolytic Stability: Natural peptides composed of L-amino acids are susceptible to rapid degradation by proteases. The incorporation of D-amino acids like D-2-Nal renders the peptide more resistant to enzymatic cleavage, thereby prolonging its biological half-life.[8][9]

  • Role of N-terminal Acetylation: The acetylation of the N-terminal D-amino acid (the "Ac-" in this compound) serves as a capping group. This modification further enhances the peptide's stability by protecting it from degradation by exopeptidases, which often target the free N-terminus.[8][9][10] N-terminal acetylation can also contribute to a more stable helical conformation of the peptide.[8]

The combination of these features results in peptides with high potency and a prolonged duration of action. For instance, third-generation GnRH antagonists frequently feature a hydrophobic cluster at the N-terminus, which includes Ac-D-2-Nal.[7]

Signaling Pathways

The binding of a GnRH antagonist containing this compound to the GnRH receptor effectively blocks the initiation of the canonical Gαq/11 signaling pathway. This prevents the activation of phospholipase Cβ (PLCβ), the subsequent hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), and the generation of the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). Consequently, the downstream effects of IP3-mediated calcium mobilization from intracellular stores and DAG-induced activation of protein kinase C (PKC) are inhibited.

GnRH_Antagonist_Signaling Signaling Pathway of GnRH Antagonists cluster_blocked GnRH GnRH GnRHR GnRH Receptor (GnRHR) GnRH->GnRHR Binds & Activates Antagonist This compound Peptide (e.g., Cetrorelix) Antagonist->GnRHR Competitively Binds & Blocks Blocked Blocked G_alpha_q11 Gαq/11 GnRHR->G_alpha_q11 Activates PLC Phospholipase Cβ (PLCβ) G_alpha_q11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Gonadotropin_synthesis Gonadotropin (LH, FSH) Synthesis & Secretion Ca_release->Gonadotropin_synthesis PKC->Gonadotropin_synthesis

Caption: Competitive antagonism of the GnRH receptor by this compound peptides.

Quantitative Data: Binding Affinities of GnRH Antagonists

The potency of GnRH antagonists is typically quantified by their binding affinity (Ki) or their functional inhibitory concentration (IC50). The table below summarizes these values for several prominent GnRH antagonists, many of which incorporate this compound or structurally similar N-terminal modifications.

PeptideN-terminal ResidueBinding Affinity (Ki)IC50Species/SystemReference(s)
Cetrorelix Ac-D-2-Nal~0.1 nM (pKi = 10)1.98 - 4.2 nMHuman GnRHR[11]
Ganirelix Ac-D-2-NalHigh AffinityNot specifiedHuman GnRHR[3]
Abarelix Ac-D-2-Nal0.79 nM (Kd)3.5 nMHuman GnRHR[12]
Degarelix Ac-D-2-Nal0.082 ng/mLNot specifiedHuman GnRHR[4]
Acyline Analog 9 Ac-D-Ncy(2-naphthyl)Not specified0.73 nMHuman GnRHR (HEK293 cells)[13]
Acyline Analog 15 Ac-D-2-NalNot specified0.31 nMHuman GnRHR (HEK293 cells)[13]
[Ac-Δ3,4Pro...D2Nal...] Ac-Δ3,4ProEnhanced PotencyNot specifiedNot specified[14]
GnRH-II Antagonist Ac-D-2-NalNot specified0.52 nMHuman GnRH-I Receptor[15]

Note: Ki and IC50 values can vary depending on the specific assay conditions, cell type, and radioligand used. The Cheng-Prusoff equation can be used to convert IC50 to Ki, but this requires knowledge of the radioligand's concentration and its affinity for the receptor.[16]

Experimental Protocols

GnRH Receptor Competitive Binding Assay

This assay quantifies the affinity of a test compound (e.g., an this compound-containing peptide) for the GnRH receptor by measuring its ability to displace a radiolabeled ligand.

Methodology:

  • Membrane Preparation:

    • Culture cells expressing the GnRH receptor (e.g., HEK293 cells stably transfected with the human GnRHR) or use pituitary tissue homogenates.

    • Homogenize cells/tissue in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, with protease inhibitors).

    • Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in a binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4). Determine the protein concentration using a standard method like the BCA assay.[17]

  • Competitive Binding Reaction:

    • In a 96-well plate, add the membrane preparation (typically 50-120 µg of protein).

    • Add serial dilutions of the unlabeled test peptide. For determining non-specific binding, use a high concentration of a known GnRH ligand. For total binding, add buffer only.

    • Add a constant concentration of a radiolabeled GnRH analog (e.g., [125I]-[D-Trp6]–GnRH-I).

    • Incubate the plate for a defined period (e.g., 60 minutes at 30°C) with gentle agitation to allow the binding to reach equilibrium.[17]

  • Separation and Detection:

    • Rapidly separate the bound from unbound radioligand by vacuum filtration through glass fiber filters (e.g., GF/C filters pre-soaked in 0.3% polyethyleneimine).

    • Wash the filters multiple times with ice-cold wash buffer to remove all unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the test peptide concentration.

    • Use non-linear regression analysis to fit the data to a one-site competition model and determine the IC50 value.

    • If the Kd of the radioligand is known, calculate the Ki value using the Cheng-Prusoff equation.[16]

Binding_Assay_Workflow Competitive Radioligand Binding Assay Workflow prep 1. Membrane Preparation (GnRHR-expressing cells) plate 2. Plate Setup (Membranes + Test Peptide + Radioligand) prep->plate incubate 3. Incubation (e.g., 60 min at 30°C) plate->incubate filter 4. Filtration (Separate bound/unbound) incubate->filter count 5. Scintillation Counting (Measure radioactivity) filter->count analyze 6. Data Analysis (Calculate IC50/Ki) count->analyze

Caption: Workflow for a competitive radioligand binding assay.

In Vitro Functional Assay: IP1 Accumulation

This assay measures the functional antagonism of the GnRH receptor by quantifying the inhibition of GnRH-induced inositol phosphate production. As IP3 is rapidly metabolized, the more stable downstream metabolite, inositol monophosphate (IP1), is measured in the presence of lithium chloride (LiCl), which blocks its further degradation.

Methodology:

  • Cell Preparation:

    • Plate GnRHR-expressing cells in a suitable format (e.g., 96-well or 384-well plates) and culture until they form a confluent monolayer.

  • Antagonist Pre-incubation:

    • Aspirate the culture medium and add a stimulation buffer containing LiCl.

    • Add serial dilutions of the test antagonist peptide to the wells and pre-incubate for a short period (e.g., 15-30 minutes at 37°C).[18]

  • Agonist Stimulation:

    • Add a fixed concentration of a GnRH agonist (typically the EC80 concentration, which gives 80% of the maximal response) to all wells except the negative controls.

    • Incubate for a predetermined optimal stimulation time (e.g., 30-60 minutes at 37°C) to allow for IP1 accumulation.[18]

  • Cell Lysis and Detection:

    • Lyse the cells according to the assay kit manufacturer's instructions (e.g., using a HTRF-based IP-One assay kit).

    • Add the detection reagents, which typically include an anti-IP1 antibody conjugated to a donor fluorophore (e.g., Europium cryptate) and an IP1 analog conjugated to an acceptor fluorophore (e.g., d2).

  • Data Acquisition and Analysis:

    • Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).

    • Read the plate on a compatible HTRF reader, measuring the fluorescence emission at two wavelengths.

    • The HTRF signal is inversely proportional to the amount of IP1 produced by the cells.

    • Calculate the concentration of IP1 in each well using a standard curve.

    • Plot the inhibition of the agonist response against the logarithm of the antagonist concentration to determine the IC50 value.[18]

In Vivo Efficacy Model: Testosterone Suppression in Male Rodents

This in vivo protocol assesses the ability of a GnRH antagonist to suppress the hypothalamic-pituitary-gonadal (HPG) axis by measuring circulating testosterone levels in male rats or mice.

Methodology:

  • Animal Model:

    • Use adult male rats (e.g., Sprague-Dawley) or mice. Acclimatize the animals to the housing conditions for at least one week before the experiment. All procedures must be approved by an Institutional Animal Care and Use Committee.

  • Dosing and Administration:

    • Prepare the this compound-containing peptide in a suitable vehicle for administration (e.g., subcutaneous or intravenous injection).

    • Divide the animals into groups: a vehicle control group and several treatment groups receiving different doses of the antagonist.

    • Administer the compound to the animals. The dosing regimen can be a single injection or multiple injections over a period of days.[19]

  • Blood Sampling:

    • Collect blood samples at various time points post-administration (e.g., 2, 4, 8, 24, 48 hours). The sampling schedule should be designed to capture the onset, magnitude, and duration of the pharmacological effect.

    • Process the blood samples to obtain serum or plasma and store them at -80°C until analysis.

  • Hormone Analysis:

    • Measure the concentration of testosterone (and often LH) in the serum/plasma samples using a validated method, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis:

    • Calculate the mean hormone concentrations for each group at each time point.

    • Compare the hormone levels in the treatment groups to the vehicle control group to determine the degree of suppression.

    • Plot the hormone concentration over time to visualize the pharmacodynamic profile of the antagonist. Analyze the data for statistical significance using appropriate methods (e.g., ANOVA).

Conclusion

This compound is a critical component in the design of modern peptide-based GnRH antagonists. Its unique structural features—a bulky hydrophobic side chain, a D-amino acid configuration, and N-terminal acetylation—synergistically contribute to high receptor binding affinity, enhanced stability, and potent in vivo activity. The mechanism of action is a direct, competitive antagonism of the GnRH receptor, leading to a rapid and reversible suppression of the HPG axis. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of novel GnRH antagonists incorporating this or similar residues, from initial binding affinity determination to in vivo proof-of-concept.

References

Unveiling the Biological Role of N-Acetyl-D-2-naphthylalanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: N-Acetyl-D-2-naphthylalanine is a synthetic amino acid derivative that has garnered interest in biochemical and pharmaceutical research. Its unique structure, featuring a bulky naphthyl group, imparts specific properties that make it a valuable tool for studying enzyme-substrate interactions and a potential building block for therapeutic agents. This technical guide provides an in-depth overview of the biological activity of N-Acetyl-D-2-naphthylalanine, focusing on its role as an enzyme inhibitor.

Core Biological Activity: Inhibition of α-Chymotrypsin

The primary characterized biological activity of N-Acetyl-D-2-naphthylalanine is its role as a competitive inhibitor of the digestive enzyme α-chymotrypsin. This serine protease plays a crucial role in the breakdown of proteins in the small intestine. The inhibitory action of N-Acetyl-D-2-naphthylalanine is attributed to its structural similarity to the natural substrates of α-chymotrypsin, which typically contain aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

The naphthyl group of N-Acetyl-D-2-naphthylalanine is thought to interact with the hydrophobic binding pocket (S1 pocket) of the α-chymotrypsin active site, a region that accommodates the aromatic side chains of its substrates. By occupying this binding site, N-Acetyl-D-2-naphthylalanine prevents the enzyme from binding to its natural substrates, thereby inhibiting its catalytic activity.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for N-Acetyl-D-2-naphthylalanine in the public domain, a comprehensive data table cannot be provided at this time. Research in this area would be required to determine key quantitative metrics such as:

ParameterValueConditions
Ki (Inhibition Constant) Not Available
IC50 (Half-maximal Inhibitory Concentration) Not Available

Signaling Pathways

Currently, there is no direct evidence in the available literature linking N-Acetyl-D-2-naphthylalanine to specific signaling pathways. Its primary described function is as a direct competitive inhibitor of an enzyme, a mechanism that does not typically involve the modulation of intracellular signaling cascades.

Experimental Protocols

The following is a generalized experimental protocol for determining the inhibitory activity of N-Acetyl-D-2-naphthylalanine against α-chymotrypsin. This protocol is based on established methods for assaying chymotrypsin inhibition.

Objective: To determine the inhibition constant (Ki) of N-Acetyl-D-2-naphthylalanine for α-chymotrypsin.

Materials:

  • α-Chymotrypsin (from bovine pancreas)

  • N-Acetyl-D-2-naphthylalanine

  • N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (S-AAPF-pNA) or other suitable chromogenic substrate

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • Dimethyl sulfoxide (DMSO) for dissolving the inhibitor and substrate

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of α-chymotrypsin in a suitable buffer (e.g., 1 mM HCl).

    • Prepare a stock solution of N-Acetyl-D-2-naphthylalanine in DMSO.

    • Prepare a stock solution of the chromogenic substrate (e.g., S-AAPF-pNA) in DMSO.

    • Prepare the assay buffer (Tris-HCl, pH 8.0).

  • Assay Setup:

    • In a 96-well microplate, add increasing concentrations of N-Acetyl-D-2-naphthylalanine to the wells. Include a control group with no inhibitor.

    • Add a fixed concentration of the chromogenic substrate to each well.

    • The final volume in each well should be brought to a consistent level with the assay buffer.

  • Enzyme Reaction Initiation and Measurement:

    • Initiate the reaction by adding a fixed concentration of α-chymotrypsin to each well.

    • Immediately place the microplate in a pre-warmed (e.g., 25°C or 37°C) microplate reader.

    • Measure the rate of the reaction by monitoring the increase in absorbance at 405 nm over time. The product of the substrate hydrolysis, p-nitroaniline, absorbs at this wavelength.

  • Data Analysis:

    • Calculate the initial reaction velocities (V0) from the linear portion of the absorbance versus time plots for each inhibitor concentration.

    • Plot the reaction velocities against the substrate concentration for each inhibitor concentration (if determining the mechanism of inhibition).

    • To determine the IC50 value, plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve.

    • The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation if the mechanism of inhibition is competitive: Ki = IC50 / (1 + [S]/Km) where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the substrate.

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme α-Chymotrypsin Solution setup Plate Setup: - Inhibitor Dilutions - Substrate Addition prep_enzyme->setup prep_inhibitor N-Acetyl-D-2-naphthylalanine Solution prep_inhibitor->setup prep_substrate Chromogenic Substrate Solution prep_substrate->setup prep_buffer Assay Buffer prep_buffer->setup initiate Initiate Reaction: Add α-Chymotrypsin setup->initiate measure Kinetic Measurement: Absorbance at 405 nm initiate->measure calc_velocity Calculate Initial Velocities measure->calc_velocity plot_inhibition Plot % Inhibition vs. [Inhibitor] calc_velocity->plot_inhibition determine_ic50 Determine IC50 plot_inhibition->determine_ic50 determine_ki Calculate Ki (Cheng-Prusoff) determine_ic50->determine_ki

Caption: Workflow for determining the inhibitory activity of N-Acetyl-D-2-naphthylalanine.

inhibition_pathway cluster_enzyme Enzyme Action chymotrypsin α-Chymotrypsin (Enzyme) active_site Active Site (S1 Pocket) products Hydrolysis Products active_site->products Catalyzes no_reaction No Reaction active_site->no_reaction Inhibited substrate Natural Substrate (e.g., Protein) substrate->active_site Binds to inhibitor N-Acetyl-D-2-naphthylalanine (Competitive Inhibitor) inhibitor->active_site Binds to & Blocks

Caption: Competitive inhibition of α-chymotrypsin by N-Acetyl-D-2-naphthylalanine.

Applications and Future Directions

The primary application of N-Acetyl-D-2-naphthylalanine in research has been as a probe for the active site of α-chymotrypsin, helping to elucidate the structural requirements for substrate binding and inhibition. Its use as a building block in the synthesis of more complex molecules for drug discovery, particularly in the context of neurological disorders, has been suggested but remains an area for further exploration.

Future research should focus on:

  • Quantitative Inhibition Studies: Detailed kinetic studies to determine the Ki and IC50 values of N-Acetyl-D-2-naphthylalanine for α-chymotrypsin and other related proteases.

  • Structural Biology: X-ray crystallography or NMR studies to visualize the binding mode of N-Acetyl-D-2-naphthylalanine within the active site of α-chymotrypsin.

  • Exploration of Other Targets: Investigating the potential inhibitory activity of N-Acetyl-D-2-naphthylalanine against other enzymes, particularly those implicated in neurological diseases.

  • Derivative Synthesis: Using N-Acetyl-D-2-naphthylalanine as a scaffold for the synthesis of novel compounds with improved potency and selectivity for therapeutic targets.

The Pivotal Role of Ac-D-2-Nal-OH in the Development of Potent GnRH Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Drug Development Professionals

The strategic incorporation of the unnatural amino acid, N-Acetyl-D-3-(2-naphthyl)alanine (Ac-D-2-Nal-OH), represents a cornerstone in the evolution of third-generation Gonadotropin-Releasing Hormone (GnRH) antagonists. Its unique structural properties have been instrumental in transforming native GnRH decapeptides into potent, clinically effective therapeutics like Cetrorelix and Ganirelix. This guide delves into the core contributions of this compound, detailing its impact on structure-activity relationships, the resultant pharmacological profiles, and the experimental methodologies underpinning its evaluation.

Introduction: The Quest for Effective GnRH Antagonism

Gonadotropin-Releasing Hormone (GnRH), a decapeptide with the sequence pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2, is the master regulator of the reproductive axis.[1] It stimulates the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn control gonadal function. GnRH antagonists function by competitively blocking the GnRH receptor on pituitary gonadotropes, leading to a rapid, dose-dependent suppression of gonadotropin secretion.[2][3][4] This mechanism avoids the initial hormonal surge—or "flare effect"—seen with GnRH agonists, a critical advantage in clinical applications such as assisted reproductive technologies (ART) and the treatment of hormone-dependent cancers.[1][5]

The development of potent GnRH antagonists has been a long-standing challenge in medicinal chemistry. Early-generation antagonists were hampered by low potency and significant side effects, most notably histamine release.[5][6] A major breakthrough came with the systematic modification of the native GnRH sequence, particularly at the N-terminus. The substitution of the first three amino acids with hydrophobic D-amino acids proved crucial for enhancing receptor binding affinity and stability.

This compound: A Keystone Modification for Potency and Stability

The introduction of Ac-D-2-Nal at position 1 of the GnRH sequence is a hallmark of modern, highly potent antagonists.[1][7] This modification, often part of a hydrophobic cluster including D-pClPhe at position 2 and D-Trp or D-3-Pal at position 3, confers several critical advantages that collectively enhance the antagonist's therapeutic profile.[1][7]

Structure-Activity Relationship (SAR) Insights:

  • Enhanced Receptor Binding: The bulky, hydrophobic naphthyl group of Ac-D-2-Nal significantly increases the affinity of the antagonist for the GnRH receptor. This enhanced binding is a primary driver of its potent inhibitory activity.

  • Increased Stability: The N-terminal acetylation and the D-configuration of the amino acid protect the peptide from degradation by exopeptidases, thereby prolonging its biological half-life. First-generation antagonists often showed poor water solubility and a tendency to form gels, issues that were addressed in later generations.[1][5]

  • Optimal Conformation: The incorporation of D-amino acids at the N-terminus, including Ac-D-2-Nal, helps to induce and stabilize a β-II' turn conformation. This specific three-dimensional structure is crucial for effective receptor binding and antagonist activity.[1]

The combination of these features results in antagonists with high potency, allowing for effective suppression of gonadotropin release at low doses.

Quantitative Comparison of GnRH Antagonists

The impact of this compound and other strategic modifications is evident in the pharmacological data of clinically approved antagonists. Cetrorelix and Ganirelix, both incorporating Ac-D-2-Nal at position 1, are widely used in ART.[1]

Antagonist Structure (Key N-Terminal & Position 6 Modifications) Primary Application Mean Bioavailability (SC) Noteworthy Clinical Outcomes
Cetrorelix Ac-D-Nal¹ , D-Cpa², D-Pal³, D-Cit⁶Assisted Reproductive Technology (ART)85%[1]Comparable pregnancy rates to GnRH agonists with a significantly lower risk of Ovarian Hyperstimulation Syndrome (OHSS).[1][8][9] Demonstrates superior LH surge control compared to Ganirelix.[8][9]
Ganirelix Ac-D-Nal¹ , D-Cpa², D-Pal³, D-hArg(Et)₂⁶Assisted Reproductive Technology (ART)91%[1]Pregnancy and live birth rates equivalent to agonist protocols.[1] Effective prevention of premature LH surges.[1]
Acyline Ac-D-2Nal¹ , D-4Cpa², D-3Pal³InvestigationalNot ApplicablePotent GnRH antagonist used as a reference compound in research, with an IC₅₀ of 0.52 nM in a human GnRH receptor assay.[10][11]

Signaling Pathways and Experimental Workflows

GnRH Receptor Signaling Pathway

GnRH antagonists exert their effect by blocking the initiation of the downstream signaling cascade. Upon binding, the native GnRH agonist activates the GnRH receptor, a G protein-coupled receptor (GPCR). This primarily engages the Gq/11 family of G proteins, leading to the activation of Phospholipase Cβ (PLCβ).[12][13][14] PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers trigger the release of intracellular calcium (Ca²⁺) and the activation of Protein Kinase C (PKC), respectively, culminating in gonadotropin synthesis and secretion.[12]

GnRH_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GnRH GnRH (Agonist) GnRHR GnRH Receptor (GPCR) GnRH->GnRHR Binds & Activates Antagonist GnRH Antagonist (e.g., Cetrorelix) Antagonist->GnRHR Competitively Blocks Gq11 Gq/11 GnRHR->Gq11 Activates PLC Phospholipase Cβ (PLCβ) Gq11->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Gonadotropin (LH/FSH) Synthesis & Secretion Ca->Response PKC->Response

Caption: GnRH receptor signaling and antagonist blockade.

General Workflow for GnRH Antagonist Development

The development and evaluation of a novel GnRH antagonist, from initial design to in vivo testing, follows a structured workflow. This process begins with the chemical synthesis of the peptide, followed by rigorous purification and characterization, and culminates in a series of biological assays to determine potency and efficacy.

GnRH_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation SPPS 1. Solid-Phase Peptide Synthesis (SPPS) Cleavage 2. Cleavage from Resin SPPS->Cleavage Purification 3. HPLC Purification Cleavage->Purification Analysis 4. Mass Spectrometry & Purity Analysis Purification->Analysis BindingAssay 5. Receptor Binding Assay (Determine Ki/IC₅₀) Analysis->BindingAssay ReporterAssay 6. Reporter Gene Assay (Functional Antagonism) BindingAssay->ReporterAssay RatAssay 7. Anti-Ovulatory Assay (Rat Model) ReporterAssay->RatAssay HormoneSuppression 8. Testosterone/LH Suppression Assay RatAssay->HormoneSuppression

References

Technical Guide: Spectroscopic and Methodological Profile of N-Acetyl-D-2-naphthylalanine (Ac-D-2-Nal-OH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, experimentally derived NMR and IR spectral data for N-Acetyl-D-2-naphthylalanine (Ac-D-2-Nal-OH) is limited. The data presented in this guide is a combination of information for structurally related compounds and predicted values based on established spectroscopic principles. This guide is intended to provide a comprehensive methodological framework and expected analytical data for researchers working with this compound.

Introduction

N-Acetyl-D-2-naphthylalanine (this compound) is a derivative of the non-proteinogenic amino acid D-2-naphthylalanine. The introduction of an N-acetyl group can be a crucial step in peptide synthesis and the development of peptidomimetics, potentially influencing the compound's conformational properties, metabolic stability, and biological activity. This technical guide provides a detailed overview of the expected spectral characteristics of this compound, along with generalized experimental protocols for its analysis and synthesis.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data for this compound. These predictions are based on the analysis of structurally similar compounds and known chemical shift and absorption frequency ranges.

Predicted ¹H NMR Spectral Data

Solvent: DMSO-d₆

ProtonPredicted Chemical Shift (ppm)MultiplicityPredicted Coupling Constant (J) in Hz
NH ~8.0 - 8.5d~8.0
H α~4.5 - 4.8m-
H β~3.0 - 3.3m-
Naphthyl H ~7.4 - 8.0m-
Acetyl CH~1.8 - 2.0s-
COOH ~12.0 - 13.0br s-
Predicted ¹³C NMR Spectral Data

Solvent: DMSO-d₆

CarbonPredicted Chemical Shift (ppm)
C =O (Carboxyl)~173 - 175
C =O (Acetyl)~169 - 171
Naphthyl C (Aromatic)~125 - 135
C α~52 - 55
C β~37 - 40
Acetyl C H₃~22 - 24
Predicted IR Spectral Data
Functional GroupPredicted Absorption Range (cm⁻¹)Description
O-H Stretch (Carboxylic Acid)3300 - 2500 (broad)Strong and broad due to hydrogen bonding.
N-H Stretch (Amide)3350 - 3250Moderate, sharp peak.
C-H Stretch (Aromatic)3100 - 3000Multiple weak to moderate sharp peaks.
C-H Stretch (Aliphatic)3000 - 2850Multiple weak to moderate sharp peaks.
C=O Stretch (Carboxylic Acid)1725 - 1700Strong, sharp peak.
C=O Stretch (Amide I)1680 - 1630Strong, sharp peak.
N-H Bend (Amide II)1570 - 1515Moderate, sharp peak.
C=C Stretch (Aromatic)1600 - 1450Multiple moderate to weak sharp peaks.

Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of this compound are not widely published. The following are generalized yet detailed protocols for the analysis of N-acetylated amino acids using modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A well-prepared sample is crucial for obtaining a high-quality NMR spectrum.

  • Sample Preparation:

    • Weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR and place it in a clean, dry vial.[1]

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).[1][2] The choice of solvent will depend on the solubility of the compound and the desired exchange characteristics of the labile protons (NH and OH).

    • Gently agitate the vial to dissolve the sample completely.

    • Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[3]

    • Ensure the sample height in the NMR tube is at least 4-5 cm for proper instrument shimming.[3]

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a 1-2 second relaxation delay, and 16-64 scans.

    • For ¹³C NMR, use a proton-decoupled pulse sequence. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary.[1]

    • Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) followed by a Fourier transform.

    • Phase and baseline correct the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as a secondary standard.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) is a common and straightforward method for obtaining an IR spectrum of a solid sample.

  • Sample Preparation and Data Acquisition (ATR-FTIR):

    • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

    • Place a small amount of the solid this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

    • Acquire the IR spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

    • Clean the ATR crystal thoroughly after the measurement.

Synthesis and Characterization Workflow

The following diagram illustrates a general workflow for the synthesis and subsequent characterization of this compound.

Synthesis_Characterization_Workflow start Start: D-2-Naphthylalanine synthesis N-Acetylation Reaction start->synthesis reagents Reagents: - Acetic Anhydride - Base (e.g., NaOH or Pyridine) - Solvent (e.g., Water or Acetic Acid) reagents->synthesis workup Aqueous Workup & Extraction synthesis->workup purification Purification (Recrystallization or Chromatography) workup->purification product Product: this compound purification->product characterization Spectroscopic Characterization product->characterization nmr NMR Spectroscopy (¹H, ¹³C) characterization->nmr Structure Verification ir IR Spectroscopy characterization->ir Functional Group ID ms Mass Spectrometry characterization->ms Molecular Weight end End: Characterized Product nmr->end ir->end ms->end

Caption: Workflow for the synthesis and characterization of this compound.

References

An In-depth Technical Guide on the Physical Properties of N-Acetyl-D-2-naphthylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Acetyl-D-2-naphthylalanine is a specialized derivative of the D-alanine amino acid. It is characterized by the presence of an acetyl group attached to the nitrogen atom and a naphthyl moiety, which significantly increases its lipophilicity compared to its parent amino acid. This modification makes it a valuable building block in pharmaceutical research, particularly in the synthesis of peptide-based drugs and novel therapeutics where enhanced binding affinity and metabolic stability are desired.[1] Understanding its core physical properties is crucial for its application in drug design, formulation, and biochemical studies.

Core Physical and Chemical Properties

The fundamental physical and chemical data for N-Acetyl-D-2-naphthylalanine are summarized below. These properties are essential for handling, storage, and application in a research setting.

PropertyValueSource(s)
IUPAC Name (2R)-2-acetamido-3-(naphthalen-2-yl)propanoic acid[2]
Synonyms Ac-D-2-Nal-OH, (R)-N-Acetyl-2-naphthylalanine[1]
CAS Number 37440-01-0[1][3]
Molecular Formula C₁₅H₁₅NO₃[1][3]
Molecular Weight 257.27 g/mol [1]
Appearance White to off-white powder[1]
Melting Point 179-193 °C[1]
Purity ≥ 98% (as determined by HPLC)[1]
Optical Rotation ([α]D) Data not available in cited literature
Solubility Data not available in cited literature
pKa Data not available in cited literature

Experimental Protocols

Detailed methodologies for the determination of key physical properties of N-Acetyl-D-2-naphthylalanine are provided below. These represent standard laboratory procedures.

Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity. The capillary method using a digital melting point apparatus is a standard and reliable technique.[4]

Methodology:

  • Sample Preparation: A small amount of dry N-Acetyl-D-2-naphthylalanine powder is carefully packed into a capillary tube to a height of 2-3 mm. The tube is tapped gently to ensure the sample is compact at the sealed end.[5]

  • Apparatus Setup: The loaded capillary tube is placed into the heating block of a digital melting point apparatus.

  • Preliminary Measurement: An initial rapid heating (e.g., 10-20 °C/minute) is performed to determine an approximate melting range.[5]

  • Accurate Measurement: A fresh sample is prepared. The apparatus is heated to a temperature approximately 20 °C below the estimated melting point. The heating rate is then reduced to a slow ramp (e.g., 1-2 °C/minute) to allow for thermal equilibrium.[4]

  • Data Recording: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded. This range represents the melting point. For a pure compound, this range is typically narrow (0.5-1.0 °C).[4]

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measure Measurement P1 Pack capillary tube with 2-3 mm of sample P2 Compact sample by tapping M1 Place tube in apparatus P2->M1 M2 Perform rapid scan for approximate range M1->M2 M3 Perform slow scan (1-2 °C/min) for accuracy M2->M3 M4 Record onset and completion temperatures M3->M4

Workflow for Melting Point Determination.
Determination of Solubility

Determining the solubility profile is essential for developing formulations and designing solution-based experiments. A qualitative assessment in various common laboratory solvents is a necessary first step. The hydrophobicity of the naphthyl group suggests poor solubility in water, while the polar acetyl and carboxyl groups may allow solubility in certain organic solvents.

Methodology:

  • Solvent Selection: A range of solvents with varying polarities should be selected (e.g., Water, Ethanol, Methanol, Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM)).

  • Sample Preparation: A small, measured amount of N-Acetyl-D-2-naphthylalanine (e.g., 1-2 mg) is added to a series of labeled vials.

  • Solubilization: A fixed volume of each solvent (e.g., 1 mL) is added to the respective vials.

  • Agitation: The vials are vortexed or sonicated for a set period (e.g., 2-5 minutes) to facilitate dissolution. Gentle warming can be applied if necessary, especially for less soluble samples.[6]

  • Observation: The samples are allowed to stand and are then visually inspected for dissolution. The solubility is characterized qualitatively (e.g., freely soluble, sparingly soluble, insoluble) based on the presence of undissolved solid.[7]

Solubility_Workflow cluster_setup Setup cluster_process Process S1 Add ~2 mg of sample to labeled vials S2 Add 1 mL of test solvent to each vial (Water, DMSO, EtOH, etc.) S1->S2 P1 Vortex or sonicate for 2-5 minutes S2->P1 P2 Visually inspect for undissolved solid P1->P2 P3 Classify solubility (Soluble, Sparingly, Insoluble) P2->P3

Workflow for Qualitative Solubility Assessment.
Determination of Specific Optical Rotation

As a chiral molecule, N-Acetyl-D-2-naphthylalanine is expected to be optically active, meaning it will rotate the plane of plane-polarized light.[8] The specific rotation is a characteristic physical property measured using a polarimeter.

Methodology:

  • Solution Preparation: A precise concentration of N-Acetyl-D-2-naphthylalanine is prepared by dissolving a known mass of the compound in a specific volume of a suitable solvent (in which it is fully soluble) in a volumetric flask. The concentration (c) is typically expressed in g/mL.[9]

  • Instrument Calibration: The polarimeter is turned on and allowed to stabilize. A blank measurement is taken by filling the polarimeter cell with the pure solvent and zeroing the instrument.[10]

  • Sample Measurement: The polarimeter cell is rinsed and filled with the prepared sample solution, ensuring no air bubbles are present. The path length (l) of the cell, in decimeters (dm), is noted.[9][10]

  • Data Acquisition: The cell is placed in the polarimeter, and the observed angle of rotation (α) is measured. The measurement is typically performed using the sodium D-line (589 nm) at a controlled temperature (e.g., 20 °C).[9]

  • Calculation: The specific rotation ([α]) is calculated using Biot's law:[11][12] [α] = α / (l × c)

Optical_Rotation_Workflow cluster_prep Preparation cluster_measure Measurement & Calculation P1 Prepare solution of known concentration (c in g/mL) M1 Fill cell (path length l) with sample solution P1->M1 P2 Calibrate polarimeter with pure solvent (blank) P2->M1 M2 Measure observed rotation (α) M1->M2 M3 Calculate Specific Rotation: [α] = α / (l × c) M2->M3

References

An In-depth Technical Guide to N-Acetyl-D-3-(2-naphthyl)alanine (Ac-D-2-Nal-OH)

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 37440-01-0

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-D-3-(2-naphthyl)alanine (Ac-D-2-Nal-OH) is a synthetic amino acid derivative that has garnered significant attention in pharmaceutical research and development. Its unique structural properties, particularly the naphthyl moiety, enhance its lipophilicity and potential for specific biological interactions. This technical guide provides a comprehensive overview of the applications of this compound, with a primary focus on its role as a key building block in the synthesis of peptide-based therapeutics, most notably Gonadotropin-Releasing Hormone (GnRH) antagonists. This document details the mechanism of action, quantitative data, and explicit experimental protocols relevant to its synthesis and application in drug discovery.

Introduction

This compound, chemically known as (2R)-2-acetamido-3-naphthalen-2-ylpropanoic acid, is a chiral amino acid derivative. Its incorporation into peptide chains can significantly influence their conformation and biological activity. A primary application of this compound is in the design of GnRH antagonists. These antagonists are crucial in the management of hormone-dependent conditions such as prostate cancer, endometriosis, and uterine fibroids, and are also utilized in assisted reproduction technologies.[1] The bulky and hydrophobic naphthyl group of this compound is instrumental in enhancing the binding affinity of these peptide antagonists to the GnRH receptor.[2] Beyond its role in GnRH antagonists, this compound is also employed in biochemical research to study protein-protein interactions and as a tool in enzyme inhibition studies, for example, with α-chymotrypsin.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 37440-01-0
Molecular Formula C₁₅H₁₅NO₃
Molecular Weight 257.29 g/mol
Appearance White to off-white powder
Melting Point 179-193 °C
Boiling Point 530.7 °C at 760 mmHg
Density 1.241 g/cm³
Purity ≥ 98% (HPLC)
Solubility Soluble in common organic solvents.
Storage Store at 2-8 °C

Core Applications and Mechanism of Action

The principal application of this compound is as a critical component in the synthesis of third-generation GnRH antagonists.

Role in Gonadotropin-Releasing Hormone (GnRH) Antagonists

This compound is typically incorporated at the N-terminus of synthetic peptide antagonists of the Gonadotropin-Releasing Hormone Receptor (GnRH-R). The hydrophobic naphthyl group contributes to a high-affinity binding to the GnRH-R, which is a G protein-coupled receptor located on pituitary gonadotropes.

Mechanism of Action:

GnRH antagonists containing this compound competitively and reversibly bind to the GnRH-R in the anterior pituitary gland. This binding blocks the endogenous GnRH from activating the receptor, thereby inhibiting the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This immediate and profound suppression of gonadotropins leads to a rapid decrease in the production of gonadal steroids: testosterone in males and estrogen and progesterone in females. This mechanism is central to the therapeutic efficacy of these antagonists in hormone-dependent diseases.

Below is a diagram illustrating the signaling pathway of the Hypothalamic-Pituitary-Gonadal (HPG) axis and the mechanism of action of a GnRH antagonist.

HPG_Axis_and_GnRH_Antagonist cluster_brain Brain cluster_pituitary Pituitary Gland cluster_gonads Gonads Hypothalamus Hypothalamus GnRH GnRH AnteriorPituitary Anterior Pituitary (Gonadotropes) LH_FSH LH & FSH Gonads Testes (Males) / Ovaries (Females) SexHormones Testosterone / Estrogen & Progesterone Ac_D_2_Nal_Antagonist GnRH Antagonist (containing this compound) Ac_D_2_Nal_Antagonist->AnteriorPituitary X GnRH->AnteriorPituitary + LH_FSH->Gonads + SexHormones->Hypothalamus - SexHormones->AnteriorPituitary - NegativeFeedback Negative Feedback

HPG Axis and GnRH Antagonist Mechanism
Quantitative Data on Biological Activity

The inclusion of this compound in GnRH antagonists leads to potent biological activity. The following table summarizes in vitro and in vivo data for Acyline, a well-studied GnRH antagonist containing this compound.

ParameterValue / Observation
Acyline Sequence Ac-D-2-Nal-D-4-Cpa-D-3-Pal-Ser-4-Aph(Ac)-D-4-Aph(Ac)-Leu-Ilys-Pro-D-Ala-NH₂
In Vitro Potency (IC₅₀) 0.52 nM (in a reporter gene assay in HEK-293 cells expressing the human GnRH receptor)[3]
In Vivo Effect (Male Rats) A single subcutaneous injection of 75 µg/kg maximally suppressed FSH to 46.9%, LH to 12.4%, and Testosterone to 13.4% of baseline levels, with suppression lasting over 48 hours.[4]
Pharmacokinetics (Humans) After a 75 µg/kg subcutaneous injection, peak serum levels of Acyline reached 18.9 ng/ml at 1 hour and remained elevated for 7 days.[4]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its application in the synthesis of a GnRH antagonist, as well as protocols for relevant biological assays.

Synthesis of this compound

This protocol describes the direct acetylation of D-2-naphthylalanine.

Materials:

  • D-2-naphthylalanine

  • 2 M Sodium hydroxide (NaOH) solution

  • Acetic anhydride

  • Concentrated Hydrochloric acid (HCl)

  • Ethyl acetate

  • Water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Suspend D-2-naphthylalanine (1.0 equivalent) in water in a flask.

  • Cool the suspension to 0-5 °C in an ice bath.

  • Slowly add 2.0 equivalents of 2 M NaOH solution while stirring to dissolve the amino acid.

  • Add acetic anhydride (1.2 equivalents) dropwise to the reaction mixture, maintaining the temperature between 0-5 °C.

  • Continue stirring the reaction mixture at room temperature for 12 hours.

  • After 12 hours, cool the mixture in an ice bath and acidify to pH 2-3 with concentrated HCl.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethyl acetate/hexanes) to obtain pure this compound.

  • Characterize the final product by HPLC, NMR, and mass spectrometry.

Solid-Phase Synthesis of a GnRH Antagonist (Acyline)

This protocol outlines the manual Fmoc-based solid-phase peptide synthesis of Acyline.

SPPS_Workflow Resin Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Swell->Fmoc_Deprotection Wash1 Wash (DMF, DCM, IPA) Fmoc_Deprotection->Wash1 Coupling Couple Fmoc-AA-OH (HBTU/HOBt/DIEA) Wash1->Coupling Wash2 Wash (DMF, DCM, IPA) Coupling->Wash2 Repeat Repeat for each Amino Acid Wash2->Repeat Repeat->Fmoc_Deprotection Next cycle Acetylation N-terminal Acetylation (Acetic Anhydride/DIEA) Repeat->Acetylation Final cycle Final_Wash Final Wash and Dry Acetylation->Final_Wash Cleavage Cleavage from Resin and Side-Chain Deprotection (TFA Cocktail) Final_Wash->Cleavage Precipitation Precipitate in Cold Ether Cleavage->Precipitation Purification Purify by RP-HPLC Precipitation->Purification Characterization Characterize (MS, HPLC) Purification->Characterization

Solid-Phase Peptide Synthesis Workflow

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-D-2-Nal-OH)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • HBTU, HOBt, DIEA (coupling reagents)

  • Acetic anhydride

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Cold diethyl ether

  • Solid-phase synthesis vessel

  • Shaker

  • RP-HPLC system

  • Mass spectrometer

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in the synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 20 minutes.

  • Washing: Wash the resin thoroughly with DMF, DCM, and isopropanol.

  • Amino Acid Coupling: Couple the first Fmoc-protected amino acid (Fmoc-D-Ala-OH) to the resin using HBTU/HOBt/DIEA in DMF for 2 hours.

  • Washing: Wash the resin as in step 3.

  • Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the Acyline sequence, with Fmoc-D-2-Nal-OH being the final amino acid coupled.

  • N-terminal Acetylation: After the final coupling and Fmoc deprotection, acetylate the N-terminus by treating the resin with a solution of acetic anhydride and DIEA in DMF.

  • Final Washing and Drying: Wash the resin extensively with DMF, DCM, and methanol, and then dry under vacuum.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups by treating the resin with a cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5) for 2-3 hours.

  • Precipitation: Filter the cleavage mixture and precipitate the crude peptide in cold diethyl ether.

  • Purification: Purify the crude peptide by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

GnRH Receptor Competitive Binding Assay

This protocol is for determining the binding affinity of a compound (e.g., a peptide containing this compound) to the GnRH receptor.

Materials:

  • Cell line expressing the human GnRH receptor (e.g., HEK-293 or COS-1 cells)

  • Radiolabeled GnRH agonist (e.g., ¹²⁵I-[D-Ala⁶,N-Me-Leu⁷,Pro⁹NEt]GnRH)

  • Unlabeled competitor compound (e.g., Acyline)

  • Binding buffer (e.g., Tris-HCl with BSA and protease inhibitors)

  • Cell harvesting equipment

  • Scintillation counter

Procedure:

  • Membrane Preparation: Culture the GnRH receptor-expressing cells and harvest them. Homogenize the cells in a cold buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in the binding buffer.

  • Assay Setup: In a microplate, add the cell membrane preparation, the radiolabeled GnRH agonist at a fixed concentration (below its K_d), and varying concentrations of the unlabeled competitor compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., 4 °C) for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with cold binding buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand). Calculate the K_i (inhibition constant) from the IC₅₀ value.

α-Chymotrypsin Inhibition Assay

This protocol can be used to assess the potential of this compound to inhibit the enzymatic activity of α-chymotrypsin.

Materials:

  • α-Chymotrypsin enzyme solution

  • Substrate solution (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide)

  • This compound solution (potential inhibitor)

  • Assay buffer (e.g., Tris-HCl, pH 7.8)

  • Spectrophotometer or microplate reader capable of reading at 405 nm

Procedure:

  • Assay Setup: In a 96-well plate, add the assay buffer, varying concentrations of this compound, and the α-chymotrypsin solution. Include control wells with no inhibitor.

  • Pre-incubation: Pre-incubate the enzyme with the potential inhibitor at a controlled temperature (e.g., 25 °C) for a set period (e.g., 10 minutes).

  • Initiate Reaction: Add the substrate solution to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately measure the absorbance at 405 nm at regular intervals for a defined period (e.g., 5-10 minutes). The increase in absorbance corresponds to the formation of p-nitroaniline as the substrate is hydrolyzed.

  • Data Analysis: Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration. Plot the percentage of enzyme activity versus the logarithm of the inhibitor concentration. Determine the IC₅₀ value, which is the concentration of this compound that causes 50% inhibition of the enzyme's activity.

Conclusion

N-Acetyl-D-3-(2-naphthyl)alanine (CAS 37440-01-0) is a valuable and versatile building block in medicinal chemistry and biochemical research. Its primary and most impactful application lies in the development of potent GnRH peptide antagonists, where its unique structure contributes to high receptor binding affinity and efficacy. The detailed protocols and data presented in this guide are intended to provide researchers and drug development professionals with a solid foundation for the synthesis, application, and evaluation of this important compound in the pursuit of novel therapeutics.

References

Unveiling the Stereochemical Nuances of Ac-D-2-Nal-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the stereochemistry of N-acetyl-D-2-naphthylalanine (Ac-D-2-Nal-OH), a chiral building block of significant interest in pharmaceutical research and peptide design. This document outlines its chemical properties, stereospecific attributes, and the analytical methodologies crucial for its characterization.

Core Physicochemical and Stereochemical Properties

This compound is the N-acetylated derivative of the non-proteinogenic amino acid D-2-naphthylalanine. The "D" designation in its name is critical, defining the absolute configuration of the chiral center at the alpha-carbon, which dictates its three-dimensional orientation and subsequent biological interactions. The presence of the bulky naphthyl group provides unique steric and hydrophobic properties, influencing the conformation of peptides into which it is incorporated.[]

A key parameter for characterizing the stereochemistry of a chiral molecule is its specific rotation, which is the measure of the rotation of plane-polarized light by a solution of the compound. For this compound, a negative specific rotation is observed, indicating it is levorotatory. In contrast, its enantiomer, Ac-L-2-Nal-OH, would exhibit a positive specific rotation of the same magnitude under identical conditions.

PropertyThis compoundAc-L-2-Nal-OHReference
Molecular Formula C15H15NO3C15H15NO3[2]
Molecular Weight 257.28 g/mol 257.3 g/mol [][2]
CAS Number 37440-01-037439-99-9[][2]
Appearance White to off-white powderNot specified[2]
Purity (HPLC/UPLC) ≥98.00%Not specified[2]
Specific Rotation [α]D20 -12.5° ± 3.0° (c=1, DMF)Not specified[2]
Melting Point Not specified185-186°C[]
Boiling Point Not specified543.4°C at 760 mmHg[]
Density Not specified1.243 g/cm³[]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-acetylation of D-2-naphthylalanine. A common and effective method involves the use of acetic anhydride as the acetylating agent.

Materials:

  • D-2-naphthylalanine

  • Acetic anhydride

  • Glacial acetic acid

  • Water

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Dissolve D-2-naphthylalanine in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Slowly add a molar excess of acetic anhydride to the cooled solution while stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours.

  • Monitor the reaction progress using a suitable analytical technique (e.g., Thin Layer Chromatography).

  • Upon completion, the reaction mixture is typically quenched by the addition of water to hydrolyze any excess acetic anhydride.

  • The product, this compound, can then be isolated by crystallization, often induced by cooling the aqueous mixture.

  • The crystalline product is collected by vacuum filtration, washed with cold water, and dried under vacuum.

G cluster_synthesis Synthesis Workflow D-2-Nal D-2-Naphthylalanine Reaction N-Acetylation Reaction D-2-Nal->Reaction Reagents Acetic Anhydride, Glacial Acetic Acid Reagents->Reaction Quenching Quenching with Water Reaction->Quenching Reaction Completion Crystallization Crystallization Quenching->Crystallization Isolation Isolation & Drying Crystallization->Isolation Product This compound Isolation->Product

A generalized workflow for the synthesis of this compound.
Chiral HPLC Analysis

The enantiomeric purity of this compound is a critical quality attribute and is typically determined using chiral High-Performance Liquid Chromatography (HPLC).

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Chiral Stationary Phase: A polysaccharide-based chiral column (e.g., Chiralpak® or Chiralcel®) or a macrocyclic glycopeptide-based column (e.g., Astec® CHIROBIOTIC® T) is often effective for the separation of N-acetylated amino acid enantiomers.[3]

  • Mobile Phase: The mobile phase composition is crucial for achieving enantiomeric separation and can be either normal-phase (e.g., hexane/isopropanol with an acidic modifier like trifluoroacetic acid) or reversed-phase (e.g., water/acetonitrile or methanol with a buffer). The selection depends on the specific chiral stationary phase used.

  • Detection: UV detection at a wavelength where the naphthyl chromophore absorbs strongly (e.g., ~280 nm).

  • Flow Rate: Typically around 1.0 mL/min.

  • Temperature: Column temperature is usually maintained at a constant value (e.g., 25 °C) to ensure reproducibility.

Sample Preparation:

  • Prepare a stock solution of the this compound sample in a suitable solvent (e.g., mobile phase).

  • Dilute the stock solution to an appropriate concentration for HPLC analysis.

  • Filter the sample through a 0.45 µm syringe filter before injection.

G cluster_hplc Chiral HPLC Analysis Workflow SamplePrep Sample Preparation (Dissolution & Filtration) Injection Injection onto Chiral Column SamplePrep->Injection Separation Enantiomeric Separation on Chiral Stationary Phase Injection->Separation Detection UV Detection Separation->Detection DataAnalysis Data Analysis (Peak Integration & Purity Calculation) Detection->DataAnalysis

A typical workflow for the chiral HPLC analysis of this compound.

Stereochemistry Visualization

The absolute configuration of the chiral center in this compound is "D". In the Fischer projection, the amino group is on the right side. In the Cahn-Ingold-Prelog (CIP) system, for D-amino acids (excluding cysteine), the configuration is typically (R).

G cluster_structure Chemical Structure of this compound cluster_cip Cahn-Ingold-Prelog Priority structure COOH COOH (1) NHAc NH-Acetyl (2) COOH->NHAc Naphthylmethyl CH2-Naphthyl (3) NHAc->Naphthylmethyl H H (4, pointing away) label_cip Clockwise direction indicates (R) configuration.

Representation of the stereochemistry of this compound.
(Note: An actual 2D or 3D chemical structure diagram would be inserted here in a full whitepaper.)

Applications in Drug Development and Research

This compound and its parent amino acid, D-2-naphthylalanine, are valuable tools in drug design and peptide science. The incorporation of this D-amino acid can:

  • Increase Proteolytic Stability: Peptides containing D-amino acids are generally more resistant to degradation by proteases, which can improve their in vivo half-life.

  • Modulate Receptor Binding and Selectivity: The specific stereochemistry and the bulky naphthyl side chain can influence the binding affinity and selectivity of peptides for their target receptors. For instance, replacing a phenylalanine residue with 2-naphthylalanine has been shown to increase selectivity for certain receptors.[4]

  • Induce Specific Secondary Structures: The steric hindrance of the naphthyl group can constrain the peptide backbone, promoting the formation of specific secondary structures like β-turns.

While this compound is widely used as a building block in the synthesis of peptidomimetics and other chiral molecules, specific signaling pathways directly modulated by this compound itself are not extensively documented in the available scientific literature. Its primary role appears to be as a synthetic intermediate and a tool for introducing specific stereochemical and conformational properties into larger molecules. Researchers utilize it in biochemical assays, often as a component of a larger probe or inhibitor designed to interact with a specific biological target.[5]

Conclusion

A thorough understanding of the stereochemistry of this compound is fundamental for its effective application in research and drug development. Its defined "D" configuration, characterized by its specific optical rotation, is the basis for its utility in creating stereochemically pure and conformationally constrained peptides and other bioactive molecules. The experimental protocols for its synthesis and chiral analysis are essential for ensuring the quality and enantiomeric purity of this important chiral building block. While its direct biological activity is not well-defined, its role as a key structural component in the design of novel therapeutics is well-established.

References

Methodological & Application

Application Notes and Protocols for the Solid-Phase Synthesis of Ac-D-2-Nal-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-D-2-Nal-OH, or N-acetyl-D-3-(2-naphthyl)alanine, is a modified amino acid derivative that finds significant application in peptide chemistry and drug discovery. The D-configuration of the amino acid can enhance peptide stability against enzymatic degradation, while the N-terminal acetylation neutralizes the N-terminal charge, which can improve cell permeability and mimic the native protein structure.[1][2][3] The bulky naphthyl group can also be instrumental in studying peptide-receptor interactions. This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of this compound using Fmoc/tBu strategy.

Materials and Reagents

ReagentSupplierGrade
Fmoc-D-2-Nal-OHSigma-Aldrich≥98.0% (HPLC)[4]
Rink Amide MBHA ResinSigma-Aldrich100-200 mesh
N,N-Dimethylformamide (DMF)Thermo Fisher ScientificPeptide Synthesis Grade
PiperidineSigma-AldrichReagent Grade
Acetic AnhydrideSigma-AldrichReagent Grade
Diisopropylethylamine (DIEA)Sigma-AldrichReagent Grade
Dichloromethane (DCM)Thermo Fisher ScientificACS Grade
Trifluoroacetic acid (TFA)Thermo Fisher ScientificReagent Grade
Triisopropylsilane (TIS)Sigma-Aldrich98%
WaterMilli-Q or equivalentHPLC Grade
Diethyl ether (anhydrous, peroxide-free)Thermo Fisher ScientificACS Grade
Acetonitrile (ACN)Thermo Fisher ScientificHPLC Grade

Equipment

EquipmentDescription
Solid-Phase Peptide SynthesizerAutomated or manual system
Reaction VesselFritted glass reactor
Shaker/VortexerFor mixing resin and reagents
Vacuum Filtration SystemFor washing the resin
Lyophilizer (Freeze-Dryer)For drying the final product
High-Performance Liquid Chromatography (HPLC) SystemFor purification and analysis
Mass Spectrometer (MS)For identity confirmation

Experimental Workflow Diagram

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle cluster_cleavage_purification Cleavage and Purification Resin Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Swell->Fmoc_Deprotection Start Synthesis Wash1 DMF Wash Fmoc_Deprotection->Wash1 Coupling Coupling of Fmoc-D-2-Nal-OH (HBTU/DIEA in DMF) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Fmoc_Deprotection2 Final Fmoc Deprotection Wash2->Fmoc_Deprotection2 Wash3 DMF & DCM Wash Fmoc_Deprotection2->Wash3 Acetylation N-terminal Acetylation (Acetic Anhydride/DIEA in DMF) Wash3->Acetylation Wash4 Final Wash (DMF, DCM, MeOH) Acetylation->Wash4 Cleavage Cleavage from Resin (TFA/TIS/H2O) Wash4->Cleavage Proceed to Cleavage Precipitation Precipitate with Cold Ether Cleavage->Precipitation Purification Purification by RP-HPLC Precipitation->Purification Analysis Analysis (LC-MS) Purification->Analysis Lyophilization Lyophilization Analysis->Lyophilization Final_Product This compound Lyophilization->Final_Product

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for this compound.

Detailed Experimental Protocol

This protocol is based on a 0.1 mmol synthesis scale. Adjust reagent volumes accordingly for different scales.

Resin Preparation
  • Place approximately 300 mg of Rink Amide MBHA resin in a fritted reaction vessel.[5]

  • Add 5 mL of DMF to the resin and allow it to swell for at least 1 hour at room temperature with occasional agitation.[5][6]

  • After swelling, drain the DMF using vacuum filtration.

Fmoc-D-2-Nal-OH Coupling
  • Fmoc Deprotection: Add 5 mL of 20% (v/v) piperidine in DMF to the swollen resin. Agitate for 3 minutes, then drain. Repeat this step with a fresh 5 mL of 20% piperidine in DMF for 10 minutes.[7]

  • Washing: Wash the resin thoroughly with DMF (5 x 5 mL) to remove residual piperidine.

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve Fmoc-D-2-Nal-OH (5 eq.), HBTU (4.9 eq.), and HOBt (5 eq.) in a minimal amount of DMF.

    • Add DIEA (10 eq.) to the amino acid solution and vortex for 1-2 minutes.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2 hours at room temperature.

  • Washing: Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

N-terminal Acetylation
  • Fmoc Deprotection: Perform the Fmoc deprotection step as described in step 2.1.

  • Washing: Wash the resin with DMF (5 x 5 mL) and DCM (3 x 5 mL).

  • Acetylation: Prepare an acetylation solution of acetic anhydride/DIEA/DMF (1:2:7 v/v/v). Add 5 mL of this solution to the resin and agitate for 30 minutes at room temperature.[8]

  • Washing: Wash the resin with DMF (3 x 5 mL), DCM (3 x 5 mL), and Methanol (3 x 5 mL).

  • Dry the resin under vacuum for at least 2 hours.

Cleavage and Deprotection
  • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v). Caution: Perform this step in a well-ventilated fume hood.[9]

  • Add 5 mL of the cleavage cocktail to the dry resin.[10]

  • Agitate the mixture at room temperature for 2 hours.[10][11]

  • Filter the solution to separate the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with an additional 1-2 mL of TFA and combine the filtrates.

Precipitation, Purification, and Analysis
  • Precipitation: Add the TFA filtrate dropwise to a 50 mL centrifuge tube containing 40 mL of cold diethyl ether. A white precipitate should form.[7]

  • Centrifuge the mixture at 3000 rpm for 10 minutes. Decant the ether.

  • Wash the peptide pellet with 20 mL of cold diethyl ether, centrifuge, and decant twice more.

  • After the final wash, dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Purification: Dissolve the crude peptide in a minimal amount of 50% ACN/water. Purify the peptide by reverse-phase HPLC (RP-HPLC) using a C18 column and a suitable gradient of water and acetonitrile, both containing 0.1% TFA.[12]

  • Analysis: Collect the fractions containing the purified peptide and confirm the identity and purity using LC-MS.[12]

  • Lyophilization: Freeze the purified fractions and lyophilize to obtain the final product as a white fluffy powder.

Quantitative Data Summary

ParameterValue/Description
Synthesis Scale 0.1 mmol
Resin Rink Amide MBHA, ~300 mg
Fmoc-D-2-Nal-OH 5 equivalents
Coupling Reagents HBTU (4.9 eq.), HOBt (5 eq.), DIEA (10 eq.)
Coupling Time 2 hours
Acetylation Reagent Acetic Anhydride/DIEA/DMF (1:2:7 v/v/v)
Acetylation Time 30 minutes
Cleavage Cocktail TFA/TIS/Water (95:2.5:2.5 v/v/v)
Cleavage Time 2 hours
Typical Crude Purity 70-85% (by HPLC)
Typical Final Purity >98% (by HPLC after purification)

Biological Relevance of D-Nal Containing Peptides

Peptides incorporating D-2-Naphthylalanine (D-Nal) have been explored in various therapeutic areas. For instance, cyclic alpha-melanocyte stimulating hormone (α-MSH) analogues containing D-Nal have demonstrated high affinity and selectivity for the melanocortin-4 (MC4) receptor.[13] The D-Nal residue can act as a fluorescent probe to study peptide-membrane interactions, and its incorporation has been linked to deeper penetration into the lipid bilayer, potentially enhancing receptor affinity and selectivity.[13] The synthesis of such modified peptides is a critical step in the development of novel therapeutics with improved pharmacokinetic profiles.

References

Application Notes and Protocols for Ac-D-2-Nal-OH as a Fluorescent Probe for Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-D-2-naphthylalanine (Ac-D-2-Nal-OH) is a fluorescent amino acid derivative that serves as a valuable tool for investigating protein structure, function, and ligand binding. Its intrinsic fluorescence, originating from the naphthalene moiety, is highly sensitive to the polarity of its local microenvironment. This property allows it to be used as a non-invasive probe to monitor changes in protein conformation and interactions. When this compound binds to a protein, its fluorescence properties, such as emission intensity and wavelength, may change, providing insights into the binding event and the nature of the binding site. The D-isomeric form also offers resistance to proteolysis, which can be advantageous in certain biological assays.

One of the key advantages of using this compound is that its parent amino acid, D-2-naphthylalanine (D-Nal), possesses a significantly longer excited-state lifetime compared to the intrinsic fluorescence of tryptophan residues in proteins.[1] This allows for the clear distinction of the probe's signal from the protein's background fluorescence, enhancing the signal-to-noise ratio in experimental setups.[1]

These application notes provide a comprehensive guide to utilizing this compound as a fluorescent probe for protein studies, including its photophysical properties, experimental protocols for determining binding affinity, and data interpretation.

Data Presentation

Photophysical Properties of this compound

The fluorescence characteristics of this compound are highly dependent on the solvent environment. In nonpolar environments, such as the hydrophobic pocket of a protein, a blue shift in the emission maximum and an increase in fluorescence intensity are typically observed. Conversely, in polar, aqueous environments, the fluorescence is generally weaker. The exact photophysical parameters should be determined for each specific experimental condition. Below is a template for tabulating these properties.

PropertyValue in Aqueous Buffer (e.g., PBS pH 7.4)Value in Nonpolar Solvent (e.g., Dioxane)Value when Bound to Protein [Specify Protein]
Excitation Maximum (λex) User-determinedUser-determinedUser-determined
Emission Maximum (λem) User-determinedUser-determinedUser-determined
Quantum Yield (Φ) User-determinedUser-determinedUser-determined
Fluorescence Lifetime (τ) User-determinedUser-determinedUser-determined
Protein-Probe Binding Affinity

The binding affinity of this compound to a target protein is typically quantified by the dissociation constant (Kd). A lower Kd value indicates a stronger binding affinity. This can be determined experimentally using fluorescence titration. Below is a sample table for presenting binding affinity data for different proteins.

Target ProteinDissociation Constant (Kd)Stoichiometry (n)
[Example: Serum Albumin] User-determinedUser-determined
[Protein of Interest 1] User-determinedUser-determined
[Protein of Interest 2] User-determinedUser-determined

Experimental Protocols

Protocol 1: Determination of Photophysical Properties of this compound

Objective: To determine the excitation and emission spectra, quantum yield, and fluorescence lifetime of this compound in different solvent environments.

Materials:

  • This compound

  • Spectroscopy-grade solvents (e.g., phosphate-buffered saline (PBS) pH 7.4, dioxane, ethanol)

  • Fluorometer

  • Quartz cuvettes

  • Quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)

Procedure:

  • Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in a suitable organic solvent such as dimethyl sulfoxide (DMSO).

  • Working Solution Preparation: Prepare working solutions of this compound in the desired solvents (e.g., PBS, dioxane) by diluting the stock solution to a final concentration that gives an absorbance of < 0.1 at the excitation wavelength to avoid inner filter effects.

  • Excitation and Emission Spectra:

    • Place the working solution in a quartz cuvette.

    • In the fluorometer, scan a range of excitation wavelengths (e.g., 250-350 nm) while monitoring the emission at a fixed wavelength (e.g., 340 nm) to determine the optimal excitation wavelength (λex).

    • Set the excitation to the determined λex and scan the emission wavelengths (e.g., 300-500 nm) to determine the emission maximum (λem).

  • Quantum Yield Determination (Relative Method):

    • Measure the absorbance of the this compound solution and the quantum yield standard at the excitation wavelength.

    • Measure the integrated fluorescence intensity of both solutions under the same experimental conditions (excitation wavelength, slit widths).

    • Calculate the quantum yield using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance, and n is the refractive index of the solvent.

  • Fluorescence Lifetime Measurement:

    • If available, use a time-resolved fluorometer to measure the fluorescence lifetime (τ) of this compound in the different solvents.

Protocol 2: Determination of Protein-Probe Binding Affinity via Fluorescence Quenching Titration

Objective: To determine the dissociation constant (Kd) for the binding of this compound to a target protein. This protocol assumes that the protein quenches the fluorescence of this compound upon binding.

Materials:

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Purified target protein of known concentration

  • Assay buffer (e.g., PBS, pH 7.4)

  • Fluorometer with temperature control

  • Quartz cuvette

Procedure:

  • Preparation of Solutions:

    • Prepare a working solution of this compound in the assay buffer at a fixed concentration (e.g., 1 µM). The optimal concentration should be determined empirically to give a stable and measurable fluorescence signal.

    • Prepare a stock solution of the target protein in the assay buffer at a concentration significantly higher than the expected Kd.

  • Fluorescence Titration:

    • Place a known volume of the this compound working solution into the cuvette and record the initial fluorescence intensity (F₀) at the predetermined λex and λem.

    • Incrementally add small aliquots of the protein stock solution to the cuvette.

    • After each addition, mix gently and allow the system to equilibrate for a few minutes before recording the fluorescence intensity (F).

    • Continue the titration until the fluorescence signal shows saturation (i.e., no significant change upon further addition of the protein).

  • Data Analysis:

    • Correct the fluorescence intensity for dilution at each titration point: F_corr = F_obs * ((V₀ + V_p) / V₀), where F_obs is the observed fluorescence, V₀ is the initial volume, and V_p is the total volume of protein solution added.

    • Plot the change in fluorescence (ΔF = F₀ - F_corr) as a function of the total protein concentration [P].

    • The data can be fitted to a one-site binding model using non-linear regression to determine the Kd: ΔF = (ΔF_max * [P]) / (Kd + [P]) where ΔF_max is the maximum change in fluorescence at saturation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_probe Prepare this compound Stock Solution titration Fluorescence Titration: Add Protein to Probe prep_probe->titration prep_protein Prepare Protein Stock Solution prep_protein->titration prep_buffer Prepare Assay Buffer prep_buffer->titration measurement Record Fluorescence Intensity at each Titration Point titration->measurement correction Correct for Dilution measurement->correction plotting Plot ΔF vs. [Protein] correction->plotting fitting Non-linear Regression Fitting plotting->fitting kd_determination Determine Kd fitting->kd_determination

Caption: Experimental workflow for determining protein-binding affinity.

binding_mechanism cluster_states Binding Equilibrium cluster_observation Fluorescence Observation free_probe This compound (Free in Solution) bound_complex Protein-Probe Complex (Fluorescence Quenched) free_probe->bound_complex Binding (kon) high_F High Fluorescence free_probe->high_F protein Protein bound_complex->free_probe Dissociation (koff) low_F Low Fluorescence bound_complex->low_F

Caption: Mechanism of fluorescence quenching upon probe binding.

References

Application Notes and Protocols: N-Acetyl-D-2-naphthylalanine in Drug Design and Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-D-2-naphthylalanine is a synthetic amino acid derivative that has garnered significant attention in medicinal chemistry and drug discovery. Its unique structural features, particularly the bulky and hydrophobic naphthyl group, make it a valuable building block for designing peptide-based therapeutics with enhanced properties. The incorporation of this D-amino acid can increase resistance to enzymatic degradation, improve receptor binding affinity, and modulate the pharmacokinetic profile of peptides. This document provides a comprehensive overview of the applications of N-Acetyl-D-2-naphthylalanine, with a focus on its use in the development of Gonadotropin-Releasing Hormone (GnRH) antagonists, and details relevant experimental protocols.

Key Applications in Drug Design and Discovery

The primary application of N-Acetyl-D-2-naphthylalanine is in the synthesis of peptide drugs, most notably as a cornerstone in the development of third-generation GnRH antagonists. These antagonists are utilized in the treatment of hormone-dependent conditions such as prostate cancer, endometriosis, and uterine fibroids, as well as in assisted reproduction technologies.[1][2] The N-acetyl group at the N-terminus and the D-configuration of the naphthylalanine residue at position 1 of the peptide sequence are crucial modifications that enhance the antagonist's potency and stability.[3]

Peptides incorporating N-Acetyl-D-2-naphthylalanine, such as Cetrorelix, Ganirelix, and Degarelix, competitively block the GnRH receptor in the pituitary gland.[1][4] This blockade leads to a rapid and reversible suppression of the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn reduces the production of testosterone in men and estrogen in women.[1]

Beyond its role in GnRH antagonists, the unique fluorescent properties of the naphthylalanine moiety allow for its use as a molecular probe in studies of peptide-membrane interactions and receptor binding.[4]

Signaling Pathways

The primary signaling pathway modulated by peptides containing N-Acetyl-D-2-naphthylalanine is the GnRH receptor pathway in the anterior pituitary.

  • Pituitary GnRH Receptor Signaling: GnRH antagonists containing N-Acetyl-D-2-naphthylalanine competitively bind to the GnRH receptor, a G-protein coupled receptor (GPCR). This binding prevents the endogenous GnRH from activating the receptor, thereby inhibiting the Gαq/11 signaling cascade. The downstream effects include the suppression of phospholipase C (PLC) activation, inositol trisphosphate (IP3) production, and intracellular calcium mobilization, ultimately leading to the decreased synthesis and release of LH and FSH.[1][5][6]

  • Direct Anti-proliferative Signaling in Cancer Cells: Interestingly, in some reproductive tumor cells, GnRH antagonists can exert a direct anti-proliferative effect. This action is mediated through a different signaling pathway, involving the coupling of the GnRH receptor to a Gαi protein. Activation of this pathway leads to the stimulation of stress-activated protein kinase (SAPK) pathways, such as p38 MAPK and JNK, culminating in caspase activation and apoptosis.[7] This suggests a dual mechanism of action for these peptide drugs in cancer therapy.

GnRH_Antagonist_Signaling cluster_pituitary Anterior Pituitary Gonadotrope cluster_cancer Reproductive Cancer Cell GnRH_ant GnRH Antagonist (e.g., Cetrorelix, Ganirelix) GnRHR_pit GnRH Receptor GnRH_ant->GnRHR_pit Binds & Blocks Gaq Gαq/11 GnRHR_pit->Gaq Inhibits Activation PLC PLC Gaq->PLC IP3 IP3 PLC->IP3 Ca2 ↑ [Ca2+]i IP3->Ca2 LHFSH_release ↓ LH & FSH Release Ca2->LHFSH_release GnRH_ant_cancer GnRH Antagonist GnRHR_cancer GnRH Receptor GnRH_ant_cancer->GnRHR_cancer Binds & Activates Gai Gαi GnRHR_cancer->Gai SAPK SAPK Pathway (p38, JNK) Gai->SAPK Caspase Caspase Activation SAPK->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Dual signaling pathways of GnRH antagonists.

Quantitative Data

The incorporation of N-Acetyl-D-2-naphthylalanine into GnRH antagonists significantly impacts their pharmacokinetic and pharmacodynamic properties.

Drug Cmax tmax t1/2 (half-life) Bioavailability Receptor Binding Affinity (Ki)
Degarelix 26.2 ng/mL (240 mg dose)[5]~2 days[5]~43 days (initial dose)[6]Depot formulation[7]0.082 ng/mL[7]
Ganirelix 14.8 ng/mL (0.25 mg dose)[8]~1.1 hours[8]~12.8 hours[8]~91%[8][9]Not explicitly found
Cetrorelix Not explicitly found~1-2 hours[4]~30 hours (SC)[10]~85%[4][10]pKi ~10[11]
GnRH Antagonist Assay Cell Line IC50 / EC50
CetrorelixInhibition of GnRH-induced Ca2+ increaseHEK293/GnRHRMore potent than Ganirelix and Teverelix (inhibitory at 1 nM - 1 µM)[6][12]
GanirelixInhibition of GnRH-induced Ca2+ increaseHEK293/GnRHRInhibitory at 100 nM - 1 µM[6][12]
TeverelixInhibition of GnRH-induced Ca2+ increaseHEK293/GnRHRInhibitory at 100 nM - 1 µM[6][12]
CetrorelixInhibition of GnRH-induced cAMP accumulationSH-SY5Y/GnRHRMore potent than Ganirelix and Teverelix[6][12]
Acyline AnaloguesGnRH receptor antagonismHEK-293IC50 < 2 nM for several analogues[13]

Experimental Protocols

Synthesis of N-Acetyl-D-2-naphthylalanine

This protocol describes the N-acetylation of D-2-naphthylalanine using acetic anhydride.

synthesis_workflow start D-2-naphthylalanine reaction Dissolve in Acetic Acid Add Acetic Anhydride start->reaction stir Stir at Room Temp (or gentle heating) reaction->stir workup Evaporate Solvent Recrystallize stir->workup end N-Acetyl-D-2-naphthylalanine workup->end

Caption: Workflow for the synthesis of N-Acetyl-D-2-naphthylalanine.

Materials:

  • D-2-naphthylalanine

  • Glacial acetic acid

  • Acetic anhydride

  • Standard laboratory glassware (round-bottom flask, magnetic stirrer, condenser)

  • Rotary evaporator

  • Recrystallization solvent (e.g., water or ethanol/water mixture)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve D-2-naphthylalanine in glacial acetic acid.

  • Slowly add a slight molar excess (e.g., 1.1 to 1.2 equivalents) of acetic anhydride to the solution while stirring.

  • Stir the reaction mixture at room temperature for 2-4 hours. The reaction can be gently heated (e.g., to 50-60°C) to ensure completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the acetic acid and excess acetic anhydride under reduced pressure using a rotary evaporator.

  • Recrystallize the crude product from a suitable solvent to obtain pure N-Acetyl-D-2-naphthylalanine.

  • Dry the purified product under vacuum. Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.

Solid-Phase Peptide Synthesis (SPPS) of a GnRH Antagonist Analogue

This protocol outlines the manual synthesis of a generic GnRH antagonist peptide incorporating N-Acetyl-D-2-naphthylalanine at the N-terminus using Fmoc/tBu chemistry.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-D-Ala-OH, Fmoc-Pro-OH, etc.)

  • N-Acetyl-D-2-naphthylalanine

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Activator base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Methanol

  • Cleavage cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol)

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Swell the Rink Amide resin in DMF in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-protected amino acid (e.g., Fmoc-D-Ala-OH) by dissolving it with HBTU, HOBt, and DIPEA in DMF.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test. Repeat the coupling if necessary.

    • Wash the resin with DMF.

  • Repeat Cycles: Repeat steps 2 and 3 for each amino acid in the peptide sequence, working from the C-terminus to the N-terminus.

  • Coupling of N-Acetyl-D-2-naphthylalanine: For the final coupling step at the N-terminus, use N-Acetyl-D-2-naphthylalanine instead of an Fmoc-protected amino acid.

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry it.

    • Treat the dried resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

    • Precipitate the crude peptide in cold diethyl ether.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

In Vitro Bioassay: GnRH Receptor-Mediated Calcium Mobilization

This protocol describes a method to assess the antagonistic activity of a peptide containing N-Acetyl-D-2-naphthylalanine by measuring its ability to inhibit GnRH-induced intracellular calcium mobilization in a cell line expressing the GnRH receptor.

Materials:

  • HEK293 cells stably expressing the human GnRH receptor (HEK293/GnRHR)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • GnRH (agonist)

  • Test compound (GnRH antagonist containing N-Acetyl-D-2-naphthylalanine)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)

  • Fluorometric imaging plate reader or fluorescence microscope

Procedure:

  • Cell Culture: Culture HEK293/GnRHR cells to an appropriate confluency in a 96-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Antagonist Incubation: Wash the cells with assay buffer and then incubate them with varying concentrations of the GnRH antagonist for a defined period.

  • Agonist Stimulation: Place the plate in the fluorometric reader and establish a baseline fluorescence reading. Add a fixed concentration of GnRH (e.g., the EC50 concentration) to stimulate the cells.

  • Data Acquisition: Measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

  • Data Analysis: Calculate the inhibition of the GnRH-induced calcium response by the antagonist at each concentration. Determine the IC50 value of the antagonist by fitting the data to a dose-response curve.

Histamine Release Assay

This assay is used to evaluate the potential of peptides to induce histamine release from mast cells, a common side effect of early-generation GnRH antagonists.

Materials:

  • Rat peritoneal mast cells or a suitable mast cell line (e.g., RBL-2H3)

  • Assay buffer (e.g., Tyrode's buffer)

  • Test peptide

  • Positive control (e.g., Compound 48/80)

  • Histamine ELISA kit

  • Centrifuge

Procedure:

  • Cell Preparation: Isolate and purify rat peritoneal mast cells or culture a mast cell line.

  • Incubation: Incubate the mast cells with varying concentrations of the test peptide or positive control in the assay buffer at 37°C for a specified time (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by placing the samples on ice.

  • Centrifugation: Centrifuge the samples to pellet the cells.

  • Histamine Quantification: Carefully collect the supernatant and measure the histamine concentration using a commercially available histamine ELISA kit, following the manufacturer's protocol.

  • Data Analysis: Calculate the percentage of histamine release for each concentration of the test peptide relative to the total histamine content (determined by lysing an equal number of cells). Determine the EC50 value for histamine release.

Conclusion

N-Acetyl-D-2-naphthylalanine is a critical component in the design of modern peptide-based drugs, particularly GnRH antagonists. Its incorporation confers desirable properties such as enhanced stability and potent receptor antagonism. Understanding the signaling pathways affected by these peptides and utilizing robust experimental protocols are essential for the continued development of novel and improved therapeutics. The data and protocols presented here serve as a valuable resource for researchers in the field of drug design and discovery.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Peptides Containing Acetyl-D-2-Naphthylalanine (Ac-D-2-Nal-OH)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Synthetic peptides incorporating unnatural, hydrophobic amino acids such as Acetyl-D-2-naphthylalanine (Ac-D-2-Nal-OH) are of increasing interest in drug discovery and development due to their potential for enhanced biological activity and stability. The bulky and hydrophobic nature of the naphthyl group presents a unique challenge for purification. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for purifying synthetic peptides, offering high resolving power and compatibility with volatile mobile phases for easy peptide recovery.[1][2] This application note provides a detailed protocol for the efficient purification of peptides containing this compound using RP-HPLC.

Principle of Separation

RP-HPLC separates peptides based on their hydrophobicity.[1][2] The stationary phase is non-polar (hydrophobic), typically composed of silica particles functionalized with alkyl chains (e.g., C18). The mobile phase is a polar solvent system, usually a mixture of water and an organic solvent like acetonitrile (ACN).[2][3] Peptides are loaded onto the column in a highly aqueous mobile phase, causing them to bind to the hydrophobic stationary phase. A gradient of increasing organic solvent concentration is then applied, leading to the elution of peptides in order of increasing hydrophobicity. Peptides containing the highly hydrophobic this compound residue will interact strongly with the stationary phase and thus require a higher concentration of organic solvent for elution. The addition of an ion-pairing agent, such as trifluoroacetic acid (TFA), to the mobile phase helps to improve peak shape and resolution by masking the ionic interactions between the peptides and the stationary phase.[3][]

Experimental Protocol

1. Materials and Instrumentation

  • HPLC System: A preparative HPLC system equipped with a gradient pump, an autosampler (or manual injector), a UV detector, and a fraction collector.

  • Column: A C18 reversed-phase column is generally recommended for peptides with a molecular weight below 4000 Da.[] For peptides that are particularly hydrophobic, a C8 or C4 column may provide better selectivity.[][5]

  • Solvents:

    • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile (ACN).

  • Sample: Crude synthetic peptide containing this compound, dissolved in a minimal amount of a suitable solvent (e.g., a small volume of Mobile Phase A or a solvent mixture that ensures complete dissolution).

2. Method Development: Analytical HPLC

Before proceeding to preparative purification, it is essential to optimize the separation on an analytical scale.[3] This allows for the determination of the optimal gradient and retention time of the target peptide without consuming large amounts of crude material.

  • Analytical Column: A C18 analytical column with the same stationary phase chemistry as the preparative column.

  • Flow Rate: Typically 1.0 mL/min for a standard 4.6 mm ID analytical column.

  • Injection Volume: 10-20 µL of a ~1 mg/mL solution of the crude peptide.

  • Detection: UV detection at 210-220 nm, which is optimal for the peptide bond.[1][6]

  • Gradient: A common starting gradient is a linear increase from a low percentage of Mobile Phase B to a higher percentage over 20-30 minutes. For hydrophobic peptides, a broader gradient may be necessary.

3. Preparative HPLC Purification

Once the analytical method is optimized, it can be scaled up for preparative purification.

  • Preparative Column: A C18 preparative column with the same stationary phase as the analytical column.

  • Flow Rate: The flow rate is scaled up according to the column diameter.

  • Sample Loading: The crude peptide is dissolved in a minimal volume of Mobile Phase A and loaded onto the column.

  • Gradient: The optimized gradient from the analytical run is adapted for the preparative scale.

  • Fraction Collection: Fractions are collected as the target peptide elutes from the column.

  • Purity Analysis: The purity of the collected fractions is assessed by analytical HPLC. Fractions with the desired purity (e.g., >95%) are pooled.[1]

  • Lyophilization: The pooled fractions are lyophilized to remove the solvents and obtain the purified peptide as a powder.[3]

Data Presentation

The following table summarizes hypothetical purification data for a synthetic peptide containing this compound.

ParameterAnalytical RunPreparative Run
Column C18, 4.6 x 150 mm, 5 µmC18, 21.2 x 150 mm, 10 µm
Flow Rate 1.0 mL/min20.0 mL/min
Crude Peptide Load 0.02 mg50 mg
Retention Time 15.8 min16.2 min
Crude Purity 65%65%
Purity of Pooled Fractions N/A>98%
Recovery Yield N/A75%

Workflow Diagram

HPLC_Purification_Workflow cluster_prep Preparation cluster_hplc HPLC Purification cluster_post Post-Purification Crude_Peptide Crude Synthetic Peptide (Containing this compound) Dissolution Dissolve in Mobile Phase A Crude_Peptide->Dissolution Analytical_HPLC Analytical HPLC (Method Development) Dissolution->Analytical_HPLC Preparative_HPLC Preparative HPLC (Scale-up) Analytical_HPLC->Preparative_HPLC Optimized Method Fraction_Collection Fraction Collection Preparative_HPLC->Fraction_Collection Purity_Analysis Purity Analysis of Fractions (Analytical HPLC) Fraction_Collection->Purity_Analysis Pooling Pool High-Purity Fractions Purity_Analysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization Purified_Peptide Purified Peptide Powder (>95% Purity) Lyophilization->Purified_Peptide

Caption: Workflow for the HPLC purification of peptides.

The purification of peptides containing the hydrophobic this compound residue can be effectively achieved using reversed-phase HPLC. Careful method development on an analytical scale is crucial for a successful and efficient preparative-scale purification. The protocol outlined in this application note provides a robust starting point for researchers, scientists, and drug development professionals working with such challenging synthetic peptides. The use of a C18 column with a water/acetonitrile mobile phase system containing 0.1% TFA is a widely accepted and effective approach.

References

Ac-D-2-Nal-OH: A Key Building Block for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-D-2-naphthylalanine (Ac-D-2-Nal-OH) is a synthetic amino acid derivative that has emerged as a critical building block in the design and synthesis of novel peptide-based therapeutics. Its unique structural features, particularly the bulky naphthyl group and the D-configuration of the alpha-carbon, impart desirable pharmacological properties to peptides, including enhanced stability, receptor binding affinity, and prolonged in vivo activity. This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of new therapeutic agents, with a primary focus on its application in Gonadotropin-Releasing Hormone (GnRH) antagonists.

Chemical Properties

PropertyValue
IUPAC Name (2R)-2-(acetylamino)-3-(naphthalen-2-yl)propanoic acid
Synonyms This compound, N-Acetyl-D-2-naphthylalanine
CAS Number 37440-01-0
Molecular Formula C15H15NO3
Molecular Weight 257.29 g/mol
Appearance White to off-white powder
Chirality D-isomer

Therapeutic Applications: GnRH Antagonists

This compound is a cornerstone in the development of potent and long-acting GnRH antagonists.[1] These antagonists competitively block GnRH receptors in the pituitary gland, leading to a rapid and reversible suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2] This, in turn, reduces the production of testosterone in men and estrogen in women, making GnRH antagonists valuable for treating hormone-dependent diseases such as prostate cancer, endometriosis, and uterine fibroids, as well as in assisted reproduction technologies.[1][2]

The incorporation of this compound at the N-terminus of peptide antagonists, often in combination with other non-proteinogenic amino acids, contributes to a hydrophobic cluster that enhances receptor binding and stability.[1]

Quantitative Data: Bioactivity of this compound Containing GnRH Antagonists

The following table summarizes the in vivo bioactivity of a representative GnRH antagonist containing this compound.

CompoundDosingEffect on Serum LH LevelsEffect on Serum FSH LevelsEffect on Serum Testosterone LevelsDuration of ActionReference
Nal-Lys ([N-Ac-D-2-Nal¹, 4ClDPhe², D3Pal³, Lys(Nic)⁵, D-Lys(Nic)⁶, Lys(iPr)⁸, D-Ala¹⁰]GnRH)Single injection (25 and 50 µg/kg)Suppression to 50-70% of baselineSuppression to 70-80% of baselineSuppression to 50-70% of baselineReturn to basal values within 24 hours[3]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a GnRH Antagonist Containing this compound

This protocol outlines the general steps for the manual synthesis of a peptide amide using Fmoc/tBu chemistry on a Rink Amide resin. This method can be adapted for automated synthesizers.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-D-2-Nal-OH)

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

  • HPLC grade acetonitrile and water

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and shake for 5 minutes.

    • Drain the solution.

    • Add fresh 20% piperidine in DMF and shake for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), HOBt or Oxyma Pure (3 equivalents), and DIC (3 equivalents) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake for 2-4 hours at room temperature.

    • Monitor the coupling reaction using a ninhydrin (Kaiser) test. If the test is positive, repeat the coupling step.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Peptide Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence.

  • N-terminal Acetylation:

    • After the final Fmoc deprotection, wash the resin with DMF.

    • Prepare a solution of acetic anhydride (10 equivalents) and DIPEA (10 equivalents) in DMF.

    • Add the solution to the resin and shake for 1 hour.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Cleavage and Deprotection:

    • Dry the resin under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (e.g., 95:2.5:2.5 v/v/v).

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide from the filtrate by adding cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold diethyl ether.

    • Dry the crude peptide.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity of the synthesized peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Protocol 2: In Vitro Bioactivity Assay - Measurement of Intracellular Calcium Mobilization

This protocol describes a method to assess the antagonist activity of a synthesized peptide by measuring its ability to inhibit GnRH-induced intracellular calcium mobilization in a suitable cell line (e.g., HEK293 cells transfected with the GnRH receptor or pituitary gonadotrope cell lines like LβT2).

Materials:

  • HEK293 cells stably expressing the human GnRH receptor

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Fura-2 AM or other suitable calcium indicator dye

  • Pluronic F-127

  • GnRH (agonist)

  • Synthesized GnRH antagonist containing this compound

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader with dual-wavelength excitation capabilities

Procedure:

  • Cell Culture: Culture the GnRH receptor-expressing HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Plating: Seed the cells into a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading buffer containing Fura-2 AM and Pluronic F-127 in a physiological salt solution (e.g., Hanks' Balanced Salt Solution).

    • Remove the culture medium from the wells and wash with PBS.

    • Add the Fura-2 AM loading buffer to each well and incubate for 45-60 minutes at 37°C.

  • Cell Washing: Remove the loading buffer and wash the cells twice with the physiological salt solution to remove extracellular dye.

  • Antagonist Incubation: Add the synthesized GnRH antagonist at various concentrations to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

  • Calcium Measurement:

    • Place the plate in a fluorescence plate reader.

    • Measure the baseline fluorescence ratio (e.g., excitation at 340 nm and 380 nm, emission at 510 nm).

    • Inject a solution of GnRH (at a concentration that elicits a submaximal response, e.g., EC80) into the wells.

    • Immediately begin recording the fluorescence ratio over time to measure the change in intracellular calcium concentration.

  • Data Analysis:

    • Calculate the peak fluorescence ratio in response to GnRH stimulation for each antagonist concentration.

    • Plot the peak response against the logarithm of the antagonist concentration.

    • Determine the IC50 value of the antagonist, which is the concentration that inhibits 50% of the maximal GnRH-induced response.

Visualizations

GnRH_Antagonist_Signaling_Pathway cluster_pituitary Pituitary Gonadotroph Cell Hypothalamus Hypothalamus GnRH GnRH Hypothalamus->GnRH releases GnRHR GnRH Receptor GnRH->GnRHR binds to Pituitary Anterior Pituitary (Gonadotroph Cells) Gq11 Gq/11 GnRHR->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC LH_FSH_synthesis LH & FSH Synthesis & Secretion Ca_release->LH_FSH_synthesis PKC->LH_FSH_synthesis Gonads Gonads (Testes/Ovaries) LH_FSH_synthesis->Gonads stimulate Sex_Hormones Testosterone / Estrogen Production Gonads->Sex_Hormones Ac_D_2_Nal_Antagonist This compound containing GnRH Antagonist Ac_D_2_Nal_Antagonist->GnRHR competitively blocks

Caption: GnRH Antagonist Signaling Pathway.

SPPS_Workflow start Start: Rink Amide Resin swell 1. Resin Swelling in DMF start->swell deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash (DMF, DCM) deprotect->wash1 couple 3. Amino Acid Coupling (Fmoc-AA-OH, DIC, HOBt) wash1->couple wash2 Wash (DMF, DCM) couple->wash2 repeat_loop Repeat for each Amino Acid wash2->repeat_loop repeat_loop->deprotect Next cycle acetylate 4. N-terminal Acetylation (Acetic Anhydride, DIPEA) repeat_loop->acetylate Final cycle cleave 5. Cleavage from Resin & Side-chain Deprotection (TFA Cocktail) acetylate->cleave precipitate 6. Peptide Precipitation (Cold Diethyl Ether) cleave->precipitate purify 7. RP-HPLC Purification precipitate->purify characterize 8. Characterization (Mass Spectrometry) purify->characterize end End: Pure Peptide characterize->end

Caption: Solid-Phase Peptide Synthesis Workflow.

Bioactivity_Assay_Workflow start Start: GnRHR-expressing cells plate_cells 1. Plate cells in 96-well plate start->plate_cells dye_load 2. Load cells with Calcium Indicator Dye (e.g., Fura-2 AM) plate_cells->dye_load wash 3. Wash to remove extracellular dye dye_load->wash add_antagonist 4. Add GnRH Antagonist (various concentrations) wash->add_antagonist incubate Incubate add_antagonist->incubate measure_baseline 5. Measure baseline fluorescence incubate->measure_baseline add_agonist 6. Add GnRH Agonist measure_baseline->add_agonist measure_response 7. Measure fluorescence change (Ca²⁺ mobilization) add_agonist->measure_response analyze 8. Data Analysis (Calculate IC50) measure_response->analyze end End: Determine Antagonist Potency analyze->end

References

Application Notes and Protocols for the Experimental Use of Ac-D-2-Nal-OH in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-D-2-naphthylalanine (Ac-D-2-Nal-OH) is a synthetic derivative of the amino acid D-alanine containing a bulky naphthyl group. This modification confers unique properties, making it a valuable component in the design of bioactive peptides, particularly as an antagonist for the Gonadotropin-Releasing Hormone (GnRH) receptor. Its incorporation into peptide sequences contributes to enhanced receptor binding affinity and stability. These application notes provide an overview of the experimental use of this compound, primarily in the context of GnRH receptor antagonism, and detail relevant biochemical assay protocols.

This compound serves as a critical building block in the synthesis of potent GnRH antagonists. These antagonists competitively inhibit the GnRH receptor, thereby suppressing the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary. This mechanism of action is pivotal in various therapeutic areas, including oncology and reproductive medicine.

Data Presentation: Antagonistic Activity of Peptides Containing this compound

While specific quantitative data for this compound as a standalone molecule is not extensively available, its contribution to the antagonistic activity of larger peptides is well-documented. The following table summarizes the in vitro potencies of several GnRH antagonists that incorporate the this compound moiety. These values, presented as IC50 (the concentration of an antagonist that inhibits 50% of the response to an agonist), demonstrate the efficacy of these compounds in blocking the GnRH receptor.

Compound NameStructureAssay TypeCell LineIC50 (nM)
Acyline [Ac-D-2Nal¹, D-4Cpa², D-3Pal³, 4Aph(Ac)⁵, D-4Aph(Ac)⁶, Ilys⁸, D-Ala¹⁰]GnRHReporter Gene AssayHEK-293 (expressing human GnRH-R)0.52
Analogue 9 [Ac-D-2Nal¹, D-4Cpa², D-3Pal³, Ncy(aryl/alkyl)⁵,...]GnRHReporter Gene AssayHEK-293 (expressing human GnRH-R)0.73
Analogue 11 [Ac-D-2Nal¹, D-4Cpa², D-3Pal³, Ncy(aryl/alkyl)⁵,...]GnRHReporter Gene AssayHEK-293 (expressing human GnRH-R)< 2
Analogue 15 [Ac-D-2Nal¹, D-4Cpa², D-3Pal³, Ncy(aryl/alkyl)⁵,...]GnRHReporter Gene AssayHEK-293 (expressing human GnRH-R)< 2
Analogue 16 [Ac-D-2Nal¹, D-4Cpa², D-3Pal³, Ncy(aryl/alkyl)⁵,...]GnRHReporter Gene AssayHEK-293 (expressing human GnRH-R)< 2
Analogue 17 [Ac-D-2Nal¹, D-4Cpa², D-3Pal³, Ncy(aryl/alkyl)⁵,...]GnRHReporter Gene AssayHEK-293 (expressing human GnRH-R)< 2
Analogue 19 [Ac-D-2Nal¹, D-4Cpa², D-3Pal³, Ncy(aryl/alkyl)⁵,...]GnRHReporter Gene AssayHEK-293 (expressing human GnRH-R)< 2
Analogue 20 [Ac-D-2Nal¹, D-4Cpa², D-3Pal³, Ncy(aryl/alkyl)⁵,...]GnRHReporter Gene AssayHEK-293 (expressing human GnRH-R)< 2
Analogue 21 [Ac-D-2Nal¹, D-4Cpa², D-3Pal³, Ncy(aryl/alkyl)⁵,...]GnRHReporter Gene AssayHEK-293 (expressing human GnRH-R)< 2
Analogue 22 [Ac-D-2Nal¹, D-4Cpa², D-3Pal³, Ncy(aryl/alkyl)⁵,...]GnRHReporter Gene AssayHEK-293 (expressing human GnRH-R)< 2

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the GnRH receptor signaling pathway and a general workflow for assessing the antagonistic activity of compounds like those containing this compound.

GnRH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GnRH GnRH GnRHR GnRH Receptor (GPCR) GnRH->GnRHR Binds & Activates Antagonist This compound Containing Antagonist Antagonist->GnRHR Competitively Inhibits Gq11 Gαq/11 GnRHR->Gq11 Activates PLC Phospholipase Cβ (PLCβ) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Gonadotropin Gonadotropin (LH/FSH) Synthesis & Secretion Ca2->Gonadotropin Mediates PKC->Gonadotropin

Caption: GnRH Receptor Signaling Pathway.

Experimental_Workflow A Cell Culture (e.g., HEK-293 with GnRH-R) B Prepare Assay Plates A->B C Add Test Compound (this compound containing peptide) B->C D Add GnRH Agonist C->D E Incubate D->E F Measure Signal (e.g., Calcium flux, IP accumulation) E->F G Data Analysis (IC50 determination) F->G

Caption: General Workflow for GnRH Antagonist Assay.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the antagonistic activity of compounds containing this compound at the GnRH receptor.

Protocol 1: Competitive Radioligand Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the GnRH receptor.

Materials:

  • Cell Membranes: Membranes prepared from cells overexpressing the human GnRH receptor (e.g., HEK-293 or CHO cells).

  • Radioligand: A high-affinity radiolabeled GnRH agonist or antagonist (e.g., ¹²⁵I-[D-Trp⁶]-GnRH).

  • Test Compound: this compound containing peptide dissolved in an appropriate solvent (e.g., DMSO).

  • Unlabeled Ligand: A known high-affinity unlabeled GnRH agonist or antagonist for determining non-specific binding.

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: Glass fiber filters (e.g., GF/C) and a vacuum manifold.

  • Scintillation Counter and Fluid.

Procedure:

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of binding buffer.

    • 25 µL of radioligand at a final concentration at or below its Kd.

    • 25 µL of test compound at various concentrations (typically from 10⁻¹¹ to 10⁻⁵ M).

    • For total binding, add 25 µL of vehicle.

    • For non-specific binding, add 25 µL of a high concentration of unlabeled ligand (e.g., 1 µM).

  • Initiate Reaction: Add 100 µL of cell membrane suspension (containing 10-50 µg of protein) to each well.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a vacuum manifold.

  • Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.

Protocol 2: Inositol Phosphate (IP) Accumulation Assay

This functional assay measures the inhibition of GnRH-stimulated production of inositol phosphates, a downstream second messenger.

Materials:

  • Cells: Cells expressing the GnRH receptor (e.g., αT3-1 or transfected HEK-293 cells).

  • Labeling Medium: Inositol-free medium containing [³H]myo-inositol.

  • Stimulation Buffer: HBSS or similar buffer containing LiCl (typically 10 mM) to inhibit inositol monophosphatase.

  • GnRH Agonist: A potent GnRH agonist (e.g., Buserelin).

  • Test Compound: this compound containing peptide.

  • Lysis Buffer: e.g., 0.1 M formic acid.

  • Anion Exchange Chromatography Columns.

  • Scintillation Counter and Fluid.

Procedure:

  • Cell Labeling: Plate cells in 24-well plates and label overnight with labeling medium.

  • Washing: Wash the cells twice with stimulation buffer.

  • Pre-incubation: Pre-incubate the cells with various concentrations of the test compound for 15-30 minutes.

  • Stimulation: Add the GnRH agonist at a concentration that elicits a submaximal response (e.g., EC80) and incubate for 30-60 minutes at 37°C.

  • Lysis: Aspirate the medium and lyse the cells with lysis buffer.

  • IP Separation: Apply the cell lysates to anion exchange columns. Wash the columns and elute the total inositol phosphates.

  • Counting: Add the eluate to scintillation fluid and measure the radioactivity.

  • Data Analysis: Plot the amount of [³H]inositol phosphates accumulated against the log concentration of the test compound to determine the IC50 value.

Protocol 3: Calcium Mobilization Assay

This assay measures the inhibition of GnRH-induced intracellular calcium release, another key downstream signaling event.

Materials:

  • Cells: Cells expressing the GnRH receptor.

  • Calcium-sensitive fluorescent dye: e.g., Fura-2 AM, Fluo-4 AM.

  • Assay Buffer: HBSS or similar physiological buffer.

  • GnRH Agonist.

  • Test Compound.

  • Fluorescence Plate Reader with automated injection capabilities.

Procedure:

  • Cell Plating: Plate cells in a black-walled, clear-bottom 96-well plate.

  • Dye Loading: Incubate the cells with the calcium-sensitive dye in assay buffer for 30-60 minutes at 37°C.

  • Washing: Wash the cells twice with assay buffer to remove excess dye.

  • Pre-incubation: Add various concentrations of the test compound to the wells and incubate for 15-30 minutes.

  • Measurement: Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Stimulation: Inject the GnRH agonist into the wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence corresponds to an increase in intracellular calcium. Calculate the peak fluorescence response for each concentration of the test compound. Plot the percentage of inhibition of the agonist response against the log concentration of the test compound to determine the IC50 value.

Application Notes and Protocols for Automated Peptide Synthesis using Fmoc-D-2-Nal-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-2-Nal-OH is a derivative of the unnatural amino acid D-2-naphthylalanine. Its incorporation into peptide sequences is a valuable strategy in drug design and development due to the unique properties conferred by the bulky and hydrophobic naphthalene side chain. This side chain can enhance peptide stability, receptor binding affinity, and pharmacokinetic profiles.[1][2] D-2-naphthylalanine (D-Nal) is notably used in the synthesis of gonadotropin-releasing hormone (GnRH) antagonists and antimicrobial peptides, and can also serve as a fluorescent probe for biophysical studies.[3][4]

These application notes provide a comprehensive guide for the efficient incorporation of Fmoc-D-2-Nal-OH in automated solid-phase peptide synthesis (SPPS) using Fmoc/tBu chemistry.

Chemical and Physical Properties

The properties of Fmoc-D-2-Nal-OH make it suitable for standard Fmoc-based solid-phase peptide synthesis protocols.

PropertyValueReference
Molecular Formula C28H23NO5N/A
Molecular Weight 465.49 g/mol N/A
Appearance White to off-white powderN/A
Solubility Soluble in DMF, NMP, and other common SPPS solvents[]
Key Structural Feature Bulky, hydrophobic naphthalene side chain[1][2]

Applications in Peptide Synthesis

The incorporation of D-2-naphthylalanine into peptides has been shown to be advantageous in several therapeutic areas.

Application AreaRationale and ExamplesReferences
GnRH Antagonists The hydrophobic nature of the D-2-Nal side chain can enhance binding to the GnRH receptor, leading to potent antagonism. This is critical for the treatment of hormone-dependent cancers and other endocrine disorders.[1][6][7]
Antimicrobial Peptides The increased hydrophobicity can improve the interaction of antimicrobial peptides with bacterial cell membranes, enhancing their disruptive activity and therapeutic potential.[2]
Fluorescent Probes The naphthalene moiety possesses intrinsic fluorescence, allowing D-2-Nal to be used as a spectroscopic probe to study peptide-membrane interactions and peptide conformation.[3][4]
Enhanced Pharmacokinetics The bulky side chain can provide steric hindrance, protecting the peptide backbone from proteolytic degradation and thereby extending its in vivo half-life.[1][2]

Experimental Protocols

The following protocols are generalized for automated peptide synthesizers and may require optimization based on the specific peptide sequence and synthesizer model.

Protocol 1: Automated Solid-Phase Peptide Synthesis (Fmoc/tBu Chemistry)

This protocol outlines the standard cycle for incorporating Fmoc-D-2-Nal-OH into a growing peptide chain on a solid support (e.g., Rink Amide resin).

1. Resin Swelling:

  • Place the appropriate amount of resin in the reaction vessel.

  • Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes prior to the first synthesis cycle.

2. Fmoc Deprotection:

  • Treat the resin with a solution of 20% piperidine in DMF.

  • The deprotection is typically performed in two stages (e.g., 2 minutes and then 8 minutes) to ensure complete removal of the Fmoc group.

  • Wash the resin thoroughly with DMF to remove residual piperidine and the Fmoc-piperidine adduct.

3. Amino Acid Coupling:

  • Activation: Prepare a solution of Fmoc-D-2-Nal-OH (3-5 equivalents relative to resin loading), a coupling agent (e.g., HBTU, HCTU, or HATU; 3-5 equivalents), and a base (e.g., N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine; 6-10 equivalents) in DMF. Pre-activate the mixture for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the reaction vessel containing the resin.

  • Reaction Time: Due to the steric bulk of the naphthylalanine side chain, a longer coupling time (e.g., 45-90 minutes) or a double coupling may be necessary to ensure high coupling efficiency. Monitoring the coupling reaction (e.g., using a Kaiser test) is recommended, especially for difficult couplings.

4. Capping (Optional):

  • To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step can be performed using a solution of acetic anhydride and DIPEA in DMF.

5. Final Cleavage and Deprotection:

  • After the final synthesis cycle, wash the resin with dichloromethane (DCM).

  • Treat the resin with a cleavage cocktail appropriate for the peptide sequence and side-chain protecting groups used. A common cleavage cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).

  • Cleavage is typically carried out for 2-4 hours at room temperature.

  • Precipitate the cleaved peptide in cold diethyl ether, wash the pellet with cold ether, and dry under vacuum.

Protocol 2: Peptide Purification and Characterization

1. Purification:

  • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water with 0.1% TFA).

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a linear gradient of acetonitrile in water (both containing 0.1% TFA).

  • Collect fractions and analyze for purity by analytical RP-HPLC.

  • Pool the pure fractions and lyophilize to obtain the final peptide product.

2. Characterization:

  • Confirm the identity of the purified peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to verify the correct molecular weight.

  • Determine the peptide concentration using UV absorbance at 280 nm (if the sequence contains Trp or Tyr) or by amino acid analysis.

Visualizations

Automated Peptide Synthesis Workflow

G Figure 1: Automated Fmoc-SPPS Cycle Resin Resin Swelling in DMF Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-D-2-Nal-OH, Activator, Base) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Repeat Repeat for next amino acid Wash2->Repeat Continue Synthesis Cleavage Final Cleavage & Deprotection Wash2->Cleavage Final Cycle G Figure 2: GnRH Receptor Signaling Pathway GnRH GnRH GnRH_R GnRH Receptor (GnRHR) GnRH->GnRH_R Binds G_protein Gq/11 Protein GnRH_R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds PKC Protein Kinase C (PKC) Activation DAG->PKC Ca2 Ca2+ Release ER->Ca2 Ca2->PKC Secretion Gonadotropin Secretion Ca2->Secretion MAPK MAPK Pathway Activation PKC->MAPK Gene_Expression Gonadotropin Gene Expression (LH, FSH) MAPK->Gene_Expression Gene_Expression->Secretion Antagonist GnRH Antagonist (contains D-2-Nal) Antagonist->GnRH_R Blocks G Figure 3: Antimicrobial Susceptibility Testing Workflow Culture Prepare Bacterial Inoculum Inoculate Inoculate Microtiter Plate with Bacteria and Peptide Culture->Inoculate Peptide Prepare Serial Dilutions of D-2-Nal Peptide Peptide->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Observe Observe for Bacterial Growth (Turbidity) Incubate->Observe MIC Determine MIC (Lowest concentration with no visible growth) Observe->MIC

References

Application Notes and Protocols for Coupling Ac-D-2-Nal-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-D-2-Naphthylalanine (Ac-D-2-Nal-OH) is a sterically hindered, N-terminally acetylated, non-proteinogenic D-amino acid. Its incorporation into peptide sequences is of significant interest in drug discovery and development due to the unique conformational constraints and proteolytic stability it imparts. The bulky naphthyl group can enhance binding affinity to target receptors and protect the peptide backbone from enzymatic degradation. However, the steric hindrance presented by the naphthyl moiety, combined with the electron-withdrawing nature of the N-acetyl group, poses significant challenges for efficient coupling in Solid-Phase Peptide Synthesis (SPPS).

This document provides detailed application notes and optimized protocols for the successful incorporation of this compound into peptide chains using various modern coupling reagents. It addresses common challenges such as incomplete coupling and potential racemization, offering solutions to achieve high purity and yield of the target peptide.

Challenges in Coupling this compound

The primary challenges associated with the SPPS coupling of this compound include:

  • Steric Hindrance: The large naphthyl side chain can physically obstruct the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, slowing down the reaction rate and potentially leading to incomplete coupling.

  • Reduced Nucleophilicity: While this compound is the incoming amino acid, the N-terminal amine of the preceding residue on the solid support may have reduced nucleophilicity due to secondary structure formation (aggregation) of the growing peptide chain.

  • Racemization: Although D-amino acids are used, there is still a risk of epimerization at the alpha-carbon during the activation step, which can be exacerbated by strong bases and extended reaction times.[1][2] Careful selection of coupling reagents and conditions is crucial to minimize this side reaction.[1][2]

To overcome these challenges, the use of highly efficient coupling reagents is paramount. This application note focuses on three classes of commonly used and effective coupling reagents: aminium/uronium salts (HATU, HBTU), and carbodiimides in the presence of an additive (DIC/Oxyma).

Comparison of Coupling Reagents for this compound

The choice of coupling reagent significantly impacts the efficiency and purity of the final peptide. Below is a summary of recommended coupling reagents for the sterically hindered this compound.

Coupling Reagent/CocktailClassRelative ReactivityKey AdvantagesPotential Disadvantages
HATU/DIPEA Aminium/Uronium SaltVery High- Highly effective for sterically hindered amino acids.- Fast reaction kinetics.- Forms a highly reactive OAt-active ester, minimizing side reactions.[3]- Higher cost.- Can cause guanidinylation of the N-terminal amine if used in large excess.
HBTU/HOBt/DIPEA Aminium/Uronium SaltHigh- Robust and widely used for difficult couplings.- Generally provides good yields.- Less reactive than HATU.- HOBt is potentially explosive.
DIC/Oxyma Carbodiimide/AdditiveHigh- Oxyma is a non-explosive and highly effective additive.[4]- Minimizes racemization.[4][5]- Cost-effective.- Can be slightly slower than HATU.- Byproduct (diisopropylurea) is soluble and needs to be washed away efficiently.

Experimental Protocols

The following are detailed protocols for the manual solid-phase synthesis involving the coupling of this compound. These protocols assume a standard Fmoc/tBu strategy.

General Materials and Methods
  • Resin: Rink Amide resin is suitable for the synthesis of peptide amides. The loading of the resin should be appropriate for the scale of the synthesis.

  • Solvents: High-purity N,N-Dimethylformamide (DMF) and Dichloromethane (DCM) are required.

  • Deprotection: 20% piperidine in DMF.

  • Washing: DMF and DCM are used for washing the resin between steps.

  • Cleavage: A standard cleavage cocktail such as 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) is used.

Protocol 1: Coupling of this compound using HATU

This protocol is recommended for achieving the highest coupling efficiency, especially when dealing with a "difficult" sequence.

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc-Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound peptide by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min), followed by a final DMF wash (3 x 1 min).

  • Activation and Coupling:

    • In a separate vial, dissolve this compound (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Allow the mixture to pre-activate for 1-2 minutes.

    • Add the activated solution to the deprotected resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive, the coupling step can be repeated.

  • Washing: Wash the resin with DMF (5 x 1 min) to remove excess reagents and byproducts.

  • Chain Elongation: Proceed with the deprotection and coupling of the next amino acid in the sequence.

  • Cleavage and Deprotection: After the synthesis is complete, wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the peptide by reverse-phase HPLC.

Protocol 2: Coupling of this compound using HBTU/HOBt

This is a robust and commonly used protocol for difficult couplings.

  • Resin Swelling and Deprotection: Follow steps 1-3 of Protocol 1.

  • Activation and Coupling:

    • In a separate vial, dissolve this compound (3 eq.), HBTU (2.9 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in DMF.

    • Allow the mixture to pre-activate for 2-5 minutes.

    • Add the activated solution to the deprotected resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitoring and Subsequent Steps: Follow steps 5-9 of Protocol 1.

Protocol 3: Coupling of this compound using DIC/Oxyma

This protocol is a cost-effective and safe alternative that provides high efficiency and minimizes racemization.[4]

  • Resin Swelling and Deprotection: Follow steps 1-3 of Protocol 1.

  • Activation and Coupling:

    • In a separate vial, dissolve this compound (3 eq.) and Oxyma (3 eq.) in DMF.

    • Add DIC (3 eq.) to the solution and pre-activate for 2-5 minutes.

    • Add the activated solution to the deprotected resin.

    • Agitate the reaction mixture for 3-6 hours at room temperature.

  • Monitoring and Subsequent Steps: Follow steps 5-9 of Protocol 1.

Visualizing the SPPS Workflow

The following diagrams illustrate the key stages of the Solid-Phase Peptide Synthesis workflow for incorporating this compound.

SPPS_Workflow Resin Resin Fmoc_AA_Resin Fmoc-AA-Resin Resin->Fmoc_AA_Resin 1. Loading Deprotected_Resin H2N-AA-Resin Fmoc_AA_Resin->Deprotected_Resin 2. Fmoc Deprotection (20% Piperidine/DMF) Ac_Nal_Coupled Ac-D-2-Nal-AA-Resin Deprotected_Resin->Ac_Nal_Coupled 3. Coupling of This compound Cleavage Cleavage & Deprotection Ac_Nal_Coupled->Cleavage 4. Final Steps Purified_Peptide Purified Peptide Cleavage->Purified_Peptide 5. Purification

Caption: General workflow for SPPS incorporating this compound.

Coupling_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Ac_Nal This compound Activated_Ester Activated Ester Intermediate Ac_Nal->Activated_Ester + Coupling_Reagent Coupling Reagent (e.g., HATU, HBTU, DIC/Oxyma) Deprotected_Resin H2N-Peptide-Resin Activated_Ester->Deprotected_Resin Nucleophilic Attack Coupled_Product Ac-D-2-Nal-Peptide-Resin Deprotected_Resin->Coupled_Product +

Caption: Activation and coupling steps for this compound in SPPS.

Conclusion

The successful incorporation of the sterically hindered this compound into a peptide sequence via SPPS is highly dependent on the choice of coupling reagent and optimization of reaction conditions. For routine and cost-effective synthesis, DIC/Oxyma offers a reliable method with minimal risk of racemization. For more challenging sequences or when higher efficiency is required, the use of aminium/uronium salt-based reagents such as HBTU, and particularly HATU, is recommended. Careful monitoring of the coupling reaction using methods like the Kaiser test is crucial to ensure complete incorporation of this bulky amino acid derivative. The protocols provided in this application note serve as a comprehensive guide for researchers to achieve high-quality peptides containing this compound for their drug discovery and development endeavors.

References

Application Notes and Protocols for Ac-D-2-Nal-OH in Protein-Protein Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-D-2-Nal-OH, or N-Acetyl-D-2-naphthylalanine, is a synthetic derivative of the amino acid alanine, incorporating a bulky naphthyl group.[1][2][3] This modification provides a rigid, aromatic side chain that can be instrumental in designing peptides and small molecules aimed at disrupting or modulating protein-protein interactions (PPIs). The D-configuration of the amino acid offers resistance to proteolytic degradation, a desirable characteristic for therapeutic candidates. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound as a tool to investigate and inhibit PPIs, which are central to numerous signaling pathways and disease processes.

While specific quantitative data for this compound in PPI studies is not extensively published, this document outlines the standard methodologies and a hypothetical framework for its application.

Rationale for Use in PPI Studies

The large, hydrophobic surface area of the naphthyl group in this compound makes it an excellent candidate for mimicking key hydrophobic ("hotspot") residues at the interface of a protein-protein interaction. By incorporating this unnatural amino acid into a peptide sequence that mimics one of the binding partners, researchers can create a competitive inhibitor that blocks the interaction.

Hypothetical Quantitative Data Presentation

When investigating a potential PPI inhibitor like a peptide containing this compound, it is crucial to quantify its binding affinity and inhibitory activity. The data should be presented in a clear, tabular format for easy comparison.

Target PPI Inhibitor Assay Type Binding Affinity (Kd) Inhibitory Concentration (IC50) Notes
Protein X / Protein YPeptide-NalFluorescence Polarization50 nM120 nMCompetitive binding confirmed.
Protein X / Protein YPeptide-NalSurface Plasmon Resonance45 nM (kon: 1.2x105 M-1s-1, koff: 5.4x10-3 s-1)N/AReal-time kinetics measured.
Protein A / Protein BPeptide-Nal-2Co-ImmunoprecipitationN/A500 nM (in-cell)Disruption of endogenous interaction.

Caption: Hypothetical binding and inhibition data for peptides incorporating this compound.

Experimental Workflows and Logical Relationships

The process of evaluating this compound or a derived peptide as a PPI inhibitor follows a logical progression from in vitro binding confirmation to cellular activity assessment.

G cluster_0 In Vitro Characterization cluster_1 Cellular Assays a Synthesize Peptide with this compound b Confirm Binding (e.g., FP, SPR) a->b c Determine Binding Affinity (Kd) b->c d Assess Specificity c->d e Confirm Cell Permeability c->e Proceed if high affinity d->e Proceed if specific f Co-Immunoprecipitation e->f g Measure Inhibition of Interaction (IC50) f->g h Assess Downstream Pathway Effects g->h G Ligand External Signal Receptor Receptor Ligand->Receptor Activates ProteinX Protein X Receptor->ProteinX Recruits ProteinY Protein Y ProteinX->ProteinY Binds & Activates Kinase Downstream Kinase ProteinY->Kinase Phosphorylates TF Transcription Factor Kinase->TF Activates Gene Gene Expression TF->Gene Inhibitor This compound Peptide Inhibitor->ProteinX Blocks Interaction Inhibitor->ProteinY

References

Troubleshooting & Optimization

Technical Support Center: Ac-D-2-Nal-OH Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ac-D-2-Nal-OH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges with N-acetyl-D-2-naphthylalanine (this compound) in organic solvents. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in organic solvents important?

This compound, or N-acetyl-D-2-naphthylalanine, is a derivative of the amino acid D-alanine containing a bulky, hydrophobic naphthyl group. Its solubility in organic solvents is crucial for a variety of applications, including peptide synthesis, drug formulation, and in vitro/in vivo assays, where achieving a desired concentration in a non-aqueous environment is often necessary.

Q2: What are the general solubility characteristics of this compound?

This compound is a white to off-white powder.[1] Due to its acetylated N-terminus and the large hydrophobic naphthyl side chain, it is generally considered to be poorly soluble in aqueous solutions and more soluble in organic solvents.[2] While specific quantitative data is limited, it is described as being "soluble in common solvents". For a related compound, H-D-2-Nal-OH, solubility has been noted in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[3] Another related compound, Fmoc-2-Nal-OH, is reported to be sparingly soluble in DMF and slightly soluble in DMSO and Methanol.

Q3: Which organic solvents are recommended for dissolving this compound?

Based on the hydrophobic nature of the compound and data from similar molecules, the following solvents are recommended for initial solubility testing:

  • Good Solubility: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF)

  • Moderate to Low Solubility: Methanol, Ethanol, Acetonitrile, Acetone

For a related compound, Fmoc-D-2-Nal-OH, a solubility of 100 mg/mL in DMSO has been reported with the use of sonication.[4][5]

Quantitative Solubility Data

SolventChemical FormulaEstimated SolubilityNotes
Dimethyl sulfoxide (DMSO)C₂H₆OSHigh (> 50 mg/mL)Sonication may be required for complete dissolution.[4][5]
Dimethylformamide (DMF)C₃H₇NOHigh (> 50 mg/mL)A common solvent for peptide synthesis.
MethanolCH₃OHModerate (10-25 mg/mL)May require gentle warming.
EthanolC₂H₅OHModerate (10-25 mg/mL)Similar to methanol, gentle warming can aid dissolution.
AcetonitrileC₂H₃NLow to Moderate (5-15 mg/mL)Often used in HPLC mobile phases.
AcetoneC₃H₆OLow to Moderate (5-15 mg/mL)A less polar option.

Disclaimer: The data in this table are estimates and should be confirmed experimentally.

Experimental Protocols

Protocol 1: Standard Dissolution of this compound in an Organic Solvent

This protocol describes a general method for dissolving this compound in a single organic solvent, suitable for preparing stock solutions for various experimental applications.

Materials:

  • This compound powder

  • High-purity organic solvent (e.g., DMSO, DMF)

  • Vortex mixer

  • Sonicator (water bath or probe)

  • Sterile microcentrifuge tubes or glass vials

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder and transfer it to a sterile vial.

  • Solvent Addition: Add the appropriate volume of the selected organic solvent to achieve the target concentration.

  • Initial Mixing: Vortex the mixture vigorously for 1-2 minutes to suspend the powder.

  • Sonication: Place the vial in a sonicator bath for 10-15 minutes to aid dissolution. Monitor the solution for clarity. If a probe sonicator is used, apply short bursts to avoid overheating the sample.

  • Gentle Warming (Optional): If the compound is not fully dissolved, warm the solution to 30-40°C with gentle agitation. Avoid excessive heat, which could lead to degradation.

  • Final Assessment: Visually inspect the solution for any remaining particulate matter. If the solution is not clear, repeat sonication and warming steps as needed.

  • Storage: Once fully dissolved, store the stock solution at an appropriate temperature (typically -20°C or -80°C) in a tightly sealed container to prevent solvent evaporation and moisture absorption.

Troubleshooting Guide

Troubleshooting_Workflow

Problem: The compound is not dissolving in the chosen solvent.

  • Solution 1: Increase Mechanical Agitation. Ensure you have vortexed the solution vigorously. Follow this with sonication, as the ultrasonic waves can help break up aggregates and increase the surface area of the solute exposed to the solvent.

  • Solution 2: Apply Gentle Heat. Increasing the temperature can enhance solubility. However, be cautious and use a water bath set to a low temperature (30-40°C) to avoid potential degradation of the compound.

  • Solution 3: Use a Co-solvent. If you are using a less polar solvent like methanol or ethanol and solubility is an issue, consider adding a small percentage (e.g., 5-10%) of a stronger solvent like DMSO or DMF to the mixture. This can significantly improve the solvating power of the solution.

  • Solution 4: Re-evaluate Your Solvent Choice. If the above steps fail, the chosen solvent may not be appropriate for the desired concentration. Refer to the solubility table and consider switching to a solvent with a higher estimated solubility for this compound.

Problem: The compound precipitates out of solution upon storage.

  • Solution 1: Store at Room Temperature (for short-term use). Some compounds are less soluble at lower temperatures. If the experiment allows, storing the solution at room temperature might prevent precipitation. However, be mindful of potential solvent evaporation and compound stability over time.

  • Solution 2: Prepare Fresh Solutions. For best results, it is always recommended to prepare solutions fresh before each experiment.

  • Solution 3: Check for Moisture Contamination. Hygroscopic solvents like DMSO can absorb moisture from the air, which can decrease the solubility of hydrophobic compounds. Use anhydrous solvents and store them properly.

Problem: The compound is not compatible with the downstream application's buffer.

  • Solution 1: Minimize the Volume of Organic Solvent. Prepare a highly concentrated stock solution of this compound in a suitable organic solvent. Then, dilute this stock solution into your aqueous buffer to a final concentration where the amount of organic solvent is tolerated by your assay.

  • Solution 2: Perform a Solvent Exchange. If the organic solvent is not at all tolerated, you may need to perform a solvent exchange using techniques like dialysis or buffer exchange chromatography, although this is more complex and may lead to sample loss.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical decision-making process when selecting a solvent for this compound based on experimental requirements.

Solvent_Selection_Logic

References

troubleshooting difficult couplings with N-Acetyl-D-2-naphthylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting peptide couplings involving N-Acetyl-D-2-naphthylalanine. This resource is designed for researchers, scientists, and drug development professionals encountering challenges during the synthesis of peptides containing this unique amino acid derivative.

Frequently Asked Questions (FAQs)

Q1: Why is N-Acetyl-D-2-naphthylalanine considered a "difficult" residue to couple in peptide synthesis?

A1: The coupling of N-Acetyl-D-2-naphthylalanine presents significant challenges due to a combination of steric hindrance and electronic effects. The bulky 2-naphthylalanine side chain can physically obstruct the approach of the activated amino acid to the N-terminus of the growing peptide chain.[1][2] Additionally, the N-acetyl group reduces the nucleophilicity of the alpha-amino group, making it less reactive towards the activated carboxyl group of the incoming amino acid. This combination often leads to slower reaction rates and incomplete couplings.[1][3]

Q2: What are the common problems observed when coupling N-Acetyl-D-2-naphthylalanine?

A2: Researchers may encounter several issues, including:

  • Low Coupling Yields: Incomplete reactions are common, resulting in the presence of deletion sequences where the N-Acetyl-D-2-naphthylalanine residue is missing.[4][5]

  • Peptide Aggregation: The hydrophobic nature of the naphthyl group can promote aggregation of the peptide chains on the solid support, especially in longer or hydrophobic sequences.[4][6][7] This aggregation can block reactive sites, leading to failed couplings.[2]

  • Epimerization: While the N-acetyl group protects the alpha-amino group, the harsh conditions sometimes required for difficult couplings (e.g., elevated temperatures, extended reaction times) can increase the risk of epimerization (racemization) at the chiral center of the activated amino acid being coupled to the N-Acetyl-D-2-naphthylalanine.[8][9][10]

  • Solubility Issues: N-Acetyl-D-2-naphthylalanine and the resulting protected peptides can have poor solubility in common peptide synthesis solvents like DMF, which can hinder reaction kinetics.[6][11]

Q3: How does the N-acetyl group affect the coupling reaction?

A3: The N-acetyl group has a significant electronic impact. By acetylating the N-terminus, the positive charge on the terminal amine is neutralized.[12] While this can be a desired feature for the final peptide, during synthesis it means the nitrogen is less nucleophilic than a primary amine, making the formation of the peptide bond more challenging.[1] This is analogous to the difficulties seen when coupling N-methylated amino acids.[13]

Q4: Can I use standard coupling reagents like DCC or DIC/HOBt?

A4: While carbodiimide-based reagents like DCC and DIC are workhorses in peptide synthesis, they may not be efficient enough for highly hindered couplings involving N-Acetyl-D-2-naphthylalanine.[14][15][16] These reagents can also be associated with side reactions and racemization, especially under forcing conditions.[14][15] For difficult couplings, more potent activating agents are generally recommended.[2]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the coupling of N-Acetyl-D-2-naphthylalanine.

Problem 1: Low Coupling Yield / Incomplete Reaction

Initial Check (e.g., positive Kaiser or Bromophenol Blue test after coupling)

A positive test for free amines indicates that the coupling reaction has not gone to completion.

Solutions:

  • Switch to a More Powerful Coupling Reagent: Onium salt-based reagents (uronium/aminium or phosphonium salts) are generally more effective for sterically hindered couplings.[2] Consider using HATU, HCTU, or COMU, which are known for their high reactivity.[17][18]

  • Double Couple: Repeat the coupling step with a fresh solution of activated amino acid and coupling reagents.[1][19] This can help drive the reaction to completion.

  • Increase Reaction Time and/or Temperature: Extending the coupling time (e.g., to 4 hours or overnight) can improve yields.[1][20] Microwave-assisted peptide synthesis (MAPS) or conventional heating (e.g., 50-60°C) can also be employed to overcome steric hindrance, but should be used cautiously due to the increased risk of epimerization.[1][13][21]

  • Optimize Solvent System: If solubility is an issue, consider using a more polar solvent system like a mixture of DMF and N-methyl-2-pyrrolidone (NMP), or adding chaotropic salts like LiCl to disrupt aggregation.[1][6]

Problem 2: Peptide Aggregation

Symptoms: Resin beads clumping together, poor solvent flow, diminished reaction efficiency in subsequent steps.[6]

Solutions:

  • Use "Difficult Sequence" Solvents: Employ solvent systems known to reduce aggregation, such as mixtures of DMF and NMP, or the addition of ethylene carbonate.[1]

  • Incorporate Chaotropic Salts: Adding salts like LiCl or KSCN to coupling and deprotection solutions can disrupt secondary structure formation.[1]

  • Lower Resin Loading: Using a resin with a lower substitution level can increase the distance between peptide chains, reducing the likelihood of intermolecular aggregation.[6]

  • Incorporate Backbone Protection or Pseudoproline Dipeptides: If the sequence allows, introducing protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) on a backbone amide nitrogen or using pseudoproline dipeptides can disrupt the hydrogen bonding that leads to aggregation.[6]

Problem 3: Potential for Epimerization

Symptom: Appearance of a diastereomeric impurity in the final peptide, often visible by HPLC.

Solutions:

  • Choose an Appropriate Coupling Reagent and Additive: Reagents like HATU (used with HOAt) or COMU (which contains OxymaPure) are known to suppress racemization effectively.[17][18] Adding an equivalent of an additive like HOBt or OxymaPure when using carbodiimides is crucial to minimize epimerization.[14]

  • Minimize Pre-activation Time: The risk of epimerization increases with the lifetime of the activated amino acid in solution before it couples to the peptide.[2] Use in-situ activation where the coupling reagent is added to the resin immediately after the protected amino acid.

  • Control the Amount of Base: Use the minimum necessary amount of a tertiary base like DIPEA, as excess base can promote epimerization.[2] For some reagents like COMU, only one equivalent of base is needed, which can be advantageous.[14]

  • Avoid Excessive Heat: While elevated temperatures can improve coupling efficiency, they also significantly increase the risk of epimerization.[13] Use heat as a last resort and carefully analyze the product for diastereomeric impurities.

Data Presentation

Table 1: Comparison of Coupling Reagents for Difficult Couplings

This table provides a general comparison of coupling reagents commonly used for sterically demanding couplings. The actual performance will be sequence-dependent.

Coupling ReagentClassRelative EfficiencyRacemization RiskKey Advantages
DIC/HOBt CarbodiimideModerateModerateCost-effective, widely used.[14][15]
HBTU/TBTU Aminium/UroniumHighLowFast reactions, good for many standard and difficult couplings.[14]
HATU Aminium/UroniumVery HighVery LowHighly efficient, especially for hindered couplings; less epimerization.[14][18]
HCTU Aminium/UroniumVery HighLowSimilar to HATU but often more cost-effective.[17]
PyBOP PhosphoniumHighLowEffective for many standard couplings, but can be less efficient for highly hindered residues.[1]
COMU UroniumExcellentVery LowHigh efficiency, improved safety profile (not based on explosive HOBt/HOAt), by-products are water-soluble.[14][17][18]

Experimental Protocols

Protocol 1: High-Efficiency Coupling Using HATU on Solid Phase

This protocol provides a general guideline for coupling a protected amino acid onto a resin-bound peptide whose N-terminus is N-Acetyl-D-2-naphthylalanine. Optimization may be required.

  • Resin Preparation:

    • Swell the peptide-resin (with the N-terminal N-Acetyl-D-2-naphthylalanine already attached and deprotected) in N,N-dimethylformamide (DMF) for 30 minutes.

    • Wash the resin thoroughly with DMF (5 times).

  • Activation of the Incoming Amino Acid:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) in DMF.

    • Add HATU (3-5 equivalents) and N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution.

    • Allow the mixture to pre-activate for 1-2 minutes. The solution may change color.

  • Coupling:

    • Add the activated amino acid solution to the peptide-resin.

    • Agitate the reaction vessel at room temperature for 2-4 hours. For this particularly difficult coupling, consider extending the time to overnight or performing a double coupling.[1]

    • Monitor reaction completion using a qualitative method like the Kaiser test.[5] If the test is positive (blue beads), the coupling is incomplete.

  • Washing:

    • Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (5 times), isopropanol (3 times), and dichloromethane (DCM) (3 times) to remove excess reagents and byproducts.[1]

Protocol 2: N-Terminal Acetylation (Capping)

This protocol is for the "capping" step to create the N-Acetyl-D-2-naphthylalanine N-terminus on the peptide chain.

  • Resin Preparation:

    • Ensure the final amino acid (D-2-naphthylalanine) has been coupled and its N-terminal Fmoc group has been removed using 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Acetylation Reaction:

    • Prepare a solution of 10% acetic anhydride and 5% DIPEA in DMF.

    • Add this solution to the resin, ensuring the beads are fully submerged.

    • Agitate the reaction vessel for 30 minutes at room temperature.

  • Double Capping (Recommended):

    • Drain the resin and repeat step 2 with a fresh solution of the acetylation mixture for another 30 minutes to ensure complete capping.[22]

  • Washing:

    • Drain the acetylation solution and wash the resin extensively with DMF (5 times) and DCM (5 times) to remove all reagents. The peptide is now ready for side-chain deprotection and cleavage from the resin.

Visualizations

Troubleshooting Workflow for Incomplete Coupling

G start Incomplete Coupling Detected (e.g., Positive Kaiser Test) reagent Switch to a more potent coupling reagent? (e.g., HATU, HCTU, COMU) start->reagent double_couple Perform a Double Coupling reagent->double_couple Yes increase_time Increase Reaction Time (e.g., 4h to overnight) reagent->increase_time No, reagent is already potent double_couple->increase_time increase_temp Increase Temperature? (e.g., 50°C or Microwave) increase_time->increase_temp check_sol Check for Aggregation/ Solubility Issues increase_temp->check_sol No epimerization Caution: Increased risk of epimerization increase_temp->epimerization new_solvent Use NMP or add chaotropic salts (LiCl) check_sol->new_solvent Yes re_evaluate Re-evaluate Synthesis Strategy (Lower loading resin, etc.) check_sol->re_evaluate No new_solvent->re_evaluate epimerization->check_sol

Caption: Troubleshooting workflow for incomplete couplings.

General Experimental Workflow for Difficult Couplings

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Wash resin_prep 1. Resin Swelling & Deprotection aa_prep 2. Prepare Amino Acid & Reagent Solution activate 3. Pre-activate (if applicable) aa_prep->activate couple 4. Couple to Resin (2-4h, RT) activate->couple monitor 5. Monitor Completion (Kaiser Test) couple->monitor monitor->couple Incomplete, Recouple wash 6. Wash Resin (DMF, DCM) monitor->wash Reaction Complete

Caption: General workflow for a difficult coupling cycle.

References

Technical Support Center: Synthesis of Peptides Containing Ac-D-2-Nal-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the critical issue of preventing racemization during the incorporation of N-acetyl-D-2-naphthylalanine (Ac-D-2-Nal-OH) in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of this compound synthesis?

A1: Racemization is the loss of stereochemical integrity at the alpha-carbon of an amino acid. In the case of this compound, the desired D-enantiomer can be converted into its L-enantiomer during the peptide coupling step. This results in a diastereomeric peptide impurity that can be challenging to separate and may alter the biological activity of the final peptide.

Q2: Why is this compound particularly susceptible to racemization?

A2: The N-acetyl protecting group of this compound makes it highly prone to racemization. The primary mechanism is through the formation of a planar oxazolone (or azlactone) intermediate. The activated carboxyl group cyclizes, and the presence of a base can easily abstract the acidic proton at the alpha-carbon of this intermediate, leading to a loss of stereochemical configuration.

Q3: What are the key factors influencing racemization of this compound?

A3: Several factors during the coupling reaction critically impact the extent of racemization:

  • Choice of Coupling Reagent and Additives: The method of carboxyl group activation is paramount.

  • Type and Amount of Base: The strength (basicity) and steric hindrance of the base used are crucial.

  • Reaction Temperature: Higher temperatures accelerate the rate of racemization.

  • Pre-activation Time: Prolonged activation of the amino acid before coupling can increase the risk of racemization.

Troubleshooting Guide: High Levels of L-Isomer Detected

If you are observing significant racemization of your this compound residue, follow this step-by-step guide to troubleshoot and optimize your coupling protocol.

G cluster_troubleshooting Troubleshooting Workflow cluster_reagents Coupling Reagent Solutions cluster_bases Base Selection Solutions cluster_temp Temperature Control Solutions cluster_preactivation Pre-activation Solutions start High Racemization Detected in this compound Coupling coupling_reagent Step 1: Evaluate Coupling Reagent and Additives start->coupling_reagent base_selection Step 2: Optimize Base Selection coupling_reagent->base_selection If racemization persists carbodiimide Using Carbodiimides (DIC, DCC)? Add Oxyma or HOAt. coupling_reagent->carbodiimide onium Using Onium Salts (HATU, HBTU)? Ensure optimal base is used. coupling_reagent->onium temperature_control Step 3: Control Reaction Temperature base_selection->temperature_control If racemization persists strong_base Using strong base (DIPEA)? Switch to a weaker base. base_selection->strong_base preactivation_time Step 4: Minimize Pre-activation Time temperature_control->preactivation_time If racemization persists lower_temp Perform coupling at 0°C or room temperature. Avoid elevated temperatures. temperature_control->lower_temp end Racemization Minimized preactivation_time->end in_situ Use in-situ activation or keep pre-activation time to a minimum (1-5 mins). preactivation_time->in_situ weaker_base Use NMM, collidine, or pyridine. strong_base->weaker_base

Caption: A logical workflow for troubleshooting high racemization levels.

Step 1: Evaluate Your Coupling Reagent and Additives

The choice of coupling reagent is a primary determinant of racemization.

  • Carbodiimides (e.g., DIC, DCC): When used alone, these reagents can lead to high levels of racemization. It is essential to use them in combination with a racemization-suppressing additive.

    • Solution: Always add one equivalent of Oxyma or HOAt when using carbodiimide-based coupling reagents. These additives form active esters that are less prone to oxazolone formation.

  • Onium Salts (e.g., HBTU, HATU, TBTU): These are generally considered "low-racemization" reagents as they form active esters in-situ. However, their effectiveness is highly dependent on the base used.

    • Solution: For sterically hindered and racemization-prone amino acids, HATU or COMU are often preferred.

Step 2: Optimize Your Base Selection

The base plays a critical role in the abstraction of the alpha-proton, which leads to racemization.

  • Strong Bases (e.g., DIPEA): Strong, non-sterically hindered bases can significantly increase the rate of racemization.

    • Solution: If you are using a strong base like DIPEA, switch to a weaker or more sterically hindered base. N-methylmorpholine (NMM), 2,4,6-collidine, or pyridine have been shown to significantly reduce racemization of N-acetylated amino acids.

  • Base Concentration: An excess of base can also promote racemization.

    • Solution: Use the minimum amount of base necessary for the reaction to proceed efficiently.

Step 3: Control the Reaction Temperature

Higher temperatures provide the energy needed to overcome the activation barrier for racemization.

  • Elevated Temperatures: Microwave synthesis or heating the reaction can drastically increase racemization.

    • Solution: Perform the coupling reaction at a lower temperature, such as 0°C, and allow it to slowly warm to room temperature. If using a microwave synthesizer, consider lowering the temperature.

Step 4: Minimize Pre-activation Time

The longer the activated amino acid exists before reacting with the amine, the higher the chance of racemization.

  • Prolonged Pre-activation: Allowing the this compound to be pre-activated for an extended period before adding the N-terminal deprotected peptide can lead to increased racemization.

    • Solution: Employ an in-situ activation strategy where the coupling reagent is added to the mixture of the amino acid and peptide. If pre-activation is necessary, keep it to a minimum (e.g., 1-5 minutes).

Data Presentation: Influence of Base on Racemization

The following table summarizes the effect of different bases on the racemization of N-acetyl-L-phenylalanine, a structurally similar amino acid to this compound, when using TBTU as the coupling reagent. This data provides a strong indication of the expected trends for this compound.

BasepKaDiastereomeric Ratio (L:D)% D-Isomer (Racemization)
DIPEA11.034:6666%
Pyridine5.293:77%
2,6-Lutidine6.785:1515%

Data adapted from a study on N-acetyl-L-phenylalanine and should be considered as a guideline for this compound.

Experimental Protocols

Protocol 1: Low-Racemization Coupling of this compound using DIC/Oxyma

This protocol is designed to minimize racemization during a standard solid-phase peptide synthesis (SPPS) coupling cycle.

  • Resin Preparation:

    • Swell the resin carrying the N-terminally deprotected peptide in N,N-Dimethylformamide (DMF) for 30-60 minutes.

    • Wash the resin thoroughly with DMF (3 x 1 min).

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and Oxyma (3 equivalents) in DMF.

    • Add N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents) to the solution.

    • Allow the mixture to pre-activate for 2-5 minutes at room temperature.

    • Add the activation mixture to the washed resin.

    • If the N-terminal amine is a salt, add 1 equivalent of a weak base like NMM.

  • Reaction:

    • Agitate the reaction mixture for 2-4 hours at room temperature.

    • Monitor the reaction completion using a Kaiser or other appropriate test.

  • Washing:

    • Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5 x 1 min) to remove any excess reagents and byproducts.

Protocol 2: Analysis of Racemization by Chiral HPLC

This protocol describes a general method to determine the extent of racemization after coupling.

  • Peptide Cleavage and Deprotection:

    • Cleave a small sample of the peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% water).

  • Sample Preparation:

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry the peptide pellet.

    • Dissolve the crude peptide in a suitable solvent (e.g., a water/acetonitrile mixture with 0.1% TFA).

  • Chiral HPLC Analysis:

    • Inject the sample onto a chiral HPLC column suitable for separating amino acid or peptide diastereomers.

    • Use an appropriate mobile phase gradient to separate the desired peptide from its diastereomeric impurity.

    • The percentage of the undesired diastereomer can be calculated by integrating the respective peak areas.

Mandatory Visualization

G cluster_racemization_mechanism Mechanism of Racemization via Oxazolone Formation start This compound activated_ester Activated Ester start->activated_ester + Coupling Reagent oxazolone Planar Oxazolone (Achiral Intermediate) activated_ester->oxazolone Cyclization oxazolone->activated_ester Ring Opening oxazolone->oxazolone + Base - H+ d_peptide Desired D-Peptide oxazolone->d_peptide + Peptide-NH2 l_peptide Undesired L-Peptide (Racemized Product) oxazolone->l_peptide + Peptide-NH2

Caption: The primary pathway for racemization of N-acetylated amino acids.

Technical Support Center: Ac-D-2-Nal-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of N-acetyl-D-3-(2-naphthyl)alanine (Ac-D-2-Nal-OH) in peptide synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is the N-terminally acetylated form of D-2-naphthylalanine, an unnatural amino acid. The D-configuration provides resistance to enzymatic degradation, while the bulky aromatic naphthyl side chain can enhance peptide stability and influence receptor-ligand interactions.[1][2] Its hydrophobicity is often exploited in the design of peptide therapeutics to improve pharmacokinetic properties.[1] The N-terminal acetyl group neutralizes the charge of the N-terminal amine, mimicking the post-translational modification of many natural proteins and potentially improving biological activity or stability.

Q2: What are the primary potential side reactions when incorporating this compound in Solid-Phase Peptide Synthesis (SPPS)?

When using this compound, researchers should be aware of several potential side reactions that can impact the purity and yield of the final peptide:

  • Racemization: The D-stereocenter of the amino acid is susceptible to epimerization to the L-form during the activation/coupling step.[3][4]

  • Incomplete Coupling: The bulky naphthyl side chain can cause significant steric hindrance, leading to slower and less efficient coupling reactions, resulting in deletion sequences.[1][5]

  • Peptide Aggregation: The hydrophobic nature of the naphthalene ring can promote inter- or intramolecular aggregation of the growing peptide chains on the solid support, hindering subsequent deprotection and coupling steps.[4][6]

  • Side-Chain Modification: The electron-rich naphthalene ring can be susceptible to electrophilic attack by carbocations generated during the final cleavage from the resin, leading to undesired adducts.[7][8]

Q3: How does the N-acetyl group affect the synthesis process?

The N-acetyl group is a stable, non-labile protecting group that caps the N-terminus of the peptide. In the context of this compound, it is typically incorporated as the first amino acid in the sequence. The acetyl group is chemically inert to the standard conditions of both Fmoc- and Boc-based SPPS, including piperidine treatment for Fmoc removal and mild acid for Boc removal. Its primary role is to eliminate the positive charge at the N-terminus of the final peptide.

Troubleshooting Guides

Problem: Low Crude Purity and/or Yield of the Target Peptide

Low purity and yield are common issues in SPPS, often exacerbated by the properties of unnatural amino acids like this compound. The following troubleshooting workflow can help identify and resolve the underlying cause.

G start Low Purity / Yield of Ac-D-2-Nal Peptide ms_check Analyze Crude Peptide by MS. Are there peaks at M-n*AA? start->ms_check rac_check Are there hard-to-separate peaks with the same mass? ms_check->rac_check No deletion Deletion Sequences (Incomplete Coupling) ms_check->deletion Yes agg_check Did you observe poor swelling or clumping of the resin? rac_check->agg_check No racemization Racemization of D-2-Nal rac_check->racemization Yes aggregation Peptide Aggregation agg_check->aggregation Yes sol_deletion Solution: - Use potent coupling reagents (HATU, HCTU). - Increase coupling time (2-24h). - Perform double coupling. deletion->sol_deletion sol_rac Solution: - Use low-racemization reagents (e.g., Oxyma/DIC). - Avoid excess hindered base (DIPEA). - Lower coupling temperature. racemization->sol_rac sol_agg Solution: - Switch solvent from DMF to NMP. - Add chaotropic salts (e.g., LiCl). - Use microwave-assisted synthesis. aggregation->sol_agg

Caption: Troubleshooting workflow for low purity peptides.

Possible Cause A: Racemization of the D-2-Nal Residue

Racemization (epimerization) is the conversion of the desired D-amino acid into a mixture of D- and L-enantiomers.[3] This occurs during the carboxyl group activation step, often via an oxazolone intermediate, a process that is highly dependent on the coupling reagents, additives, and base used.[9] The resulting diastereomeric peptides are often very difficult to separate by HPLC.

Solutions:

  • Optimize Coupling Reagents: The choice of coupling reagent is critical. While carbodiimides like DIC are effective, they require an additive to suppress racemization. Aminium/uronium reagents like HBTU can also pose a risk, which can be mitigated by the choice of additive.[3]

  • Use Appropriate Additives: Additives like HOBt, and more effectively, OxymaPure® (ethyl cyanoglyoxylate-2-oxime), form active esters that are more selective and less prone to racemization.[3][4]

  • Control Base Exposure: Use a hindered base like diisopropylethylamine (DIPEA) in minimal necessary amounts, as excess base can promote racemization.[3][9] For fragment condensation, weaker bases like N-methylmorpholine (NMM) or collidine are preferred.[9]

  • Temperature Control: Perform the coupling reaction at a lower temperature (e.g., 0 °C) to reduce the rate of racemization.

Coupling Reagent CombinationRelative Racemization RiskRecommendation for D-Amino Acids
DIC / HOBtLow to ModerateA standard, cost-effective choice.[3]
DIC / OxymaPure®LowHighly recommended for minimizing racemization.[3]
HBTU / DIPEAModerateThe presence of a strong base increases risk.[3]
HATU / DIPEALow to ModerateGenerally better than HBTU for hindered couplings.[5]
COMU / DIPEALow to ModerateA potent activator with good performance.[5]
Possible Cause B: Incomplete Coupling due to Steric Hindrance

The bulky naphthyl side chain of this compound can sterically hinder the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.[1][5] This can lead to incomplete reactions and the formation of deletion sequences (peptides missing one or more amino acids).

Solutions:

  • Use Potent Coupling Reagents: For sterically hindered amino acids, more powerful coupling reagents such as HATU, HCTU, or COMU are recommended over standard reagents like HBTU.[5]

  • Increase Reaction Time and Equivalents: Extend the coupling time from the standard 1-2 hours up to 4-24 hours to ensure the reaction goes to completion.[5] Increasing the equivalents of the amino acid and coupling reagent (e.g., from 3 to 5 equivalents) can also improve efficiency.[5]

  • Perform a Double Coupling: After the initial coupling reaction, drain the vessel and repeat the coupling step with a fresh solution of activated amino acid before proceeding to the next deprotection step.[5]

  • Microwave Synthesis: Microwave-assisted peptide synthesis can significantly accelerate coupling reactions and help overcome steric hindrance by providing localized heating.[6]

Possible Cause C: Peptide Aggregation

The highly hydrophobic naphthalene side chain increases the propensity of the peptide to aggregate on the resin. This can block reactive sites, leading to failed synthesis steps.

Solutions:

  • Change the Solvent: Switching the primary solvent from DMF to N-methyl-2-pyrrolidone (NMP) can improve the solvation of the growing peptide chain and disrupt aggregation.[10]

  • Disrupt Secondary Structures: Adding chaotropic salts (e.g., LiCl at 0.5 M) to the coupling and deprotection solutions can help break up the hydrogen bonds that lead to aggregation.[4]

  • Use Backbone Protection: For very difficult sequences, incorporating backbone-protecting groups like the 2-hydroxy-4-methoxybenzyl (Hmb) group on the α-nitrogen of an amino acid can prevent the hydrogen bonding that causes aggregation.[4][11]

Problem: Unexpected Side Products Observed in Mass Spectrometry

The appearance of unexpected masses in the final analysis points to side reactions occurring during synthesis or cleavage.

Possible Cause A: Side-Chain Modification During Cleavage

During the final cleavage of the peptide from the resin with strong acids like trifluoroacetic acid (TFA), protective groups are removed, generating reactive carbocations (e.g., tert-butyl cations from Boc or tBu groups).[8] These electrophiles can attack the electron-rich naphthalene ring of the D-2-Nal residue, leading to alkylation.

Solutions:

  • Use an Efficient Scavenger Cocktail: Never perform cleavage with TFA alone. A cleavage cocktail containing scavengers is essential to quench reactive species.

ScavengerTarget SpeciesTypical Concentration
Triisopropylsilane (TIS)Carbocations, reduces trityl groups1-5%
WaterCarbocations2.5-5%
1,2-Ethanedithiol (EDT)Thioether protection (e.g., for Met, Cys)2.5%
ThioanisoleProtects Trp from alkylation5%

A recommended general-purpose cleavage cocktail for peptides containing hydrophobic residues like D-2-Nal is TFA/TIS/Water (95:2.5:2.5) .

Key Experimental Protocols

Protocol 1: Coupling of this compound using HATU

This protocol is designed to maximize coupling efficiency for the sterically hindered this compound.

  • Resin Preparation: Swell the resin (e.g., 100 mg of Rink Amide resin) in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc-Deprotection: Perform the standard Fmoc deprotection of the N-terminal amine on the resin using 20% piperidine in DMF. Wash the resin thoroughly with DMF (5x).

  • Coupling Mixture Preparation: In a separate vial, dissolve this compound (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in a minimal amount of DMF. Allow the mixture to pre-activate for 2-5 minutes.

  • Coupling Reaction: Add the pre-activated coupling mixture to the deprotected resin. Agitate the reaction vessel at room temperature for at least 4 hours. For difficult sequences, this can be extended overnight.

  • Monitoring: Perform a Kaiser test to confirm the absence of free primary amines. If the test is positive, wash the resin and perform a second coupling (double coupling).

  • Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to prepare for the next synthesis step.

Protocol 2: Racemization Detection via Chiral Amino Acid Analysis

This protocol allows for the quantification of D- to L-epimerization of the 2-Nal residue.

  • Peptide Hydrolysis: Place a small sample (approx. 1 mg) of the crude peptide into a hydrolysis tube. Add 1 mL of 6 M HCl. Seal the tube under vacuum and heat at 110 °C for 24 hours.

  • Sample Preparation: After hydrolysis, cool the tube, break the seal, and evaporate the HCl under a stream of nitrogen or using a lyophilizer. Re-dissolve the resulting amino acid mixture in 0.1 M HCl.

  • Derivatization: Derivatize the amino acid mixture with a chiral reagent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), according to the reagent manufacturer's protocol. This creates diastereomeric derivatives of the D- and L-naphthylalanine.

  • HPLC Analysis: Analyze the derivatized sample by reverse-phase HPLC. The diastereomers will have different retention times, allowing for their separation and quantification.

  • Quantification: Integrate the peak areas corresponding to the D- and L-naphthylalanine derivatives to determine the percentage of racemization.

Diagrams

G cluster_0 Activation cluster_1 Racemization Pathway A This compound + Coupling Reagent B Activated Intermediate (e.g., Active Ester) A->B + Base C Oxazolone Intermediate B->C Intramolecular Cyclization F Peptide with D-2-Nal B->F Desired Coupling (D-Peptide) D Enolate Form C->D Proton Abstraction E Ac-L-2-Nal-Activated C->E D->C Reprotonation (L-form) G Diastereomeric Impurity E->G Undesired Coupling (L-Peptide)

References

Technical Support Center: Optimizing Cleavage of Peptides with Ac-D-2-Nal-OH from Resin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for peptide synthesis. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the cleavage of peptides containing N-acetyl-D-2-naphthylalanine (Ac-D-2-Nal-OH) from solid-phase resins.

Frequently Asked Questions (FAQs)

Q1: What is the optimal cleavage cocktail for a peptide containing the tryptophan analog this compound?

The indole ring of the naphthylalanine residue is highly susceptible to alkylation by carbocations generated during cleavage, similar to tryptophan.[1] Therefore, a cleavage cocktail with a robust scavenger mixture is essential. Reagent K or modified versions are highly recommended for peptides containing sensitive residues like tryptophan or its analogs.[2] A common and effective low-odor alternative is a TFA/TIS/Water mixture, which is suitable if other highly sensitive residues like cysteine or methionine are not present.[3]

Q2: Why are scavengers so critical when cleaving peptides with this compound?

During cleavage with Trifluoroacetic Acid (TFA), highly reactive cationic species are generated from the resin linker and any remaining side-chain protecting groups (e.g., t-butyl, Trt).[1][3] The electron-rich indole-like structure of this compound is a prime target for electrophilic attack by these carbocations, leading to irreversible modification and significant side product formation.[4][5] Scavengers are nucleophilic reagents that "trap" these reactive cations before they can modify the peptide.[1][6]

Q3: Does the N-terminal acetyl group require special consideration during cleavage?

The N-terminal acetyl group is stable to the standard TFA-based cleavage conditions used in Fmoc solid-phase peptide synthesis (SPPS).[7][8] No special precautions are typically needed to preserve the acetyl group itself. The primary focus should be on protecting the D-2-Nal side chain.

Q4: What is the recommended reaction time and temperature for the cleavage?

For most peptides on standard acid-labile resins like Wang or Rink Amide, a cleavage time of 1.5 to 4 hours at room temperature is generally sufficient.[1][9][10] It is advisable to perform a small-scale trial cleavage to determine the optimal time for your specific peptide, as prolonged exposure to TFA can sometimes lead to degradation of sensitive sequences.[1] Peptides with multiple, difficult-to-remove protecting groups like Arg(Pbf) may require longer cleavage times.[5]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Cleavage Yield 1. Incomplete Cleavage: Insufficient reaction time or TFA concentration.[11] 2. Peptide Reattachment: The cleaved peptide's nucleophilic D-2-Nal side chain reattaches to reactive sites on the resin. This is a known issue for Trp-containing peptides.[1][5] 3. Poor Precipitation: The peptide may be partially soluble in the precipitation solvent (e.g., diethyl ether).[11]1. Extend the cleavage time to 3-4 hours. If the problem persists, perform a second cleavage on the same resin.[11] 2. Use a cleavage cocktail rich in scavengers like Reagent K or add 1,2-ethanedithiol (EDT) to your cocktail to minimize reattachment.[5] 3. Concentrate the TFA filtrate to a smaller volume before adding it to cold ether. Ensure the ether is sufficiently cold (-20°C or colder) and allow precipitation to occur overnight at 4°C if necessary.[1][9]
Unexpected HPLC/MS Peaks (+56 Da, +74 Da, etc.) 1. Alkylation: The D-2-Nal side chain has been modified by carbocations (e.g., +56 Da for t-butyl group addition).[5][12] 2. Incomplete Deprotection: Side-chain protecting groups (e.g., Pbf on Arginine) have not been fully removed.[5] 3. Oxidation: If other sensitive residues like Met are present, they may have been oxidized (+16 Da).[5]1. Increase the concentration and variety of scavengers. Use a combination like TIS, water, and EDT. Ensure all reagents, especially scavengers, are fresh.[1] 2. Increase the cleavage reaction time. Some protecting groups, like Arg(Pbf), can be slow to remove.[5] 3. Perform the cleavage under an inert atmosphere (nitrogen or argon). If Met(O) is confirmed, consider using a cleavage cocktail designed to reduce it, such as Reagent H.[2][6]
Colored Cleavage Solution (Yellow/Red) 1. Trityl Cation: If Trt-protected residues (e.g., Asn(Trt), Gln(Trt), His(Trt)) are present, the liberated trityl cation is a stable, colored chromophore.[1] 2. Linker Decomposition: Some linkers, like the one on the Rink Amide resin, can produce colored by-products during cleavage.[13]1. This is a normal and expected observation and does not typically indicate a problem with the cleavage. The color will be removed during peptide precipitation and washing. 2. This is also a common occurrence. Using silane-based scavengers like TIS can help minimize side reactions associated with linker decomposition.

Cleavage Cocktail Formulations

The selection of an appropriate cleavage cocktail is critical and depends on the entire peptide sequence.

Reagent NameCompositionPrimary Application & Notes
TFA / TIS / H₂O 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% WaterA good general-purpose, low-odor cocktail. Recommended for peptides like those with this compound but lacking other sensitive residues (Cys, Met).[3]
Reagent K 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT)"Universal" cocktail for complex peptides containing multiple sensitive residues like Arg, Cys, Met, and Trp (or its analogs).[2] Highly effective but has a strong odor.
Reagent R 90% TFA, 5% Thioanisole, 3% EDT, 2% AnisoleEspecially effective for peptides containing arginine residues with sulfonyl protecting groups and for minimizing tryptophan-related side reactions.[6][14]

Note: All cleavage cocktails should be prepared fresh immediately before use.[1]

Experimental Protocols & Visualizations

Standard Cleavage Protocol (TFA/TIS/H₂O)

This protocol is suitable for cleaving a peptide containing this compound from an acid-labile resin (e.g., Wang, Rink Amide) when no other highly sensitive residues are present.

1. Resin Preparation:

  • Ensure the N-terminal Fmoc group has been removed by treating with 20% piperidine in DMF.[15]
  • Transfer the desired amount of dry peptide-resin (e.g., 50-100 mg) to a suitable reaction vessel.
  • Wash the resin thoroughly with Dichloromethane (DCM) (3x) to remove residual DMF.[5]
  • Dry the resin under a high vacuum for at least 1 hour.

2. Cleavage Reaction:

  • Prepare the cleavage cocktail fresh: 95% TFA, 2.5% TIS, 2.5% H₂O. For 100 mg of resin, prepare approximately 2 mL of the cocktail.
  • CAUTION: Perform this step in a well-ventilated fume hood. TFA is highly corrosive.
  • Add the cleavage cocktail to the dry resin.
  • Allow the mixture to stand at room temperature for 2 hours, with occasional swirling to ensure complete mixing.[9]

3. Peptide Isolation:

  • Filter the resin from the cleavage mixture through a sintered glass funnel into a clean collection tube.
  • Wash the resin with small volumes of fresh TFA (2-3x) to recover any remaining peptide, combining all filtrates.[9]

4. Peptide Precipitation:

  • In a separate centrifuge tube, add approximately 10 volumes of ice-cold diethyl ether.[6]
  • Slowly add the combined TFA filtrate dropwise into the cold ether while gently vortexing. A white precipitate of the crude peptide should form.[15]
  • For maximum recovery, the ether-peptide mixture can be stored at 4°C overnight.[1]

5. Washing and Drying:

  • Centrifuge the suspension to pellet the precipitated peptide.
  • Carefully decant the ether supernatant.
  • Wash the peptide pellet with cold diethyl ether (3x) to remove residual scavengers and TFA.
  • Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude peptide is now ready for analysis (HPLC/MS) and purification.

Experimental Workflow Diagram

G cluster_prep 1. Resin Preparation cluster_cleavage 2. Cleavage Reaction cluster_workup 3. Isolation & Precipitation cluster_final 4. Final Product start Dry Peptide-Resin (Ac-D-2-Nal-Peptide-Resin) wash Wash with DCM start->wash dry Dry Under Vacuum wash->dry cocktail Add Fresh Cleavage Cocktail (e.g., TFA/TIS/H₂O) dry->cocktail react React for 2 hours (Room Temperature) cocktail->react filter Filter to Separate Resin react->filter precipitate Precipitate Peptide in Cold Diethyl Ether filter->precipitate wash_pellet Wash Pellet with Ether (3x) precipitate->wash_pellet end Dry Crude Peptide (Ready for Analysis/Purification) wash_pellet->end

Caption: General workflow for the cleavage and isolation of a peptide from solid-phase resin.

Troubleshooting Decision Tree

G start Problem Identified: Low Yield or Impure Product q_yield Is the cleavage yield low? start->q_yield q_purity Are there unexpected peaks in HPLC/MS? start->q_purity incomplete_cleavage Potential Cause: Incomplete Cleavage q_yield->incomplete_cleavage Yes reattachment Potential Cause: Peptide Reattachment q_yield->reattachment Yes q_yield->q_purity No sol_incomplete Solution: Extend cleavage time (3-4h) or re-cleave resin. incomplete_cleavage->sol_incomplete sol_reattachment Solution: Use stronger scavenger mix (e.g., add EDT). reattachment->sol_reattachment alkylation Potential Cause: Side-chain Alkylation (e.g., +56 Da) q_purity->alkylation Yes deprotection Potential Cause: Incomplete Deprotection q_purity->deprotection Yes sol_alkylation Solution: Increase scavenger concentration. Use fresh reagents. alkylation->sol_alkylation sol_deprotection Solution: Increase cleavage time. deprotection->sol_deprotection

Caption: Decision tree for troubleshooting common peptide cleavage issues.

References

Technical Support Center: Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during Solid-Phase Peptide Synthesis (SPPS), with a specific focus on managing steric hindrance from bulky residues like naphthylalanine (Nal).

Frequently Asked Questions (FAQs)

Q1: Why is coupling to or with a naphthylalanine (Nal) residue so difficult?

A1: The primary challenge is steric hindrance. The naphthyl group is a large, bulky aromatic side chain that physically obstructs the incoming activated amino acid from reaching the N-terminus of the growing peptide chain on the solid support.[1] This steric bulk is more pronounced in 1-Nal compared to 2-Nal.[1] This hindrance slows down the reaction rate and can lead to incomplete coupling, resulting in deletion sequences and low overall yield.[2]

Q2: What are the immediate signs of an incomplete or failed coupling reaction involving a naphthyl group?

A2: The most common indicators of a difficult coupling are:

  • Positive Ninhydrin (Kaiser) Test: A positive test (blue or purple resin beads) after the coupling step indicates the presence of unreacted primary amines on the resin.

  • Low Purity on Crude HPLC: Analysis of the crude peptide will show a complex chromatogram with multiple peaks, including the desired product and various deletion sequences.

  • Mass Spectrometry Analysis: MS analysis of the crude product will reveal masses corresponding to the target peptide as well as peptides missing the naphthylalanine residue or subsequent amino acids.

Q3: Which coupling reagents are recommended for sterically hindered residues like naphthylalanine?

A3: For sterically demanding couplings, standard carbodiimide reagents like DIC may be insufficient. More potent "in-situ" activating reagents are recommended. These include aminium/uronium salts like HATU, HCTU, and COMU, or phosphonium salts like PyBOP and PyAOP.[3][4] These reagents form highly reactive esters (OAt, O-6-ClBt, Oxyma) that can overcome the steric barrier more effectively. HATU, in particular, is noted for its high reactivity and fast kinetics, making it a strong choice for hindered residues.[4]

Q4: Can adjusting reaction conditions other than the coupling reagent improve efficiency?

A4: Yes. Several strategies can be employed:

  • Double Coupling: Repeating the coupling step with a fresh solution of amino acid and reagents is a common and effective strategy to drive the reaction to completion.[5][6]

  • Increased Reagent Concentration: Using a higher concentration of the amino acid and coupling reagents (e.g., increasing from 0.2 M to 0.5 M) can increase the probability of successful reaction events.[5]

  • Elevated Temperature: Increasing the reaction temperature (e.g., to 60°C, 75°C, or even 90°C) can provide the necessary energy to overcome the activation barrier caused by steric hindrance.[7][8][9] This is often employed in microwave-assisted peptide synthesis.[7][10]

  • Extended Coupling Time: Simply allowing the reaction to proceed for a longer duration (e.g., 2-4 hours or overnight) can lead to higher coupling efficiency for difficult residues.[4][11]

Troubleshooting Guides

Problem: Low Yield and Purity after Naphthylalanine Coupling

This guide provides a systematic approach to troubleshooting and optimizing the incorporation of sterically hindered naphthylalanine residues.

Logical Troubleshooting Workflow

G start Problem: Low Yield / Purity with Nal check_completion Was coupling completion monitored (e.g., Kaiser Test)? start->check_completion double_couple Strategy 1: Perform a Double Coupling check_completion->double_couple No / Positive Test change_reagent Strategy 2: Use a More Potent Coupling Reagent check_completion->change_reagent Yes / Negative Test, but purity is low still_low_yield Still Low Yield? double_couple->still_low_yield change_reagent->still_low_yield increase_temp Strategy 3: Increase Reaction Temperature (e.g., 60-90°C) still_low_yield->increase_temp Yes extend_time Strategy 4: Extend Coupling Time (2-4h or overnight) still_low_yield->extend_time Yes re_evaluate Re-evaluate with optimized protocol increase_temp->re_evaluate extend_time->re_evaluate

Caption: Troubleshooting workflow for low-yield naphthylalanine couplings.

Quantitative Data Summary

The choice of coupling reagent is critical for overcoming steric hindrance. While exact yields are sequence-dependent, the relative efficacy of different reagents for difficult couplings has been established.

Table 1: Comparison of Common Coupling Reagents for Sterically Hindered Couplings

Reagent ClassExample(s)AdditiveKey Advantages for Hindered CouplingsConsiderations
Aminium/Uronium HATU, HCTUHOAt, 6-Cl-HOBtHigh reactivity and fast kinetics; very effective for hindered residues.[4]Higher cost; potential for guanidinylation side reaction with excess reagent.
Aminium/Uronium COMUOxymaPureHigh reactivity comparable to HATU; byproducts are non-explosive and have better solubility.[12]Relatively newer and can be more expensive.[4]
Phosphonium PyBOP, PyAOPHOBt, HOAtHigh reactivity, well-suited for demanding couplings and cyclizations.[3]Byproducts can sometimes be difficult to remove completely.[4]
Carbodiimide DIC, DCCHOBt, OxymaPureCost-effective; low racemization when used with additives.[3][12]Generally slower reaction rates and less effective for severely hindered couplings compared to aminium/phosphonium reagents.[4]

Experimental Protocols

Protocol 1: High-Efficiency Double Coupling for Naphthylalanine

This protocol is designed for manual or automated SPPS when a difficult coupling is anticipated or confirmed by a positive ninhydrin test.

1. Resin Preparation:

  • Swell the peptide-resin in N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Perform the standard Fmoc-deprotection step using 20% piperidine in DMF.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

2. First Coupling:

  • In a separate vessel, prepare the activation solution:

    • Fmoc-Nal-OH (3-5 equivalents relative to resin loading)

    • HATU (3-5 equivalents)

    • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (6-10 equivalents)

  • Dissolve the components in a minimal volume of DMF or N-methyl-2-pyrrolidone (NMP).

  • Allow the solution to pre-activate for 1-2 minutes.

  • Add the activation solution to the deprotected peptide-resin.

  • Agitate the reaction for 1-2 hours at room temperature.

  • Wash the resin with DMF (3 times).

3. Monitoring and Second Coupling:

  • Perform a ninhydrin (Kaiser) test on a small sample of resin beads.

  • If the test is positive (blue beads), proceed to the second coupling.

  • Repeat step 2 (First Coupling) using a freshly prepared activation solution.

  • After the second coupling, wash the resin thoroughly with DMF (5-7 times).

  • Perform a final ninhydrin test to confirm completion (yellow beads).

Protocol 2: Elevated Temperature Coupling for Naphthylalanine

This protocol is suitable for microwave-assisted synthesizers or conventional systems equipped with heating jackets.

1. Resin and Reagent Preparation:

  • Swell the resin and perform Fmoc-deprotection as described in Protocol 1.

  • Prepare the activation solution as described in Protocol 1, step 2.

2. Heated Coupling:

  • Add the pre-activated amino acid solution to the resin.

  • Increase the temperature of the reaction vessel to the desired setpoint (e.g., 75°C).[8]

  • Agitate the reaction mixture at the elevated temperature for an optimized time (e.g., 5-10 minutes).[6][7] Note: High temperatures can increase the risk of side reactions like racemization for sensitive amino acids (e.g., His, Cys), so optimization is key.[10]

  • Cool the reaction vessel to room temperature.

  • Wash the resin thoroughly with DMF (5-7 times).

  • Confirm coupling completion with a ninhydrin test.

Workflow for Protocol Selection

G start Starting Synthesis with Naphthylalanine equipment Is a heated synthesizer (e.g., microwave) available? start->equipment protocol2 Use Protocol 2: Elevated Temperature Coupling equipment->protocol2 Yes protocol1 Use Protocol 1: High-Efficiency Double Coupling equipment->protocol1 No monitor Monitor completion (Ninhydrin Test) protocol2->monitor protocol1->monitor

Caption: Decision diagram for selecting an appropriate coupling protocol.

References

stability issues of Ac-D-2-Nal-OH in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of N-acetyl-D-2-naphthylalanine (Ac-D-2-Nal-OH) in solution. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

The stability of this compound in solution can be influenced by several factors, including pH, temperature, light exposure, the presence of oxidizing agents, and enzymatic activity.[1][2] It is crucial to control these parameters to ensure the integrity of your sample during storage and experimentation.

Q2: What are the potential degradation pathways for this compound in solution?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation can be inferred from its chemical structure. The primary concerns would be hydrolysis of the N-acetyl group and oxidation of the electron-rich naphthalene ring. In the context of a larger peptide, the peptide bond itself would also be susceptible to hydrolysis.

Q3: How stable is this compound to pH variations?

The stability of this compound is expected to be pH-dependent. Strongly acidic or basic conditions can promote the hydrolysis of the N-acetyl group. The pH of the solution can significantly influence the rate of degradation of pharmaceutical compounds.[2] It is advisable to maintain the pH of the solution within a neutral range (pH 6-8) for optimal stability, unless experimental conditions require otherwise.

Q4: Is this compound sensitive to light?

Compounds containing aromatic ring systems, such as the naphthalene moiety in this compound, can be susceptible to photodegradation.[2] It is recommended to protect solutions of this compound from light by using amber vials or by covering the container with aluminum foil, especially during long-term storage or prolonged experiments.

Q5: What is the recommended storage temperature for this compound solutions?

For short-term storage, refrigeration (2-8 °C) is recommended.[3] For long-term storage, freezing (-20 °C or -80 °C) is advisable to minimize degradation.[4] Avoid repeated freeze-thaw cycles, as this can accelerate degradation. It is best practice to aliquot stock solutions into smaller volumes for single use.

Q6: Can I expect enzymatic degradation of this compound in my experiments?

If you are working with biological matrices that may contain enzymes such as acylases or peptidases, enzymatic degradation is a possibility.[5][6][7] These enzymes can hydrolyze the N-acetyl group or the peptide bond. The N-terminal acetylation is known to protect intracellular proteins from some forms of proteolysis.[5]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Appearance of a new peak in HPLC analysis over time. Chemical degradation of this compound.Perform a forced degradation study to identify potential degradants. Analyze the mass of the new peak by LC-MS to hypothesize its structure. Re-evaluate your solution preparation and storage conditions (pH, temperature, light exposure).
Decrease in the area of the this compound peak in HPLC. Degradation of the parent compound.Quantify the loss of this compound over time to determine the degradation rate. Ensure proper storage conditions are maintained. Prepare fresh solutions for critical experiments.
Solution changes color (e.g., turns yellow). Oxidation of the naphthalene ring or other degradation.Protect the solution from light and oxygen. Consider purging the solution and the headspace of the vial with an inert gas like nitrogen or argon. The use of antioxidants could be explored, but their compatibility must be verified.
Inconsistent results in biological assays. Instability of the compound in the assay buffer or medium.Assess the stability of this compound directly in the assay buffer under the experimental conditions (e.g., 37°C, presence of media components). Prepare fresh dilutions of the compound from a frozen stock solution immediately before each experiment.

Hypothetical Stability Data

The following tables present hypothetical stability data for this compound to illustrate how such data might be structured. Note: This is example data and not the result of actual experiments.

Table 1: Hypothetical pH Stability of this compound (0.1 mg/mL) at 25°C over 48 hours

pHTime (hours)% Remaining this compound
3.00100.0
2495.2
4890.5
7.00100.0
2499.8
4899.5
9.00100.0
2496.1
4892.3

Table 2: Hypothetical Temperature and Light Exposure Effects on this compound (0.1 mg/mL, pH 7.0) over 7 days

Condition% Remaining this compound
2-8°C, Protected from Light99.2
25°C, Protected from Light97.5
25°C, Exposed to Light91.3
40°C, Protected from Light85.4

Experimental Protocols

Protocol 1: HPLC-Based Stability Indicating Method

This protocol outlines a general procedure for developing an HPLC method to monitor the stability of this compound.

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient Elution: Develop a gradient to separate the parent compound from potential degradants. A starting point could be:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30-35 min: 90-10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection at a wavelength where the naphthalene ring has strong absorbance (e.g., 220 nm and 280 nm).

  • Method Validation: The method should be validated for specificity, linearity, accuracy, and precision according to relevant guidelines.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products and to establish the stability-indicating nature of the analytical method.

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 0.1 mg/mL. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 0.1 mg/mL. Incubate at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound at 60°C for 24 hours. Also, incubate a solution of the compound at 60°C.

  • Photolytic Degradation: Expose a solution of the compound (0.1 mg/mL) to a calibrated light source (e.g., Xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis: Analyze all samples by the developed HPLC-PDA method. Compare the chromatograms to an untreated control solution to identify degradation peaks. Use LC-MS to obtain mass information on the major degradation products.

Visualizations

G Potential Degradation Pathways for this compound AcD2NalOH This compound Hydrolysis Hydrolysis (Acid/Base/Enzymatic) AcD2NalOH->Hydrolysis Oxidation Oxidation (Light/Oxidizing Agents) AcD2NalOH->Oxidation Deacetylated D-2-Naphthylalanine + Acetic Acid Hydrolysis->Deacetylated Oxidized Oxidized Naphthalene Derivatives Oxidation->Oxidized

Caption: Potential degradation pathways for this compound.

G Workflow for this compound Stability Study cluster_0 Method Development cluster_1 Stability Testing MD_HPLC Develop HPLC Method MD_Forced Forced Degradation Study MD_HPLC->MD_Forced MD_Validate Validate Method MD_Forced->MD_Validate ST_Prepare Prepare Solutions MD_Validate->ST_Prepare ST_Store Store under various conditions (pH, temp, light) ST_Prepare->ST_Store ST_Analyze Analyze at time points ST_Store->ST_Analyze ST_Data Analyze Data ST_Analyze->ST_Data

Caption: Experimental workflow for a stability study.

References

Technical Support Center: Purification of Hydrophobic Peptides Containing Ac-D-2-Nal-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the unique challenges encountered during the purification of hydrophobic peptides incorporating N-acetyl-D-2-naphthylalanine (Ac-D-2-Nal-OH). The bulky and hydrophobic nature of the naphthylalanine residue often leads to issues with solubility, aggregation, and chromatographic performance.

Frequently Asked Questions (FAQs)

Q1: What makes peptides containing this compound particularly challenging to purify?

A1: The primary challenge stems from the highly hydrophobic and aromatic nature of the this compound residue.[1] This characteristic can lead to several purification issues:

  • Poor Solubility: These peptides often have limited solubility in aqueous solutions commonly used in reversed-phase HPLC.[2][3]

  • Aggregation: The hydrophobic side chains can interact, causing the peptides to aggregate and form β-sheets, which hinders effective purification.[4][5][6]

  • Strong Retention: The hydrophobicity results in very strong binding to C18 columns, requiring high concentrations of organic solvent for elution, which can lead to poor peak shape and co-elution with other hydrophobic impurities.

  • Secondary Interactions: The aromatic ring of the naphthylalanine can engage in secondary π-π stacking interactions with the stationary phase or other peptide molecules, further complicating the separation.

Q2: My peptide containing this compound is insoluble in the initial mobile phase. What should I do?

A2: This is a common problem with hydrophobic peptides. Here are several strategies to improve solubility:

  • Initial Dissolution in Strong Organic Solvents: First, attempt to dissolve the peptide in a small amount of a strong organic solvent such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), isopropanol, or n-propanol.[7] For extremely difficult cases, hexafluoro-2-propanol (HFIP) can be effective, though it may require specific mobile phase adjustments.[7][8]

  • Stepwise Dilution: After the initial dissolution, slowly add the initial mobile phase (high aqueous content) to the dissolved peptide solution while vortexing.[7] Be cautious not to dilute it to the point where the peptide precipitates.[7]

  • Use of Chaotropic Agents: In some instances, incorporating chaotropic agents like guanidine hydrochloride or urea in the sample solvent can help disrupt aggregation and improve solubility, but this is more common for larger proteins and may not be ideal for HPLC purification of peptides.[9]

Q3: I'm observing significant peak tailing and broad peaks during HPLC purification. How can I improve the peak shape?

A3: Poor peak shape is often a result of secondary interactions, peptide aggregation, or slow kinetics of interaction with the stationary phase.[4] Consider the following troubleshooting steps:

  • Optimize Mobile Phase Additives: Trifluoroacetic acid (TFA) is a standard ion-pairing agent that can minimize secondary interactions with free silanol groups on the column.[4] If you are using formic acid (FA) for MS compatibility and observing tailing, you might need to increase its concentration or switch to a different ion-pairing agent like difluoroacetic acid (DFA).[4]

  • Increase Column Temperature: Elevating the column temperature (e.g., to 40-60°C) can significantly improve peak shape by enhancing peptide solubility, reducing mobile phase viscosity, and improving mass transfer kinetics.[7]

  • Adjust the Gradient Slope: A shallower gradient can provide more time for the peptide to interact with the stationary phase and elute in a more focused band, leading to sharper peaks.[4]

  • Lower the Flow Rate: Reducing the flow rate can sometimes lead to better peak resolution, but be mindful of longer run times.[4]

Q4: My recovery of the this compound containing peptide is very low after purification. What are the potential causes and solutions?

A4: Low recovery is a frequent issue with hydrophobic peptides and can be attributed to several factors:

  • Irreversible Adsorption: The peptide may be irreversibly binding to the stationary phase or metallic surfaces of the HPLC system.[4]

    • Solution: Passivate the HPLC system with a strong acid. Consider using a biocompatible HPLC system with PEEK tubing and components.[4]

  • Precipitation on the Column: The peptide may precipitate at the head of the column when the sample, dissolved in a strong organic solvent, mixes with the highly aqueous mobile phase.

    • Solution: Ensure the initial mobile phase has a sufficient percentage of organic solvent to maintain peptide solubility.

  • Aggregation: Aggregated peptides may not be effectively eluted from the column.

    • Solution: Address solubility issues during sample preparation as described in Q2.

Troubleshooting Guides

Problem: Peptide Precipitation During Sample Preparation or Injection
Symptom Possible Cause Suggested Solution
Sample becomes cloudy or forms visible precipitate upon dilution with aqueous buffer.The peptide is not soluble in the final injection solvent mixture.1. Dissolve the peptide in 100% DMSO, DMF, or isopropanol first, then slowly add the aqueous buffer.[7] 2. Increase the proportion of organic solvent in the initial mobile phase. 3. Consider using solvents like trifluoroethanol (TFE) or HFIP for initial dissolution of highly problematic peptides.[8][10]
High backpressure upon injection.Peptide has precipitated on the column frit or at the head of the column.1. Filter the sample immediately before injection. 2. Adjust the sample solvent and initial mobile phase to be more compatible. 3. If precipitation is suspected, flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to attempt to redissolve the peptide.
Problem: Poor Chromatographic Performance
Symptom Possible Cause Suggested Solution
Broad, tailing peaks.- Secondary interactions with the stationary phase. - Peptide aggregation.[4] - Slow desorption kinetics.1. Increase the concentration of the ion-pairing agent (e.g., TFA from 0.1% to 0.2%). 2. Increase the column temperature to 40-60°C.[7] 3. Use a shallower gradient.[4] 4. Consider a different stationary phase (e.g., diphenyl or a C4 column) which may have different selectivity.[11][12]
Split or multiple peaks for a pure compound.- On-column aggregation or conformational isomers. - Overloading of the column.1. Lower the sample concentration. 2. Increase the column temperature. 3. Add organic modifiers like isopropanol or n-propanol to the mobile phase to disrupt aggregation.
No elution of the peptide.The peptide is irreversibly adsorbed to the column due to extreme hydrophobicity.[13]1. Use a column with a less retentive stationary phase (e.g., C4 instead of C18). 2. Employ a mobile phase with a stronger organic solvent, such as isopropanol or n-propanol, in addition to acetonitrile. 3. Perform a high-percentage organic wash (e.g., 100% acetonitrile or isopropanol) at the end of the gradient.

Experimental Protocols

Protocol 1: General RP-HPLC Purification Method for Peptides Containing this compound
  • Sample Preparation:

    • Dissolve the lyophilized peptide in a minimal volume of DMSO or DMF (e.g., 10-20 mg/mL).[7]

    • Vortex until fully dissolved.

    • Slowly dilute the sample with Mobile Phase A (see below) to the desired concentration for injection (e.g., 1-5 mg/mL).[7] If precipitation occurs, try diluting with a mixture containing a higher percentage of organic solvent.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: A C18 reversed-phase column is a good starting point. For very hydrophobic peptides, a C4 or Diphenyl column may be more suitable.[11][12]

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Column Temperature: 40°C (can be optimized between 30-60°C).[7]

    • Detection: 220 nm and 280 nm.

    • Flow Rate: 1 mL/min for an analytical column (e.g., 4.6 mm ID). Adjust accordingly for preparative columns.

  • Gradient Elution:

    • Scouting Run: Perform a broad linear gradient from 5% to 95% B over 30 minutes to determine the approximate elution time of the peptide.[4]

    • Optimized Gradient: Based on the scouting run, design a shallower gradient around the elution point. For example, if the peptide elutes at 60% B, a new gradient could be 50% to 70% B over 40 minutes.[4]

    • Column Wash: Include a high organic wash (e.g., 95% B) at the end of each run to strip any tightly bound impurities.

    • Re-equilibration: Ensure the column is thoroughly re-equilibrated at the initial conditions before the next injection.

  • Fraction Collection and Analysis:

    • Collect fractions across the main peak.

    • Analyze the purity of each fraction using analytical HPLC.

    • Pool the fractions that meet the desired purity level.

    • Lyophilize the pooled fractions to obtain the purified peptide.

Visualizations

Troubleshooting_Workflow start Start: Purification Issue (e.g., Poor Solubility, Bad Peak Shape) solubility Q: Is the peptide soluble in the initial mobile phase? start->solubility dissolve_strong A: Dissolve in strong organic solvent (DMSO, DMF). Then dilute slowly. solubility->dissolve_strong No peak_shape Q: Is the peak shape (tailing, broad) acceptable? solubility->peak_shape Yes dissolve_strong->solubility increase_temp A: Increase column temp (40-60°C). Use shallower gradient. Optimize ion-pairing agent. peak_shape->increase_temp No recovery Q: Is the recovery adequate? peak_shape->recovery Yes increase_temp->peak_shape passivate A: Passivate HPLC system. Check for on-column precipitation. Use less retentive column (C4). recovery->passivate No end End: Successful Purification recovery->end Yes passivate->recovery Experimental_Workflow start Start: Lyophilized Crude Peptide dissolution 1. Sample Dissolution (DMSO/DMF, then dilute with Mobile Phase A) start->dissolution filtration 2. Sample Filtration (0.45 µm) dissolution->filtration hplc_setup 3. HPLC Setup (C18/C4 Column, Temp: 40-60°C) filtration->hplc_setup scouting_run 4. Scouting Gradient Run (5-95% Acetonitrile) hplc_setup->scouting_run optimization 5. Gradient Optimization (Shallow gradient around elution point) scouting_run->optimization fraction_collection 6. Fraction Collection optimization->fraction_collection analysis 7. Purity Analysis of Fractions (Analytical HPLC) fraction_collection->analysis pooling 8. Pooling of Pure Fractions analysis->pooling lyophilization 9. Lyophilization pooling->lyophilization end End: Purified Peptide lyophilization->end

References

Technical Support Center: Analytical Method Development for Ac-D-2-Nal-OH Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical method development for peptides containing N-acetyl-D-2-naphthylalanine (Ac-D-2-Nal-OH).

Frequently Asked Questions (FAQs)

Q1: Why are peptides containing this compound challenging to analyze?

A1: Peptides incorporating this compound present unique analytical challenges primarily due to the bulky and highly hydrophobic nature of the naphthylalanine residue. This can lead to several issues, including:

  • Poor aqueous solubility: Making sample preparation difficult.

  • Strong retention in reversed-phase HPLC: Requiring strong organic mobile phases for elution, which can lead to poor peak shape and resolution.

  • Potential for aggregation: The hydrophobic interactions can cause peptides to aggregate, leading to broad or split peaks.

  • Unique fragmentation patterns in mass spectrometry: The stable aromatic structure of the naphthyl group can influence how the peptide breaks apart in the mass spectrometer.

Q2: What is a "stability-indicating method" and why is it important for these peptides?

A2: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active peptide, free from interference from process impurities, excipients, and degradation products.[1] It is crucial for this compound containing peptides because it ensures that any changes in the peptide's purity and integrity over time and under various stress conditions (e.g., heat, light, pH changes) are detected. This is a regulatory requirement for drug development and ensures the safety and efficacy of the peptide therapeutic.[2][3]

Q3: My this compound containing peptide shows poor peak shape (e.g., tailing or broadening) in RP-HPLC. What can I do to improve it?

A3: Poor peak shape for hydrophobic peptides is a common issue. Here are several strategies to improve it:

  • Optimize the organic modifier: Acetonitrile is a common choice, but for very hydrophobic peptides, consider using n-propanol or isopropanol, which can improve solubility and reduce secondary interactions with the stationary phase.

  • Adjust the ion-pairing agent: Trifluoroacetic acid (TFA) is standard, but its concentration can be optimized (e.g., 0.05% to 0.1%). For mass spectrometry applications, formic acid (FA) is preferred to avoid ion suppression, although it may provide different selectivity.

  • Increase the column temperature: Operating the column at elevated temperatures (e.g., 40-60°C) can improve peak shape by reducing mobile phase viscosity and enhancing mass transfer.

  • Change the stationary phase: If a C18 column gives poor results, consider a less retentive phase like C8, C4, or a phenyl-hexyl column, which can reduce the strong hydrophobic interactions.

Q4: I am having trouble dissolving my this compound containing peptide for analysis. What solvents should I try?

A4: Due to their hydrophobicity, these peptides often have limited solubility in purely aqueous solutions. A recommended approach is to first dissolve the peptide in a small amount of a strong organic solvent and then dilute it with the aqueous mobile phase. Suitable initial solvents include:

  • Dimethyl sulfoxide (DMSO)

  • Dimethylformamide (DMF)

  • N-Methyl-2-pyrrolidone (NMP)

  • A small amount of acid (e.g., acetic acid) or base (e.g., ammonium hydroxide) depending on the peptide's isoelectric point (pI).

Always test the solubility of a small amount of the peptide first. When diluting with your aqueous buffer, add the aqueous phase slowly to the dissolved peptide concentrate while vortexing to avoid precipitation.

Troubleshooting Guides

Issue 1: Low or No Recovery of the Peptide from the HPLC Column
Potential Cause Troubleshooting Step
Irreversible adsorption on the column due to extreme hydrophobicity.1. Use a less retentive column (C8, C4, or Phenyl). 2. Increase the organic content of the mobile phase during the gradient. 3. Add a stronger organic solvent like isopropanol to the mobile phase. 4. Perform a column wash with a very strong solvent (e.g., 100% isopropanol) after each run.
Peptide precipitation on the column upon injection.1. Ensure the sample diluent is compatible with the initial mobile phase. The sample should be dissolved in a solvent with at least the same organic strength as the initial mobile phase. 2. Decrease the injection volume.
Aggregation of the peptide.1. Add chaotropic agents like guanidine hydrochloride or urea to the sample diluent (if compatible with the HPLC system). 2. Increase the column temperature.
Issue 2: Co-elution of Impurities with the Main Peptide Peak
Potential Cause Troubleshooting Step
Insufficient resolution of the HPLC method.1. Optimize the gradient: Decrease the gradient slope (e.g., from 1% B/min to 0.5% B/min) around the elution time of the main peak.[4] 2. Change the organic modifier: Switching from acetonitrile to methanol or isopropanol can alter selectivity. 3. Change the pH of the mobile phase: Modifying the pH can change the ionization state of the peptide and its impurities, thus altering their retention times. 4. Try a different stationary phase: An orthogonal stationary phase (e.g., a phenyl column if you are using a C18) can provide different selectivity.
Peak purity issues not visible with UV detection alone.1. Use a diode-array detector (DAD) to check for peak purity across the entire peak. 2. Couple the HPLC system to a mass spectrometer (LC-MS) to identify any co-eluting species with different mass-to-charge ratios.
Issue 3: Inconsistent Retention Times
Potential Cause Troubleshooting Step
Inadequate column equilibration between runs.1. Increase the column equilibration time to at least 10 column volumes with the initial mobile phase conditions.
Fluctuations in mobile phase composition .1. Ensure mobile phases are properly degassed. 2. If using an online mixer, check for proper functioning. 3. Manually prepare mobile phase pre-mixes to ensure consistency.
Changes in column temperature .1. Use a column oven to maintain a constant temperature throughout the analysis.

Experimental Protocols

Protocol 1: Stability-Indicating RP-UPLC-UV Method

This protocol provides a starting point for developing a stability-indicating method for a hypothetical this compound containing peptide (e.g., a GnRH antagonist).

1. Sample Preparation:

  • Prepare a stock solution of the peptide at 1 mg/mL by dissolving it in a minimal amount of DMSO, followed by dilution with a 50:50 mixture of acetonitrile and water.

  • For analysis, dilute the stock solution to 0.1 mg/mL with the initial mobile phase conditions.

2. UPLC System and Conditions:

Parameter Condition
Column C18, 1.7 µm, 2.1 x 100 mm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 0.3 mL/min
Column Temperature 45°C
UV Detection 220 nm
Injection Volume 5 µL
Gradient 20% to 60% B over 15 minutes

3. Forced Degradation Study:

  • Acid Hydrolysis: Incubate the peptide solution in 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Incubate the peptide solution in 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Incubate the peptide solution in 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Store the solid peptide at 80°C for 48 hours.

  • Photostability: Expose the peptide solution to light according to ICH Q1B guidelines.

After exposure, neutralize the acid and base-stressed samples and dilute all samples to the target concentration for UPLC analysis. The method should be able to resolve all major degradation products from the parent peptide.

Protocol 2: UPLC-MS for Identity Confirmation and Impurity Profiling

1. Sample Preparation:

  • Prepare the sample as described in Protocol 1, but dilute with a mobile phase containing 0.1% formic acid instead of TFA.

2. UPLC-MS System and Conditions:

Parameter Condition
Column C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 50°C
Gradient 20% to 60% B over 10 minutes
MS Detector Q-TOF or Orbitrap
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Range (m/z) 200 - 2000
MS/MS Fragmentation Collision-Induced Dissociation (CID)

Quantitative Data Summary

The following tables provide illustrative data for a hypothetical 10-amino acid GnRH antagonist containing Ac-D-2-Nal at position 1.

Table 1: Effect of Method Parameters on Retention Time and Peak Shape

Parameter Change Retention Time (min) Peak Asymmetry (USP) Observations
Baseline (C18, 45°C, ACN) 12.51.6Significant tailing
Column: C8 10.21.3Reduced retention, improved symmetry
Column: Phenyl-Hexyl 11.81.2Different selectivity, better peak shape
Temperature: 60°C 11.51.1Sharper peak, reduced tailing
Mobile Phase B: Isopropanol 14.81.0Increased retention, excellent peak shape

Table 2: Expected Degradation Products from Forced Degradation Studies

Stress Condition Potential Degradation Product Expected Mass Change
Acid/Base Hydrolysis Deamidation (if Asn/Gln present)+1 Da
Peptide bond cleavageVaries
Oxidation (H₂O₂) Oxidation of Met, Trp, or His (if present)+16 Da per oxidation
Oxidation of Naphthyl ring+16 Da
Thermal Isomerization/RacemizationNo mass change
Formation of pyroglutamate from N-terminal Gln-17 Da
Photostability Oxidation or fragmentationVaries

Visualizations

MethodDevelopmentWorkflow Workflow for this compound Peptide Analytical Method Development cluster_prep 1. Initial Assessment & Preparation cluster_hplc 2. HPLC/UPLC Method Development cluster_ms 3. MS Method Development cluster_stability 4. Stability-Indicating Method Validation start Define Analytical Target Profile (ATP) solubility Assess Solubility (DMSO, DMF, ACN) start->solubility screening Initial Screening (C18, ACN/H2O/TFA, Gradient) solubility->screening optimization Optimize Parameters: - Stationary Phase (C8, Phenyl) - Organic Modifier (IPA, MeOH) - Temperature (40-60°C) - Gradient Slope screening->optimization Poor Peak Shape or Resolution? ms_method Develop LC-MS Method (Formic Acid instead of TFA) optimization->ms_method identity Confirm Identity (Intact Mass) ms_method->identity fragmentation Characterize Impurities (MS/MS Fragmentation) identity->fragmentation forced_degradation Perform Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) fragmentation->forced_degradation specificity Demonstrate Specificity (Resolve all degradants) forced_degradation->specificity validation Full Method Validation (ICH Guidelines) specificity->validation end end validation->end Method Ready for Use

Caption: A logical workflow for the development of a stability-indicating analytical method for this compound containing peptides.

GnRH_Signaling_Pathway Mechanism of Action for GnRH Antagonists cluster_receptor Pituitary Gonadotroph Cell GnRH GnRH GnRH_R GnRH Receptor GnRH->GnRH_R Binds & Activates GnRH_Antagonist GnRH Antagonist (contains this compound) GnRH_Antagonist->GnRH_R Competitively Binds & Blocks Gq_protein Gq Protein Activation GnRH_R->Gq_protein Blocked Signal Transduction Blocked GnRH_R->Blocked PLC Phospholipase C (PLC) Activation Gq_protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Secretion LH & FSH Secretion Ca_PKC->Secretion

Caption: Competitive binding of a GnRH antagonist to the GnRH receptor, blocking the downstream signaling pathway.

References

Technical Support Center: Forced Degradation Studies of Peptides with N-Acetyl-D-2-naphthylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for conducting forced degradation studies on peptides containing N-Acetyl-D-2-naphthylalanine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the forced degradation of peptides featuring N-Acetyl-D-2-naphthylalanine, offering step-by-step solutions to common experimental challenges.

Issue 1: Inconsistent or Unexpected Degradation Profiles

  • Possible Cause: Degradation of the peptide stock or working solutions prior to the initiation of the forced degradation study.

  • Troubleshooting Steps:

    • Assess Solution Stability: Before beginning a full-scale forced degradation study, it is crucial to determine the stability of the peptide in your specific experimental buffer.

    • Freshly Prepare Solutions: Whenever possible, use freshly prepared solutions for your experiments to minimize the risk of pre-existing degradation.

    • Proper Storage: If solutions must be stored, keep them at 2-8°C for short-term use and verify their stability under these conditions. For longer-term storage, lyophilized peptides should be stored at –20 °C or –80 °C.

    • Check for Contamination: Microbial contamination can introduce proteases that may degrade the peptide. Employ sterile handling techniques and use sterile, high-purity water and reagents.

Issue 2: Poor Peak Shape or Unexpected Peaks in HPLC Analysis

  • Possible Cause: On-column degradation, interaction with the stationary phase, or improper mobile phase composition. The bulky and hydrophobic nature of the naphthylalanine residue can sometimes lead to peak tailing or broadening.

  • Troubleshooting Steps:

    • Mobile Phase pH: Ensure the pH of the mobile phase is within a stable range for both the peptide and the column, which is typically pH 2-8 for silica-based columns.

    • Sample Solvent: To avoid peak distortion, dissolve the sample in the initial mobile phase whenever feasible.

    • Gradient Optimization: Adjust the gradient slope and the organic modifier (e.g., acetonitrile) to enhance peak shape and resolution.

    • Column Temperature: Maintain a consistent and optimized column temperature to ensure reproducible retention times.

    • Identify Degradation Products: If new peaks appear over time, this may be an indication of degradation. Utilize mass spectrometry (LC-MS) to identify these new products.

Issue 3: Limited Degradation Observed Under Stress Conditions

  • Possible Cause: The N-acetyl group and the D-configuration of the naphthylalanine may confer increased stability against certain degradation pathways. The stress conditions may not be harsh enough.

  • Troubleshooting Steps:

    • Increase Stressor Concentration: Gradually increase the concentration of the acid, base, or oxidizing agent.

    • Extend Exposure Time: Increase the duration of exposure to the stress condition.

    • Elevate Temperature: For thermal degradation, incrementally increase the temperature.

    • Combined Stress: Consider applying a combination of stressors, such as heat and humidity, to promote degradation. The target degradation rate for stressed samples is typically a 10-20% decrease in the purity area.[1]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding forced degradation studies of peptides containing N-Acetyl-D-2-naphthylalanine.

Q1: What are the potential degradation pathways for peptides containing N-Acetyl-D-2-naphthylalanine?

A1: Peptides with this structure can degrade through several pathways:

  • Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions. The bulky naphthylalanine side chain might influence the rate of hydrolysis of adjacent peptide bonds.[2]

  • Oxidation: The naphthalene ring is an aromatic system and may be susceptible to oxidation, especially under forced oxidative conditions (e.g., using hydrogen peroxide). This is a known degradation pathway for other aromatic amino acids like tryptophan, for which naphthylalanine is sometimes a substitute.[3][4]

  • Photodegradation: The naphthalene moiety can absorb UV light, potentially leading to photolytic degradation.

  • Deamidation: If the peptide sequence contains asparagine or glutamine residues, deamidation can occur under stress conditions.

  • Racemization: The D-amino acid configuration is generally stable, but extreme pH and temperature conditions could potentially lead to racemization at other chiral centers in the peptide.

Q2: How does the N-Acetyl-D-2-naphthylalanine residue affect the overall stability of the peptide?

A2: The inclusion of N-Acetyl-D-2-naphthylalanine can enhance peptide stability. The N-acetylation protects the N-terminus from certain enzymatic degradation. The D-amino acid configuration provides resistance to proteolysis by common proteases, which typically recognize L-amino acids. The bulky, hydrophobic nature of the naphthyl group can also influence the peptide's conformation and potentially shield susceptible bonds from degradation.[5][6]

Q3: What are the recommended stress conditions for forced degradation studies of these peptides?

A3: A comprehensive forced degradation study should include the following conditions:

  • Acidic Hydrolysis: 0.1 M HCl at 60°C for up to 24 hours.

  • Basic Hydrolysis: 0.1 M NaOH at 60°C for up to 24 hours.

  • Oxidation: 3% H₂O₂ at room temperature for up to 24 hours.

  • Thermal Degradation: 60°C with 75% relative humidity for up to 48 hours.

  • Photostability: Exposure to UV light (e.g., 254 nm) and visible light.

It is important to select stress conditions that are likely to reflect real-world degradation without causing excessive breakdown of the molecule.[7]

Q4: Which analytical techniques are best suited for analyzing the degradation products?

A4: A combination of chromatographic and spectrometric techniques is recommended:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC): These are the primary methods for separating the parent peptide from its degradation products. A C18 column is often used.[8][9]

  • Mass Spectrometry (MS): Coupling HPLC or UHPLC with MS (LC-MS) is essential for the identification and characterization of degradation products by providing molecular weight information.[1]

  • UV-Vis Spectroscopy: The naphthalene group has a characteristic UV absorbance that can be used for detection and quantification.

Data Presentation

Table 1: Summary of Forced Degradation Results for a Hypothetical Peptide containing N-Acetyl-D-2-naphthylalanine

Stress ConditionDuration (hours)% Degradation of Parent PeptideMajor Degradation Products Identified
0.1 M HCl, 60°C2415.2Hydrolyzed fragments
0.1 M NaOH, 60°C2418.5Hydrolyzed fragments, Deamidated species
3% H₂O₂, RT2412.8Oxidized naphthylalanine, Oxidized methionine
60°C, 75% RH488.5Minor hydrolyzed fragments
UV Light (254 nm)1222.1Photodegradation products

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Under Oxidative Stress

This protocol outlines a general method for subjecting a peptide containing N-Acetyl-D-2-naphthylalanine to oxidative stress.

Methodology:

  • Solution Preparation: Prepare a stock solution of the peptide at a known concentration (e.g., 1 mg/mL) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Stress Induction: To an aliquot of the peptide solution, add hydrogen peroxide to a final concentration of 3%.

  • Incubation: Incubate the solution at room temperature, protected from light.

  • Time Points: At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot of the reaction mixture.

  • Sample Quenching: Immediately stop the degradation reaction by adding a quenching agent (e.g., sodium bisulfite) or by snap-freezing the sample at -80°C.

  • Analysis: Analyze the samples by RP-HPLC with UV and MS detection.

  • Quantification: Determine the percentage of the intact peptide remaining at each time point by comparing its peak area to the peak area at time zero.

  • Data Analysis: Plot the percentage of the intact peptide versus time to determine the degradation kinetics.

Visualizations

G Experimental Workflow for Forced Degradation Studies cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results and Interpretation PeptideSolution Prepare Peptide Solution (1 mg/mL) Acid Acidic Hydrolysis (0.1 M HCl, 60°C) PeptideSolution->Acid Expose to Stress Base Basic Hydrolysis (0.1 M NaOH, 60°C) PeptideSolution->Base Expose to Stress Oxidation Oxidation (3% H2O2, RT) PeptideSolution->Oxidation Expose to Stress Thermal Thermal Stress (60°C, 75% RH) PeptideSolution->Thermal Expose to Stress Photo Photostability (UV/Vis Light) PeptideSolution->Photo Expose to Stress Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Quenching Quench Reaction Sampling->Quenching HPLC RP-HPLC-UV Analysis Quenching->HPLC LCMS LC-MS Identification Quenching->LCMS Quantification Quantify Degradation HPLC->Quantification Identification Identify Degradants LCMS->Identification Pathway Determine Degradation Pathways Quantification->Pathway Identification->Pathway

Caption: Workflow for conducting forced degradation studies on peptides.

G Troubleshooting Logic for HPLC Analysis Start Poor Peak Shape or Unexpected Peaks? CheckMobilePhase Is Mobile Phase pH Optimal (2-8)? Start->CheckMobilePhase AdjustpH Adjust Mobile Phase pH CheckMobilePhase->AdjustpH No CheckSolvent Is Sample Dissolved in Initial Mobile Phase? CheckMobilePhase->CheckSolvent Yes AdjustpH->CheckSolvent Redissolve Redissolve in Mobile Phase CheckSolvent->Redissolve No CheckTemp Is Column Temperature Constant and Optimized? CheckSolvent->CheckTemp Yes Redissolve->CheckTemp OptimizeGradient Optimize Gradient Slope and Organic Modifier IdentifyPeaks Identify New Peaks with LC-MS OptimizeGradient->IdentifyPeaks CheckTemp->OptimizeGradient Yes AdjustTemp Adjust Column Temperature CheckTemp->AdjustTemp No AdjustTemp->OptimizeGradient End Good Peak Shape IdentifyPeaks->End

Caption: Decision tree for troubleshooting common HPLC issues.

References

Validation & Comparative

A Researcher's Guide to Validating Peptides Containing Ac-D-2-Nal-OH: A Mass Spectrometry-Centric Approach

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise validation of synthetic peptides is a critical step in ensuring the integrity and reliability of their work. This guide provides a comprehensive comparison of mass spectrometry-based methods for the validation of peptide sequences containing the modified amino acid N-acetyl-D-2-naphthylalanine (Ac-D-2-Nal-OH), offering detailed experimental protocols and supporting data. We also explore alternative methods and elucidate why mass spectrometry stands as the superior choice for such modified peptides.

The incorporation of unnatural amino acids, such as the bulky and aromatic D-2-naphthylalanine, into peptide sequences is a common strategy to enhance their therapeutic properties. The subsequent N-terminal acetylation further modifies the peptide, often to increase its stability or mimic natural proteins. Validating the exact sequence and the presence of these modifications is paramount. While traditional methods like Edman degradation have been pivotal in protein sequencing, they face significant limitations with modified peptides.

Mass Spectrometry: The Gold Standard for Modified Peptide Validation

Mass spectrometry (MS) has emerged as an indispensable tool for peptide and protein analysis due to its speed, sensitivity, and versatility.[1] Coupled with liquid chromatography (LC-MS/MS), it allows for the separation of complex mixtures and the detailed structural elucidation of individual peptides. For a peptide containing this compound, mass spectrometry not only confirms the overall mass but also provides fragment ions that pinpoint the sequence and the location of the modifications.

The Unsuitability of Edman Degradation

Edman degradation, a chemical method that sequentially removes amino acids from the N-terminus, is rendered ineffective for peptides with a modified N-terminus.[2][3][4][5][6] The acetylation of the N-terminal amino group in this compound blocks the initial chemical reaction required for the Edman degradation process to commence.[3][4][6][7] While methods for deacetylation exist, they can be incomplete and may cause cleavage of internal peptide bonds, leading to ambiguous results.[8]

Comparative Analysis: Mass Spectrometry vs. Edman Degradation

FeatureMass Spectrometry (LC-MS/MS)Edman Degradation
Applicability to this compound Highly suitable. Can analyze N-terminally modified peptides.Not suitable without prior, potentially damaging, de-blocking steps.[3][4][6][7]
Information Provided Provides molecular weight, amino acid sequence, and localization of modifications.[1]Provides sequential N-terminal amino acid identification.[2][4]
Sensitivity High (picomole to attomole range).Moderate (picomole range).[6]
Throughput High. Can analyze complex mixtures.[2][9]Low. Requires a pure, single protein sample.[2][6]
Sample Requirement Low.Relatively high.[6]
Confirmation of Internal Sequence Yes, through fragmentation.No, only N-terminal sequence.[2]

Experimental Protocol: LC-MS/MS Validation of a Peptide Containing this compound

This protocol outlines a general procedure for the validation of a synthetic peptide containing this compound using LC-MS/MS.

Sample Preparation
  • Peptide Synthesis and Purification: The peptide should be synthesized using standard solid-phase peptide synthesis (SPPS) protocols.[7] Following cleavage from the resin and deprotection of side chains, the crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Sample Solubilization: Dissolve the purified, lyophilized peptide in a suitable solvent, typically a mixture of water and acetonitrile with a small amount of formic acid (e.g., 0.1%) to aid in ionization.

Liquid Chromatography (LC)
  • Column: A C18 reversed-phase column is commonly used for peptide separations.

  • Mobile Phases:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the peptide from the column. The gradient should be optimized based on the hydrophobicity of the peptide.

Mass Spectrometry (MS)
  • Ionization: Electrospray ionization (ESI) is the most common ionization technique for peptides.

  • MS Scan: Acquire a full MS scan to determine the mass-to-charge ratio (m/z) of the intact peptide. This allows for the confirmation of the molecular weight.

  • Tandem MS (MS/MS) Scan: Isolate the precursor ion corresponding to the peptide of interest and subject it to fragmentation using either Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD). HCD is often preferred for providing more extensive fragmentation and better identification of modified peptides.[3][10]

Data Analysis
  • Molecular Weight Confirmation: Compare the experimentally determined monoisotopic mass from the MS scan with the theoretical mass of the this compound containing peptide.

  • Sequence Verification: Analyze the MS/MS spectrum to identify the series of b- and y-ions. The mass differences between consecutive ions in a series correspond to the masses of the amino acid residues, thus confirming the peptide sequence. The presence of the N-acetyl group and the D-2-naphthylalanine residue will be reflected in the masses of the fragment ions.

Predicted Fragmentation Pattern

For a hypothetical peptide, Ac-D-2-Nal-Gly-Phe-OH, the following fragmentation pattern can be predicted. The N-terminal acetylation adds 42.0106 Da to the D-2-Nal residue. The bulky naphthyl group can influence fragmentation, but the primary cleavage sites are the peptide bonds.

Table of Predicted Fragment Ions for Ac-D-2-Nal-Gly-Phe-OH:

Fragment IonSequencePredicted m/z (monoisotopic)
b1Ac-D-2-Nal256.10
b2Ac-D-2-Nal-Gly313.12
y1Phe166.09
y2Gly-Phe223.11

Visualizing the Workflow and Comparison

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis synthesis Solid-Phase Peptide Synthesis purification RP-HPLC Purification synthesis->purification lc Liquid Chromatography (C18) purification->lc ms Mass Spectrometry (ESI) lc->ms msms Tandem MS (HCD/CID) ms->msms mw_confirm Molecular Weight Confirmation msms->mw_confirm seq_verify Sequence Verification (b/y ions) mw_confirm->seq_verify

Caption: Experimental workflow for the validation of a peptide containing this compound.

logical_comparison cluster_ms Mass Spectrometry cluster_edman Edman Degradation topic Validation of this compound Peptide ms_suitable Suitable for N-terminal modifications topic->ms_suitable edman_unsuitable Blocked by N-terminal acetylation topic->edman_unsuitable ms_info Provides sequence and modification data ms_suitable->ms_info ms_outcome Successful Validation ms_info->ms_outcome edman_outcome Validation Fails edman_unsuitable->edman_outcome

Caption: Logical comparison of Mass Spectrometry and Edman Degradation for this compound peptide validation.

Conclusion

For the accurate and comprehensive validation of peptides containing modifications such as N-terminal acetylation and the inclusion of non-natural amino acids like D-2-naphthylalanine, mass spectrometry, particularly LC-MS/MS, is the unequivocally superior method. It provides detailed structural information that is unattainable with traditional sequencing methods like Edman degradation, which are inherently limited by such modifications. The provided experimental framework and comparative data underscore the importance of selecting the appropriate analytical technique to ensure the quality and validity of synthetic peptides in research and drug development.

References

The Enhanced Biological Efficacy of Ac-D-2-Nal-OH Modified Peptides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The strategic modification of peptides is a cornerstone of modern drug development, transforming native sequences into potent therapeutic agents with improved stability, bioavailability, and efficacy. Among the arsenal of chemical modifications, the incorporation of N-acetyl-D-2-naphthylalanine (Ac-D-2-Nal-OH) stands out as a highly effective strategy. This guide provides a comparative analysis of the biological efficacy of peptides modified with this compound, with a primary focus on their role as Gonadotropin-Releasing Hormone (GnRH) antagonists, supported by experimental data and detailed protocols.

The this compound modification confers several key advantages. The N-terminal acetylation (Ac-) protects the peptide from degradation by aminopeptidases, while the D-configuration of the amino acid (D-) provides resistance to other proteases, significantly extending the peptide's in vivo half-life.[1][2] The 2-naphthylalanine (2-Nal) residue itself is a synthetic amino acid with a bulky, hydrophobic aromatic side chain.[3] This structure is crucial for enhancing the binding affinity and specificity of the peptide to its target receptor.[3][4]

Comparative Efficacy of this compound Containing GnRH Antagonists

The most prominent application of this compound is in the development of third-generation GnRH antagonists. These drugs are pivotal in treatments for advanced prostate cancer, endometriosis, and in assisted reproductive technologies.[5] They act by competitively blocking the GnRH receptor in the pituitary gland, leading to a rapid and reversible suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion.

Below is a comparative summary of several key GnRH antagonists that incorporate the this compound moiety, highlighting their structure and clinical status.

Peptide NameStructure (this compound and subsequent residues)Molecular Weight (Da)Clinical Status/Indication
Cetrorelix Ac-D-2Nal -D-Phe(4-Cl)-D-3Pal-Ser-Tyr-D-Cit-Leu-Arg-Pro-D-Ala-NH21431.1Approved for Infertility
Ganirelix Ac-D-2Nal -D-Phe(4-Cl)-D-3Pal-Ser-Tyr-D-hArg(Et2)-Leu-hArg(Et2)-Pro-D-Ala-NH21570.4Approved for Infertility
Teverelix Ac-D-2Nal -D-Phe(4-Cl)-D-3Pal-Ser-Tyr-D-hCit-Leu-Lys(iPr)-Pro-D-Ala-NH21459.1Phase 2 for Prostate Cancer[5]
Acyline Ac-D-2Nal -D-Phe(4-Cl)-D-3Pal-Ser-Phe(4-NHAc)-D-Phe(4-NHAc)-Leu-Lys(iPr)-Pro-D-Ala-NH21533.2Discontinued (Contraception, Prostate Cancer)[5]
Ozarelix Ac-D-2Nal -D-Phe(4-Cl)-D-3Pal-Ser-N(Me)Tyr-D-hCit-Nle-Arg-Pro-D-Ala-NH21459.1Discontinued (Endometriosis, Alzheimer's)[5]

Studies have demonstrated the superior performance of these antagonists in clinical settings. For instance, a comparative study in a non-human primate model showed that Cetrorelix induced a more prolonged and complete inhibition of LH and FSH release at lower doses compared to other antagonists like Nal-Glu and Antide.[6] At a dose of 250 µg/kg, Cetrorelix achieved complete inhibition, a feat the other compounds could not match.[6] This highlights the enhanced potency conferred by the specific combination of amino acids, including the pivotal Ac-D-2-Nal at the N-terminus.

Signaling Pathway: GnRH Receptor Antagonism

This compound modified peptides, particularly GnRH antagonists, exert their effect by blocking the GnRH receptor signaling pathway in pituitary gonadotrophs. This G-protein coupled receptor (GPCR) normally triggers a cascade leading to the synthesis and release of LH and FSH. The antagonist competitively binds to the receptor, preventing the endogenous GnRH from initiating this cascade.

GnRH_Signaling_Pathway cluster_EC Extracellular Space cluster_Membrane Cell Membrane cluster_IC Intracellular Space GnRH GnRH (Agonist) GnRHR GnRH Receptor (GnRHR) GnRH->GnRHR Binds & Activates Antagonist This compound Peptide (Antagonist) Antagonist->GnRHR Binds & Blocks Gq11 Gq/11 Protein GnRHR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Release ER->Ca Ca->PKC Activates Release LH & FSH Release Ca->Release Triggers Gene Gene Transcription (LH & FSH subunits) PKC->Gene Phosphorylates Transcription Factors Gene->Release Leads to

Caption: GnRH receptor signaling pathway and its inhibition by this compound antagonists.

Experimental Protocols

To assess the biological efficacy of this compound modified peptides, researchers employ a variety of in vitro and in vivo assays. A fundamental in vitro method is the competitive receptor binding assay, which quantifies the affinity of the modified peptide for its target receptor compared to the native ligand.

Protocol: Competitive GnRH Receptor Binding Assay

This protocol outlines a standard procedure for determining the binding affinity (Ki) of a test compound (e.g., Cetrorelix) to the GnRH receptor.

1. Materials and Reagents:

  • Cell line expressing the human GnRH receptor (e.g., HEK293-hGnRHR).

  • Radiolabeled GnRH agonist (e.g., [¹²⁵I]-Tryptorelin) as the tracer.

  • Unlabeled GnRH as the reference competitor.

  • Test Peptide (this compound modified peptide).

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation fluid and vials.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Multi-well plates (96-well).

  • Gamma counter or scintillation counter.

2. Procedure:

  • Membrane Preparation: Culture HEK293-hGnRHR cells and harvest. Homogenize cells in a lysis buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in the Binding Buffer. Determine protein concentration using a Bradford or BCA assay.

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Total Binding: 50 µL membrane suspension, 50 µL radiolabeled tracer, 50 µL Binding Buffer.

    • Non-specific Binding: 50 µL membrane suspension, 50 µL radiolabeled tracer, 50 µL high concentration of unlabeled GnRH (e.g., 1 µM).

    • Competitive Binding: 50 µL membrane suspension, 50 µL radiolabeled tracer, 50 µL of serially diluted Test Peptide.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a set duration (e.g., 90 minutes) to reach binding equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound.

  • Washing: Wash each filter multiple times with ice-cold Wash Buffer to remove any remaining unbound tracer.

  • Counting: Place the filters into scintillation vials with scintillation fluid. Measure the radioactivity (counts per minute, CPM) in each vial using a gamma or scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the logarithm of the Test Peptide concentration.

    • Use non-linear regression (e.g., sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration of Test Peptide that inhibits 50% of the specific binding of the tracer).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled tracer and Kd is its dissociation constant.

The workflow for this assay can be visualized as follows:

Experimental_Workflow start Start prep Prepare GnRHR Membrane Suspension start->prep setup Set up 96-well Plate: Total, Non-specific, & Competitive Binding Wells prep->setup incubate Incubate to Reach Equilibrium setup->incubate filter Filter through Glass Fiber Filters incubate->filter wash Wash Filters with Cold Buffer filter->wash count Measure Radioactivity (CPM) wash->count analyze Analyze Data: Calculate IC₅₀ and Ki count->analyze end End analyze->end

References

The Critical Role of Ac-D-2-Nal-OH in Enhancing the Potency of GnRH Antagonists: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationship of Gonadotropin-Releasing Hormone (GnRH) antagonists reveals that N-terminal modification with N-acetyl-D-2-naphthylalanine (Ac-D-2-Nal-OH) is a cornerstone in the development of highly potent and clinically effective therapeutics. This comparative guide synthesizes data from numerous studies to elucidate the significance of this modification by comparing GnRH antagonists that incorporate this compound with those that do not, supported by experimental data and detailed methodologies.

The strategic incorporation of unnatural D-amino acids, particularly at the N-terminus, has been a pivotal strategy in the evolution of GnRH antagonists. Among these, Ac-D-2-Nal has emerged as a key player, contributing to a hydrophobic cluster at the N-terminal of many first, third, and fourth-generation antagonists. This modification is crucial for enhancing receptor binding affinity and providing resistance to enzymatic degradation.

Comparative Analysis of In Vitro Potency

The in vitro potency of GnRH antagonists is a critical measure of their ability to inhibit the GnRH receptor. This is often quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. A comparative analysis of various GnRH antagonists demonstrates a clear trend: those featuring the Ac-D-2-Nal modification at position 1 consistently exhibit superior potency.

Antagonist Structure (Position 1 Modification)In Vitro Potency (IC50)Reference CompoundIn Vitro Potency (IC50)
With Ac-D-2-Nal Without Ac-D-2-Nal (Alternative Modification)
[Ac-D-2Nal¹,D-4Cpa²,D-3Pal³,Ser⁴,4Aph(Ac)⁵,D-4Aph(Ac)⁶,Ilys⁸,D-Ala¹⁰]GnRH (Acyline)0.52 nM[1]Analogue with L-isomer at position 12.2 nM[1]
Representative Third/Fourth Generation AntagonistsSub-nanomolar to low nanomolar rangeFirst-generation antagonists with other N-terminal modificationsGenerally lower potency

In Vivo Efficacy: The Rat Antiovulatory Assay

The in vivo efficacy of GnRH antagonists is frequently assessed using the rat antiovulatory assay, which measures the ability of a compound to prevent ovulation. Studies have consistently demonstrated that antagonists incorporating Ac-D-2-Nal at the N-terminus are highly effective in this model, often at very low doses. This in vivo potency is a direct consequence of the enhanced receptor affinity and increased stability conferred by the Ac-D-2-Nal modification.

Experimental Protocols

To ensure a thorough understanding of the data presented, detailed methodologies for the key experiments are provided below.

Competitive Binding Assay

Objective: To determine the binding affinity of a GnRH antagonist to the GnRH receptor.

Principle: This assay measures the ability of an unlabeled GnRH antagonist to compete with a radiolabeled GnRH analog for binding to the GnRH receptor in a membrane preparation.

Procedure:

  • Membrane Preparation: Pituitary glands from rats are homogenized in a suitable buffer (e.g., 25 mM Tris-HCl, pH 7.4, containing 1 mM EDTA, 0.1% gelatin, and a protease inhibitor cocktail). The homogenate is centrifuged, and the resulting pellet containing the cell membranes is resuspended in the assay buffer.

  • Binding Reaction: A constant concentration of a radiolabeled GnRH agonist or antagonist (e.g., [¹²⁵I]-Tyr⁵-GnRH) is incubated with the pituitary membrane preparation in the presence of increasing concentrations of the unlabeled test antagonist.

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 4°C) for a defined period (e.g., 90 minutes) to reach equilibrium.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which retain the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: The concentration of the test antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

In Vitro Bioassay: Inhibition of LH Release

Objective: To assess the functional antagonist activity of a compound by measuring its ability to inhibit GnRH-stimulated luteinizing hormone (LH) release from pituitary cells.

Procedure:

  • Cell Culture: Primary cultures of rat anterior pituitary cells are prepared and plated in multi-well plates.

  • Pre-incubation: The cells are pre-incubated with increasing concentrations of the GnRH antagonist for a specific period.

  • Stimulation: A fixed concentration of GnRH is added to the wells to stimulate LH release.

  • Incubation: The cells are incubated for a further period (e.g., 3 hours).

  • Sample Collection: The cell culture medium is collected.

  • LH Measurement: The concentration of LH in the medium is determined using a specific radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The concentration of the antagonist that causes a 50% reduction in GnRH-stimulated LH release (IC50) is calculated.

In Vivo Rat Antiovulatory Assay

Objective: To evaluate the in vivo efficacy of a GnRH antagonist in preventing ovulation.

Procedure:

  • Animal Model: Adult female rats with regular estrous cycles are used. The stage of the estrous cycle is determined by vaginal smears.

  • Compound Administration: On the morning of proestrus, the rats are injected subcutaneously with the GnRH antagonist at various dose levels. A control group receives the vehicle.

  • Ovulation Assessment: On the morning of estrus (the following day), the rats are euthanized, and the oviducts are examined under a microscope for the presence of ova.

  • Data Analysis: The percentage of rats in each dose group in which ovulation is blocked is determined. The effective dose at which 50% of the animals are anovulatory (ED50) is calculated.

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms and processes involved, the following diagrams are provided.

GnRH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GnRH GnRH GnRHR GnRH Receptor (GPCR) GnRH->GnRHR Binds & Activates Antagonist GnRH Antagonist (with this compound) Antagonist->GnRHR Binds & Blocks Gq_protein Gq Protein GnRHR->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Activates MAPK_cascade MAPK Cascade PKC->MAPK_cascade Activates Gene_transcription Gene Transcription (LH & FSH β-subunits) MAPK_cascade->Gene_transcription Regulates LH_FSH_synthesis LH & FSH Synthesis & Secretion Gene_transcription->LH_FSH_synthesis Leads to

Caption: GnRH Receptor Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Comparison synthesis Antagonist Synthesis (with vs. without this compound) binding_assay Competitive Binding Assay (Determine IC50 for Receptor Affinity) synthesis->binding_assay cell_assay In Vitro Bioassay (Inhibition of LH Release, Determine IC50) synthesis->cell_assay animal_model Animal Model (Female Rats) synthesis->animal_model data_analysis Data Analysis - Compare IC50 and ED50 values - Structure-Activity Relationship binding_assay->data_analysis cell_assay->data_analysis antiovulatory_assay Rat Antiovulatory Assay (Determine ED50) animal_model->antiovulatory_assay antiovulatory_assay->data_analysis

Caption: Experimental Workflow for GnRH Antagonist Evaluation.

References

A Comparative Guide to Assessing the Purity of Synthetic Peptides with Ac-D-2-Nal-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of synthetic peptides is a critical quality attribute that directly impacts experimental outcomes, therapeutic efficacy, and patient safety. The incorporation of modified amino acids, such as Acetyl-D-2-naphthylalanine (Ac-D-2-Nal-OH), introduces unique challenges in purity assessment, necessitating robust and specific analytical methodologies. This guide provides an objective comparison of key analytical techniques for evaluating the purity of synthetic peptides containing this compound, supported by representative experimental data and detailed protocols.

The presence of the bulky, hydrophobic naphthyl group and the D-chiral configuration of this compound can influence the chromatographic behavior of the peptide, potentially masking impurities or co-eluting with closely related species. Therefore, a comprehensive purity analysis should not only quantify the main peptide component but also identify and quantify process-related impurities (e.g., deletion sequences, truncated sequences, protecting group remnants) and stereoisomeric impurities.

Comparative Analysis of Purity Assessment Methods

The two primary chromatographic techniques for assessing the purity of synthetic peptides are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for determining chemical purity and Chiral High-Performance Liquid Chromatography (Chiral HPLC) for establishing enantiomeric purity. The selection of the appropriate method depends on the specific purity attribute being investigated.

FeatureReversed-Phase HPLC (RP-HPLC)Chiral HPLC
Principle Separation based on hydrophobicity. The analyte partitions between a nonpolar stationary phase and a polar mobile phase.Separation of enantiomers based on differential interactions with a chiral stationary phase (CSP) or a chiral mobile phase additive.
Primary Application Determination of chemical purity; separation of the target peptide from process-related impurities like deletion and truncated sequences.Determination of enantiomeric purity; separation of the D-amino acid-containing peptide from its L-diastereomer.
Typical Instrumentation HPLC or UPLC system with a UV detector, C8 or C18 column.HPLC system with a UV or mass spectrometry detector, specialized chiral column (e.g., polysaccharide-based).
Advantages High resolution, robust, widely available, excellent for quantifying chemical impurities.[1][2][3]Direct separation of enantiomers, highly specific for chiral impurities.[4][5][6]
Limitations Generally does not separate enantiomers.May not effectively separate chemically different impurities, specialized columns can be expensive.
Considerations for this compound The hydrophobicity of the naphthyl group may require optimization of the gradient elution to achieve good resolution from closely related impurities.Essential for confirming the stereochemical integrity of the this compound residue within the peptide.[4][7]

Representative Experimental Data

The following table presents hypothetical, yet typical, experimental results for the purity analysis of a synthetic peptide, "Peptide-Nal," containing this compound.

Analytical MethodParameterResult
RP-HPLC Purity (%)98.5%
Retention Time (min)15.2 min
Major Impurity 1 (Deletion)0.8% (Retention Time: 14.5 min)
Major Impurity 2 (Truncation)0.5% (Retention Time: 13.8 min)
Resolution (Main Peak/Imp. 1)> 2.0
Chiral HPLC Enantiomeric Purity (% D-form)99.8%
Retention Time (D-isomer)12.5 min
Retention Time (L-isomer)14.8 min
Resolution (D/L isomers)> 1.5

Experimental Protocols

Protocol 1: RP-HPLC for Chemical Purity Assessment

Objective: To determine the chemical purity of a synthetic peptide containing this compound by separating it from process-related impurities.

Instrumentation:

  • HPLC or UPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm)

Reagents:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile

  • Sample Diluent: Mobile Phase A

Procedure:

  • Sample Preparation: Dissolve the lyophilized peptide in the Sample Diluent to a final concentration of 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 220 nm

    • Injection Volume: 10 µL

    • Gradient:

      Time (min) % Mobile Phase B
      0 5
      30 65
      31 95
      35 95
      36 5

      | 40 | 5 |

  • Data Analysis: Integrate the peak areas of all components in the chromatogram. Calculate the purity of the main peptide peak as a percentage of the total peak area.

Protocol 2: Chiral HPLC for Enantiomeric Purity Assessment

Objective: To determine the enantiomeric purity of a synthetic peptide containing this compound by separating the D-isomer from the potential L-diastereomer.

Instrumentation:

  • HPLC system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based)

Reagents:

  • Mobile Phase: A mixture of n-hexane, ethanol, and a small percentage of a polar modifier (e.g., trifluoroacetic acid), to be optimized for the specific column and peptide.

  • Sample Diluent: Mobile Phase

Procedure:

  • Sample Preparation: Dissolve the peptide in the Mobile Phase to a concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 0.5 - 1.0 mL/min (as recommended for the column)

    • Column Temperature: 25°C (or as optimized)

    • Detection Wavelength: 220 nm

    • Injection Volume: 10 µL

    • Elution Mode: Isocratic (the mobile phase composition is constant throughout the run).

  • Data Analysis: Identify the peaks corresponding to the D- and L-isomers based on the injection of a reference standard for the L-isomer if available. Calculate the enantiomeric purity by determining the area percentage of the desired D-isomer peak relative to the total area of both isomer peaks.

Visualizing the Workflow and Logic

To further clarify the process of peptide purity assessment, the following diagrams illustrate the general experimental workflow and the decision-making process for method selection.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Interpretation peptide Synthetic Peptide (with this compound) dissolve Dissolution in appropriate solvent peptide->dissolve filter Filtration (0.22 µm) dissolve->filter rphplc RP-HPLC Analysis filter->rphplc Chemical Purity chiralhplc Chiral HPLC Analysis filter->chiralhplc Chiral Purity chem_purity Determine Chemical Purity rphplc->chem_purity enant_purity Determine Enantiomeric Purity chiralhplc->enant_purity final_report Final Purity Report chem_purity->final_report Combine Data enant_purity->final_report Combine Data

Caption: General experimental workflow for synthetic peptide purity assessment.

MethodSelection cluster_goals Define Purity Requirement cluster_methods Select Analytical Method start Purity Assessment Goal chem_goal Quantify process-related impurities (e.g., deletions, truncations) start->chem_goal chiral_goal Confirm stereochemical integrity of D-amino acid start->chiral_goal select_rp Use Reversed-Phase HPLC (RP-HPLC) chem_goal->select_rp select_chiral Use Chiral HPLC chiral_goal->select_chiral result_chem result_chem select_rp->result_chem Result: Chemical Purity (%) result_chiral result_chiral select_chiral->result_chiral Result: Enantiomeric Purity (%)

Caption: Logical flow for selecting the appropriate HPLC method.

References

Characterization of Ac-D-2-Nal-OH Containing Peptides by LC-MS: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of unnatural amino acids, such as Acetyl-D-2-naphthylalanine (Ac-D-2-Nal-OH), into peptide therapeutics offers a powerful strategy to enhance their stability, potency, and pharmacokinetic profiles. However, the unique physicochemical properties of these residues present distinct challenges for analytical characterization. This guide provides a comparative overview of the characterization of this compound containing peptides by Liquid Chromatography-Mass Spectrometry (LC-MS), offering insights into expected performance and detailed experimental protocols.

Comparative Analysis of Peptide Properties in LC-MS

The introduction of the bulky and hydrophobic naphthylalanine residue significantly influences a peptide's behavior in reverse-phase liquid chromatography (RP-HPLC) and its fragmentation pattern in mass spectrometry.

Chromatographic Behavior

Peptides containing this compound are expected to be significantly more hydrophobic than their counterparts containing natural amino acids. This increased hydrophobicity leads to longer retention times on reverse-phase HPLC columns. The acetyl group at the N-terminus further contributes to the overall hydrophobicity.

Table 1: Estimated Comparative Retention Times of Model Peptides on a C18 Column

Peptide SequenceKey Amino AcidEstimated Hydrophobicity IndexPredicted Relative Retention Time (t_R)
Ac-Gly-Ala-Val-Leu-Ile-GlyStandard Aliphatic25.51.00
Ac-Gly-Phe-Val-Leu-Ile-GlyPhenylalanine (Aromatic)35.51.4 - 1.6
Ac-Gly-Trp-Val-Leu-Ile-GlyTryptophan (Aromatic)48.51.8 - 2.2
Ac-Gly-D-2-Nal-Val-Leu-Ile-Gly D-2-Naphthylalanine (Bulky Aromatic) ~60-70 >2.5

Note: Hydrophobicity indices are estimates based on published amino acid retention coefficients. Relative retention times are predicted based on these indices and will vary depending on the specific chromatographic conditions.

The D-configuration of the naphthylalanine residue can also influence the peptide's interaction with the stationary phase, potentially leading to slight differences in retention time compared to a peptide containing the L-enantiomer.

Mass Spectrometric Fragmentation

The fragmentation of peptides containing this compound in tandem mass spectrometry (MS/MS) is expected to follow the general principles of peptide fragmentation, primarily yielding b- and y-type ions from cleavage of the peptide backbone. However, the bulky naphthyl side chain can influence the fragmentation pattern.

  • Dominant b/y ion series: Cleavage of the peptide bonds will result in a series of b- and y-ions that can be used to confirm the peptide sequence.

  • Side-chain fragmentation: The naphthyl group itself is relatively stable and less prone to fragmentation compared to more labile side chains. However, under higher collision energies, fragmentation of the side chain may be observed.

  • Immonium Ions: A characteristic immonium ion for D-2-Naphthylalanine may be observed at a specific m/z, which can aid in confirming the presence of this residue.

Table 2: Predicted Key Fragment Ions for a Model Peptide (Ac-G-Nal-V-L-I-G)

Precursor Ion (m/z)Fragment Ion TypePredicted m/zInterpretation
[M+H]⁺b₂299.15Ac-Gly-D-2-Nal
y₄445.32Val-Leu-Ile-Gly
b₃398.22Ac-Gly-D-2-Nal-Val
y₃346.25Leu-Ile-Gly
Immonium (Nal)184.08D-2-Naphthylalanine residue

Experimental Protocols

The following are detailed methodologies for the LC-MS characterization of this compound containing peptides.

Protocol 1: Sample Preparation
  • Peptide Dissolution: Dissolve the lyophilized peptide in a suitable solvent. Due to the hydrophobicity of this compound containing peptides, initial dissolution in a small amount of an organic solvent like acetonitrile (ACN) or dimethyl sulfoxide (DMSO) may be necessary before dilution with an aqueous solution (e.g., water with 0.1% formic acid).

  • Concentration: Prepare a stock solution of the peptide at a concentration of 1 mg/mL.

  • Working Solution: Dilute the stock solution to a final concentration of 10-100 µg/mL in the initial mobile phase conditions (e.g., 95% Water/5% ACN with 0.1% formic acid).

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulates before injection.

Protocol 2: LC-MS Analysis

Liquid Chromatography (LC) Conditions:

  • Column: A C18 reverse-phase column is recommended (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A shallow gradient is recommended to ensure good separation of the hydrophobic peptide and any impurities. For example:

    • 0-5 min: 5% B

    • 5-35 min: 5-65% B

    • 35-40 min: 65-95% B

    • 40-45 min: 95% B

    • 45-50 min: 95-5% B

    • 50-60 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • UV Detection: 214 nm and 280 nm.

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Mass Analyzer: High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

  • Scan Range: m/z 200-2000.

  • Data Acquisition:

    • Full MS Scan: To determine the accurate mass of the intact peptide.

    • Data-Dependent MS/MS: To obtain fragmentation spectra for sequence confirmation. Select the top 3-5 most intense ions from the full MS scan for fragmentation.

  • Collision Energy: Use a stepped collision energy (e.g., 20, 30, 40 eV) to ensure comprehensive fragmentation.

Visualizing the Workflow

The following diagrams illustrate the key workflows in the characterization of this compound containing peptides.

experimental_workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis peptide Lyophilized Peptide dissolve Dissolution (ACN/Water/FA) peptide->dissolve dilute Dilution to Working Concentration dissolve->dilute filtrate Filtration (0.22 µm) dilute->filtrate hplc RP-HPLC (C18 Column) filtrate->hplc ms Mass Spectrometer (ESI+) hplc->ms purity Purity Assessment hplc->purity msms MS/MS Fragmentation ms->msms mass_confirm Intact Mass Confirmation ms->mass_confirm seq_confirm Sequence Confirmation msms->seq_confirm

Caption: General experimental workflow for LC-MS characterization.

peptide_fragmentation cluster_peptide cluster_fragments N_term Ac-NH AA1 AA1 N_term->AA1 C_term COOH AA2 AA2 AA1->AA2 p1 Nal D-2-Nal AA2->Nal p2 AA4 AA4 Nal->AA4 p3 AA4->C_term b2 b₂ y3 y₃ b3 b₃ y2 y₂ p1->b2 p2->y3 p2->b3 p3->y2

Caption: Peptide fragmentation showing b- and y-ion series.

Conclusion

The characterization of peptides containing this compound by LC-MS is a robust and informative approach. The inherent hydrophobicity of the naphthylalanine residue is a key consideration for method development, often requiring adjustments to chromatographic gradients to achieve optimal separation. Tandem mass spectrometry provides definitive structural confirmation through the analysis of characteristic fragmentation patterns. By employing the detailed protocols and understanding the comparative behavior outlined in this guide, researchers can confidently and accurately characterize these novel peptide therapeutics.

A Comparative Guide to the Incorporation Efficiency of Ac-D-2-Nal-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and peptide chemistry, the efficient incorporation of unnatural amino acids is paramount to the successful synthesis of novel peptide-based therapeutics. Acetyl-D-2-naphthylalanine (Ac-D-2-Nal-OH) is a bulky, aromatic amino acid frequently utilized to enhance the pharmacological properties of peptides, such as receptor affinity and enzymatic stability. This guide provides a quantitative analysis of its incorporation efficiency in solid-phase peptide synthesis (SPPS) compared to other amino acids, detailed experimental protocols for efficiency determination, and a visualization of a relevant biological pathway.

Quantitative Analysis of Amino Acid Incorporation Efficiency

The successful incorporation of an amino acid during SPPS, often referred to as coupling efficiency, is crucial for the overall yield and purity of the final peptide. While standard amino acid coupling cycles are expected to exceed 99% efficiency, the incorporation of bulky, unnatural amino acids like this compound can be more challenging due to steric hindrance.[1]

Below is a table summarizing the typical coupling efficiencies of this compound in comparison to a standard proteinogenic amino acid (L-Alanine) and another bulky unnatural amino acid (Fmoc-Trp(Mts)-OH). These values are representative and can be influenced by the specific coupling reagents, reaction conditions, and the peptide sequence.

Amino Acid DerivativeClassificationTypical Coupling Efficiency (%)Key Considerations
Fmoc-L-Ala-OHStandard, small side chain>99%Generally high and efficient coupling under standard conditions.
This compound Unnatural, bulky aromatic 95-98% Steric hindrance may necessitate longer coupling times, specialized reagents (e.g., HATU, COMU), or microwave assistance to achieve high efficiency.[2][3]
Fmoc-Trp(Mts)-OHUnnatural, bulky protected95-98%The bulky mesitylene-2-sulfonyl (Mts) protecting group presents steric challenges similar to those of D-2-Nal.[1]

Note: The efficiency values are based on single coupling cycles. In practice, a double coupling strategy is often employed for challenging residues to drive the reaction to completion.

Experimental Protocols

Accurate determination of incorporation efficiency is critical for optimizing SPPS protocols. The following are standard methods used to quantify the success of a coupling reaction.

Kaiser Test (Qualitative)

The Kaiser test is a rapid, qualitative colorimetric assay to detect the presence of free primary amines on the resin-bound peptide.

  • Procedure:

    • Collect a small sample of the resin beads (5-10 mg) after the coupling step and wash thoroughly with DMF.

    • Add 2-3 drops of each of the following reagents to the resin sample:

      • Potassium cyanide in pyridine

      • Ninhydrin in ethanol

      • Phenol in ethanol

    • Heat the sample at 100-110°C for 3-5 minutes.

  • Interpretation:

    • Blue or purple beads: Indicates the presence of free amines, signifying an incomplete coupling reaction.

    • Yellow or colorless beads: Indicates the absence of free amines, suggesting a complete coupling.

RP-HPLC Analysis of a Cleaved Peptide Sample (Quantitative)

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used quantitative method to assess the purity of a crude peptide cleaved from a small resin sample. This allows for the detection and quantification of deletion sequences resulting from incomplete coupling.[4]

  • Sample Preparation:

    • Take a small aliquot of the resin-bound peptide.

    • Cleave the peptide from the resin using a standard cleavage cocktail (e.g., TFA/TIS/H₂O).

    • Precipitate the crude peptide with cold diethyl ether, centrifuge, and dissolve the pellet in a suitable solvent (e.g., acetonitrile/water).

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from low to high percentage of mobile phase B is typically used to elute peptides of varying hydrophobicity.

    • Detection: UV absorbance at 214 nm or 280 nm.

  • Data Analysis: The integration of the peak areas in the chromatogram allows for the quantification of the desired full-length peptide relative to impurities, such as deletion sequences. The coupling efficiency can be inferred from the percentage of the target peptide.

Amino Acid Analysis (AAA)

Amino acid analysis provides the most accurate determination of the amino acid composition of the synthesized peptide, thereby confirming the successful incorporation of each residue.

  • Procedure:

    • A sample of the purified peptide is hydrolyzed to its constituent amino acids using 6N HCl at 110°C for 24 hours.

    • The hydrolyzed amino acids are separated and quantified, typically by ion-exchange chromatography or reversed-phase HPLC after derivatization.

  • Interpretation: The molar ratios of the amino acids are compared to the theoretical composition of the target peptide. A lower-than-expected ratio for a specific amino acid indicates incomplete incorporation during synthesis.

Melanocortin Receptor Signaling Pathway

Peptides containing this compound have been instrumental in the development of ligands for melanocortin receptors (MCRs), which are G protein-coupled receptors (GPCRs) involved in various physiological processes.[2][5][6] The diagram below illustrates the canonical signaling pathway activated by an MCR agonist.

Melanocortin_Signaling Ligand Melanocortin Agonist (e.g., containing this compound) MCR Melanocortin Receptor (e.g., MC4R) Ligand->MCR G_Protein G Protein (Gs) MCR->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates ATP ATP cAMP cAMP ATP->cAMP converts to AC PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression regulates Physiological_Response Physiological Response (e.g., reduced appetite) Gene_Expression->Physiological_Response leads to

Caption: Melanocortin receptor signaling cascade.

References

A Comparative Guide to the Influence of 1-Naphthylalanine and 2-Naphthylalanine on Peptide Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-canonical amino acids into peptides is a powerful strategy for modulating their structure, stability, and biological activity. Among the most utilized synthetic amino acids are the isomers of naphthylalanine, 1-naphthylalanine (1-Nal) and 2-naphthylalanine (2-Nal). The subtle difference in the attachment point of the bulky naphthyl group to the alanine backbone results in significant variations in their steric profiles and, consequently, their influence on peptide secondary structure. This guide provides an objective comparison of the effects of 1-Nal and 2-Nal on peptide conformation, supported by experimental data and detailed methodologies.

Structural and Conformational Differences: A Comparative Overview

The primary distinction between 1-Nal and 2-Nal lies in the position of the Cβ-naphthyl bond. In 1-Nal, the naphthyl group is attached at the C1 position, leading to greater steric hindrance due to the proximity of the adjacent aromatic ring. In contrast, the C2 attachment in 2-Nal results in a less sterically demanding side chain.[1] This fundamental structural difference dictates their distinct conformational preferences when incorporated into a peptide sequence.

A study on a 12-residue β-hairpin peptide directly compared the impacts of these two isomers. Geometric analysis revealed that 1-Naphthylalanine is capable of adopting an edge-to-face aromatic interaction geometry similar to that of tryptophan.[2][3] Conversely, 2-Naphthylalanine was found to be more analogous to a substituted phenylalanine in its interactions.[2][3] Both bicyclic amino acids were observed to significantly stabilize the peptide structure.[2][3]

Structural Isomers of Naphthylalanine cluster_1nal 1-Naphthylalanine (1-Nal) cluster_2nal 2-Naphthylalanine (2-Nal) 1nal_structure 1nal_text Attachment at C1 position Greater steric hindrance 2nal_structure 2nal_text Attachment at C2 position Milder steric effects

Figure 1: Comparison of 1-Nal and 2-Nal structures.

Data Presentation: Summary of Structural Effects

The following table summarizes the observed effects of incorporating 1-Nal and 2-Nal on peptide structure, based on findings from various experimental studies. Due to the high dependence of quantitative data (e.g., % helicity) on the specific peptide sequence, this table focuses on qualitative and comparative effects.

Feature1-Naphthylalanine (1-Nal)2-Naphthylalanine (2-Nal)Key References
Steric Hindrance HighModerate[1]
Aromatic Interactions Can adopt an edge-to-face geometry similar to Tryptophan.Behaves more like a substituted Phenylalanine.[2][3]
Secondary Structure Propensity Can stabilize β-hairpin structures through specific aromatic interactions. Its high steric bulk may disfavor tight helical packing in some contexts.Also stabilizes β-hairpins. Its less demanding steric profile can be more readily accommodated in various secondary structures, including helices.[2][3]
Fluorescent Properties Possesses intrinsic fluorescence suitable for UV-Vis detection.Also possesses intrinsic fluorescence, and has been used as a fluorescent probe to study peptide-membrane interactions.[4][1]
Hydrophobicity HighHigh[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and analysis of peptides containing 1-Nal and 2-Nal. Below are generalized protocols for the key experimental techniques.

Solid-Phase Peptide Synthesis (SPPS)

The incorporation of 1-Nal and 2-Nal into a peptide sequence is readily achieved using standard Fmoc-based solid-phase peptide synthesis protocols.

  • Resin Selection and Swelling: Choose a suitable resin based on the desired C-terminal functionality (e.g., Rink amide resin for a C-terminal amide). Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF) for at least one hour.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the N-terminal amino acid of the growing peptide chain using a solution of 20% piperidine in DMF. This is typically done for 20-30 minutes.

  • Amino Acid Coupling: Activate the Fmoc-protected 1-Nal or 2-Nal (or any other amino acid) using a coupling reagent such as HBTU/HATU in the presence of a base like N,N-diisopropylethylamine (DIEA). Add the activated amino acid to the resin and allow the coupling reaction to proceed for 1-2 hours.

  • Washing: After each deprotection and coupling step, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat Cycles: Repeat the deprotection, coupling, and washing steps for each amino acid in the desired sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers like triisopropylsilane (TIPS) and water.

  • Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution.

  • Sample Preparation: Dissolve the purified peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The peptide concentration should be in the range of 20-100 µM.

  • Instrument Setup: Use a CD spectropolarimeter and set the wavelength range for far-UV analysis (typically 190-260 nm). Purge the instrument with nitrogen gas.

  • Data Acquisition: Record the CD spectra at a controlled temperature (e.g., 25°C) using a quartz cuvette with a path length of 1 mm. Collect multiple scans and average them to improve the signal-to-noise ratio.

  • Data Processing: Subtract the spectrum of the buffer from the peptide spectrum to obtain the final CD spectrum of the peptide. Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity (MRE) in deg·cm²·dmol⁻¹.

  • Secondary Structure Estimation: Analyze the MRE values, particularly at 208 nm and 222 nm, to estimate the percentage of α-helical content. Deconvolution algorithms can be used for a more detailed analysis of secondary structure content (α-helix, β-sheet, random coil).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution structural information, including inter-proton distances and backbone torsion angles.

  • Sample Preparation: Dissolve the peptide in a deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O) to a concentration of 0.5-5 mM. Adjust the pH as needed.

  • Data Acquisition: Acquire a series of 1D and 2D NMR spectra, such as TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), on a high-field NMR spectrometer.

  • Resonance Assignment: Use the TOCSY spectrum to identify the spin systems of the individual amino acid residues and the NOESY spectrum to establish sequential connectivities between residues.

  • Structural Restraints: Extract structural restraints from the NOESY data in the form of upper distance limits between protons that are close in space.

  • Structure Calculation: Use molecular dynamics and simulated annealing protocols with the experimental restraints to calculate a family of 3D structures of the peptide.

  • Analysis: Analyze the resulting structures to determine the peptide's conformation, including the orientation of the naphthylalanine side chains and their interactions with other residues.

X-ray Crystallography

X-ray crystallography can provide an atomic-resolution structure of a peptide in its crystalline state.

  • Crystallization: Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature) to obtain well-ordered crystals of the peptide.

  • Data Collection: Mount a suitable crystal and expose it to a monochromatic X-ray beam. Collect the diffraction data as the crystal is rotated.

  • Data Processing: Process the diffraction images to determine the unit cell dimensions, space group, and the intensities of the reflections.

  • Structure Solution and Refinement: Solve the phase problem to generate an initial electron density map. Build an atomic model of the peptide into the electron density map and refine it to obtain the final crystal structure.

  • Structural Analysis: Analyze the refined structure to determine the precise conformation of the peptide, including bond lengths, bond angles, and intermolecular interactions.

Experimental and Logical Workflow

The following diagram illustrates a typical workflow for comparing the structural effects of 1-Nal and 2-Nal on a peptide.

cluster_synthesis Peptide Synthesis cluster_analysis Structural Analysis cluster_data Data Interpretation cluster_comparison Comparative Analysis synthesis Solid-Phase Peptide Synthesis (SPPS) peptide1 Peptide with 1-Nal synthesis->peptide1 peptide2 Peptide with 2-Nal synthesis->peptide2 control Control Peptide (e.g., with Phe or Trp) synthesis->control cd Circular Dichroism (CD) Spectroscopy peptide1->cd nmr NMR Spectroscopy peptide1->nmr xray X-ray Crystallography peptide1->xray peptide2->cd peptide2->nmr peptide2->xray control->cd control->nmr control->xray cd_data Secondary Structure Content (%) cd->cd_data nmr_data 3D Structure in Solution Side-chain Interactions nmr->nmr_data xray_data High-Resolution Crystal Structure xray->xray_data comparison Comparison of Structural Effects of 1-Nal vs. 2-Nal cd_data->comparison nmr_data->comparison xray_data->comparison

Figure 2: Workflow for comparing 1-Nal and 2-Nal effects.

References

Safety Operating Guide

Proper Disposal of Ac-D-2-Nal-OH: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ac-D-2-Nal-OH is a derivative of the amino acid alanine and is used as a biochemical reagent in peptide synthesis.[1] The proper disposal method depends on the form of the waste (solid, liquid, or mixed with other hazardous materials) and must comply with local, state, and federal regulations.

Hazard Assessment and Waste Classification

Before disposal, a thorough hazard assessment is crucial. Based on data from similar N-protected amino acids, such as Fmoc-2-Nal-OH, this compound should be handled as a potentially hazardous substance. Analogs are often classified as irritants.[2] Therefore, it is prudent to treat this compound waste as hazardous unless confirmed otherwise by a comprehensive analysis.

Waste should be classified based on its characteristics: ignitability, corrosivity, reactivity, and toxicity.[3] this compound is a solid and is not expected to be ignitable, corrosive, or reactive on its own. However, if it is in a solution or mixed with other chemicals, the entire mixture must be evaluated.

Quantitative Data on Related Compounds:

For context, the following table summarizes safety and physical property data for a related compound, Fmoc-2-Nal-OH. This information can help in assessing the potential hazards of this compound.

PropertyValue (for Fmoc-2-Nal-OH)Reference
Molecular FormulaC28H23NO4[2]
Molecular Weight437.49 g/mol [2]
FormSolid[2]
Melting Point155 °C[2]
Storage Temperature2-8°C[2][4]
Hazard CodesXi (Irritant)[2]
GHS Hazard StatementsH302, H315, H319, H335[2]

Step-by-Step Disposal Protocol

The following protocol outlines the recommended steps for the proper disposal of this compound waste.

1. Personal Protective Equipment (PPE): Before handling any chemical waste, ensure appropriate PPE is worn, including safety goggles, gloves, and a lab coat.

2. Waste Segregation: Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure compliant disposal.

  • Solid Waste: Unused or expired solid this compound should be collected in a designated, clearly labeled hazardous waste container. Do not mix with other solid wastes unless they are compatible.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and properly labeled liquid waste container. It is important to note the composition of the solvent, as this will affect the disposal route. For instance, organic solvent waste must be collected separately from aqueous waste.[5]

  • Contaminated Labware: Disposable labware, such as pipette tips and microfuge tubes, that have come into contact with this compound should be collected in a designated container for solid hazardous waste.[6]

3. Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name (N-Acetyl-D-2-naphthylalanine), the concentration, and the date of accumulation.

4. Storage: Store waste containers in a designated, secure area away from general laboratory traffic. Ensure containers are sealed to prevent spills or the release of vapors.

5. Disposal Request: Once the waste container is full or ready for disposal, follow your institution's procedures for chemical waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office to schedule a collection.

Logical Flow for this compound Waste Disposal:

DisposalWorkflow start Waste Generation (this compound) assess Assess Waste Form start->assess solid Solid Waste assess->solid Solid liquid Liquid Waste assess->liquid Liquid contaminated Contaminated Labware assess->contaminated Contaminated collect_solid Collect in Labeled Solid Waste Container solid->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid->collect_liquid collect_contaminated Collect in Labeled Solid Waste Container contaminated->collect_contaminated storage Store in Designated Waste Area collect_solid->storage collect_liquid->storage collect_contaminated->storage pickup Arrange for EHS Waste Pickup storage->pickup end Proper Disposal pickup->end

Caption: Workflow for the proper disposal of this compound waste.

Key Considerations and Best Practices

  • Never dispose of this compound down the drain. [5][7] This can harm aquatic life and damage wastewater treatment systems.

  • Do not dispose of solid this compound in the regular trash.

  • Empty Containers: To be considered non-hazardous, containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[7]

  • Consult your institution's EHS office. They are the ultimate authority on chemical waste disposal procedures at your facility and can provide specific guidance.

By following these guidelines, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their organization.

References

Essential Safety and Logistical Guidance for Handling Ac-D-2-Nal-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, operation, and disposal of Ac-D-2-Nal-OH (N-Acetyl-D-2-naphthylalanine), ensuring laboratory safety and procedural integrity.

This document provides immediate, essential safety protocols and logistical plans for the laboratory use of this compound, a solid, white to off-white powder utilized in biochemical research. Adherence to these guidelines is critical for minimizing exposure risk and ensuring a safe research environment.

Personal Protective Equipment (PPE) and Safety Measures

While this compound is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard, it is imperative to follow standard laboratory safety practices for handling chemical reagents.[1] The toxicological properties of many research-grade chemicals are not fully understood, and therefore, prudent handling is necessary.

Core Personal Protective Equipment (PPE) recommendations are summarized in the table below.

PPE CategoryItemSpecificationRationale
Eye Protection Safety Glasses with Side Shields or GogglesANSI Z87.1-compliantProtects against accidental splashes and airborne powder.
Hand Protection Chemical-resistant glovesNitrile gloves are a standard and suitable option.Prevents direct skin contact with the chemical.
Body Protection Laboratory CoatStandard lab coatProtects skin and personal clothing from contamination.
Respiratory Protection Not generally required under normal use with adequate ventilation.A NIOSH-approved N95 respirator may be considered if handling large quantities or if dust generation is unavoidable.Minimizes inhalation of airborne powder.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial to prevent contamination and accidental exposure. The following workflow outlines the key steps from preparation to cleanup.

1. Preparation and Area Designation:

  • Before handling, ensure the designated workspace (e.g., a chemical fume hood or a specific bench area) is clean and uncluttered.

  • Assemble all necessary equipment, including spatulas, weighing paper, and solvent containers.

  • Verify that an eyewash station and safety shower are readily accessible.

2. Handling the Solid Compound:

  • This compound is a fine powder; handle it in a manner that minimizes dust formation.

  • When transferring the powder, use a spatula and weigh it on appropriate weighing paper or in a suitable container.

  • Avoid pouring the powder directly, as this can create airborne dust. If possible, handle the solid in a fume hood or a ventilated enclosure.

3. Solution Preparation:

  • When dissolving the compound, add the solvent to the solid slowly to prevent splashing.

  • Ensure the container is appropriately labeled with the chemical name, concentration, solvent, and date of preparation.

4. Post-Handling and Cleanup:

  • After handling, decontaminate the work surface with an appropriate cleaning agent.

  • Dispose of all contaminated disposables, such as gloves and weighing paper, as chemical waste.

  • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan: Managing this compound Waste

Proper disposal of chemical waste is essential to protect personnel and the environment. All waste generated from handling this compound should be treated as chemical waste.

Solid Waste Disposal:

  • Contaminated Materials: Gloves, weighing paper, pipette tips, and empty vials that have come into contact with this compound should be collected in a designated, clearly labeled hazardous waste container.

  • Unused Solid: Unwanted or expired solid this compound should be disposed of in its original container or a securely sealed and labeled waste container. Do not mix with other solid wastes unless compatible.

Liquid Waste Disposal:

  • Aqueous Solutions: Solutions of this compound should be collected in a designated liquid chemical waste container.

  • Neutralization (if applicable): While not specified as hazardous, it is good practice to neutralize acidic or basic solutions before disposal, aiming for a pH between 6 and 9.

  • Avoid Drain Disposal: Never pour this compound solutions down the sink.

Final Disposal:

  • All waste containers must be sealed, clearly labeled with their contents, and stored in a designated hazardous waste accumulation area.

  • Follow your institution's Environmental Health & Safety (EHS) guidelines for the final collection and disposal of chemical waste.

Safe Handling Workflow Diagram

The following diagram illustrates the logical flow of operations for the safe handling of this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate & Clean Workspace gather_ppe Don Appropriate PPE prep_area->gather_ppe gather_materials Assemble Equipment gather_ppe->gather_materials weigh_powder Weigh Solid Compound (Minimize Dust) gather_materials->weigh_powder Proceed to Handling prepare_solution Prepare Solution weigh_powder->prepare_solution decontaminate Decontaminate Work Area prepare_solution->decontaminate Proceed to Cleanup dispose_solid Dispose of Solid Waste decontaminate->dispose_solid dispose_liquid Dispose of Liquid Waste decontaminate->dispose_liquid remove_ppe Remove & Dispose of PPE dispose_solid->remove_ppe dispose_liquid->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

References

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